1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
1,4-dimethylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-11-10-9(7)8(6-13)5-12(10)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMKXBFBLVDUAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CN(C2=NC=C1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301203939 | |
| Record name | 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301203939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27284-69-1 | |
| Record name | 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27284-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301203939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
For the Attention of Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure, appearing in a multitude of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1][2] This guide provides an in-depth analysis of the spectroscopic data for a specific derivative, 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde .
Molecular Structure and Key Features
The foundational structure is the 7-azaindole ring system, which is an isostere of indole with a nitrogen atom at the 7-position. This substitution significantly alters the electron distribution and hydrogen bonding capabilities of the molecule. The addition of a carbaldehyde group at the 3-position introduces a key reactive handle and a strong electron-withdrawing group. The two methyl groups, one on the pyrrole nitrogen (N-1) and one on the pyridine ring (C-4), are expected to introduce distinct electronic and steric effects, which will be reflected in the spectroscopic data.
Figure 3: General workflow for NMR-based structural elucidation.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: For accurate mass determination, use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI for soft ionization, or Electron Impact - EI for fragmentation).
-
Acquisition: Infuse the sample into the mass spectrometer and acquire the spectrum. For fragmentation studies (MS/MS), the molecular ion can be isolated and fragmented in the collision cell.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the key spectroscopic features of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . The predicted data for NMR, IR, and MS are based on the known spectra of the parent compound and established principles of chemical spectroscopy. The disappearance of the N-H signal in both ¹H NMR and IR, along with the appearance of two distinct methyl singlets in the ¹H NMR, will be the most definitive indicators of the target structure. High-resolution mass spectrometry will provide the ultimate confirmation of the elemental composition. This document serves as a valuable resource for any researcher involved in the synthesis and characterization of this, or structurally related, heterocyclic molecules.
References
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]
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PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21575-21585. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document leverages established knowledge of the broader 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class of molecules to infer its physicochemical properties, potential synthetic routes, reactivity, and applications. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with or considering the use of this and related compounds.
Introduction to the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in drug discovery.[1] Its structure, a fusion of a pyrrole and a pyridine ring, serves as a bioisostere for indole, offering unique electronic properties and hydrogen bonding capabilities. This scaffold is a cornerstone in the development of a wide array of therapeutic agents, particularly kinase inhibitors, due to its ability to mimic the purine core of ATP and interact with the hinge region of kinase active sites.[2] Derivatives of 7-azaindole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and analgesic properties.[1][3] The introduction of substituents at various positions of the 7-azaindole nucleus allows for the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties.[4]
Physicochemical Properties of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
| Property | Inferred Value/Characteristic | Basis for Inference |
| CAS Number | 27284-69-1 | |
| Molecular Formula | C₁₀H₁₀N₂O | |
| Molecular Weight | 174.20 g/mol | |
| Appearance | Likely a solid at room temperature. | The parent compound, 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, is a solid.[5] |
| Melting Point | Expected to be a crystalline solid with a defined melting point. | |
| Boiling Point | High boiling point, likely susceptible to decomposition at atmospheric pressure. | Heterocyclic aldehydes often have high boiling points. |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | The presence of the polar aldehyde and the heterocyclic rings suggests some polarity, while the methyl groups and the aromatic system contribute to lipophilicity. |
| pKa | The pyridine nitrogen will be basic, while the pyrrole N-H in the parent scaffold is weakly acidic. Methylation at the N-1 position removes this acidic proton. | The pyridine nitrogen's basicity will be influenced by the electron-donating methyl group at the 4-position. |
Spectroscopic Characterization (Predicted)
While experimental spectra for 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde are not available, the following are expected key features based on the analysis of related structures.[6][7]
-
¹H NMR:
-
A singlet for the aldehydic proton (CHO) in the region of 9-10 ppm.
-
Singlets for the two methyl groups (N-CH₃ and C4-CH₃).
-
Signals for the aromatic protons on the pyridine and pyrrole rings, with chemical shifts and coupling patterns dependent on the substitution.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon of the aldehyde in the downfield region (180-190 ppm).
-
Signals for the carbons of the two methyl groups.
-
Signals for the aromatic carbons of the fused ring system.
-
-
Infrared (IR) Spectroscopy:
-
A strong C=O stretching vibration for the aldehyde group around 1670-1690 cm⁻¹.
-
C-H stretching vibrations for the aromatic and methyl groups.
-
C=C and C=N stretching vibrations characteristic of the heterocyclic core.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z = 174.20.
-
Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic fragments of the 7-azaindole core.[6]
-
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A plausible and widely used method for the synthesis of 3-formyl-7-azaindole derivatives is the Vilsmeier-Haack reaction .[8][9] This reaction introduces a formyl group onto an electron-rich aromatic ring. The proposed synthesis for 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde would likely start from 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine.
Sources
- 1. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pjps.pk [pjps.pk]
- 4. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde;CAS No.:4649-09-6 [chemshuttle.com]
- 6. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-Pyrrolo[2,3-b]pyridine, 5-broMo-6-chloro-(1190321-59-5) 1H NMR spectrum [chemicalbook.com]
- 8. aml.iaamonline.org [aml.iaamonline.org]
- 9. chemrxiv.org [chemrxiv.org]
The Emergence of a Scaffold: A Technical Guide to the Discovery and Synthesis of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
For Immediate Release
A Deep Dive into the Synthetic Lineage of a Promising Heterocycle for Drug Discovery
This technical guide offers an in-depth exploration of the discovery and synthetic history of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While a singular, celebrated "discovery" of this specific molecule is not prominently documented in scientific literature, its existence and utility are predicated on the rich and evolving chemistry of its parent scaffold, 7-azaindole (1H-pyrrolo[2,3-b]pyridine). This guide reconstructs the likely synthetic evolution of this compound, drawing from established methodologies for the functionalization of the 7-azaindole core.
The 7-Azaindole Core: A Privileged Structure in Medicinal Chemistry
The journey to 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde begins with its foundational structure, 7-azaindole. This bicyclic heterocycle, an isomer of indole where a nitrogen atom replaces the C7 carbon, is recognized as a "privileged scaffold" in medicinal chemistry. Its ability to mimic the indole structure while offering unique hydrogen bonding capabilities and physicochemical properties has led to its incorporation into numerous biologically active molecules, including kinase inhibitors and other therapeutic agents.
The intrinsic reactivity of the 7-azaindole ring system dictates the strategies for its derivatization. The pyrrole ring is generally more electron-rich than the pyridine ring, making it more susceptible to electrophilic substitution. The C3 position is the most nucleophilic and, therefore, the primary site for reactions such as formylation.
Constructing the Scaffold: A Plausible Synthetic Pathway
The synthesis of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is not a one-step process but rather a multi-stage endeavor that leverages a series of well-established organic transformations. The following sections delineate a logical and scientifically sound synthetic history, starting from the construction of the core and proceeding through the introduction of the methyl and carbaldehyde functionalities.
Synthesis of the 4-Methyl-1H-pyrrolo[2,3-b]pyridine Intermediate
The critical step in the synthesis of the target molecule is the introduction of a methyl group at the C4 position of the 7-azaindole ring. Direct C-H methylation at this position is challenging due to the electronic properties of the ring system. A more strategic approach involves the synthesis of a pre-functionalized pyridine precursor that is then used to construct the pyrrole ring.
A plausible and documented route to a 4-substituted 7-azaindole involves the use of a substituted picoline. For instance, the synthesis of 2-phenyl-7-azaindole has been achieved through the lithium diisopropylamide (LDA)-mediated condensation of 2-fluoro-3-picoline and benzonitrile in a Chichibabin-type cyclization.[1] While not a direct synthesis of 4-methyl-7-azaindole, this methodology highlights the feasibility of constructing the 7-azaindole core from appropriately substituted pyridines.
A more direct, albeit challenging, approach would involve the functionalization of the pre-formed 7-azaindole ring. This often proceeds via an N-oxidation strategy.
Step-by-Step Protocol: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine (a key intermediate)
This protocol describes the synthesis of a 4-halo-7-azaindole, which can serve as a precursor to 4-methyl-7-azaindole via cross-coupling reactions.
-
N-Oxidation: 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is treated with an oxidizing agent, such as hydrogen peroxide, to form 1H-pyrrolo[2,3-b]pyridine-7-oxide.
-
Bromination: The resulting N-oxide is then reacted with a brominating agent. A common method involves dissolving the N-oxide and tetramethylammonium bromide in N,N-dimethylformamide (DMF). Methanesulfonic anhydride is added portion-wise at low temperature (0 °C).
-
Work-up: The reaction mixture is stirred and then diluted with water. The pH is adjusted to 7 with a base (e.g., solid NaOH), leading to the precipitation of the product.
-
Purification: The precipitate is collected by filtration, washed with cold water, and dried to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.[2]
Diagram of the Synthesis of 4-Bromo-7-azaindole
Caption: Synthesis of 4-Bromo-7-azaindole intermediate.
From Bromo to Methyl: The Cross-Coupling Step
With 4-bromo-1H-pyrrolo[2,3-b]pyridine in hand, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, can be employed to introduce the methyl group at the C4 position. For example, reaction with a methylboronic acid derivative or tetramethyltin in the presence of a suitable palladium catalyst and ligand would furnish the desired 4-methyl-1H-pyrrolo[2,3-b]pyridine .
N-Methylation: Introducing the Second Methyl Group
The introduction of a methyl group at the N1 position of the pyrrole ring is a more straightforward transformation. This is typically achieved by deprotonation of the N-H bond with a strong base, followed by reaction with a methylating agent.
Step-by-Step Protocol: N-Methylation of 4-Methyl-1H-pyrrolo[2,3-b]pyridine
-
Deprotonation: 4-methyl-1H-pyrrolo[2,3-b]pyridine is dissolved in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the pyrrole nitrogen.
-
Methylation: A methylating agent, typically methyl iodide (CH₃I), is added to the reaction mixture.
-
Quenching and Work-up: The reaction is allowed to proceed to completion and then quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent.
-
Purification: The organic layer is dried and concentrated, and the resulting 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is purified by chromatography.
C3-Formylation: The Vilsmeier-Haack Reaction
The final step in the synthesis of the target molecule is the introduction of the carbaldehyde group at the C3 position. The Vilsmeier-Haack reaction is the classic and most effective method for the formylation of electron-rich heterocycles like pyrroles and indoles.[3][4]
The Vilsmeier Reagent: The Key Electrophile
The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This reagent is a mild electrophile that readily reacts with the electron-rich C3 position of the 7-azaindole ring.
Step-by-Step Protocol: Vilsmeier-Haack Formylation of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine
-
Formation of the Vilsmeier Reagent: In a reaction vessel, phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF) at a low temperature (typically 0 °C). The mixture is stirred to allow for the formation of the Vilsmeier reagent.
-
Formylation: A solution of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent is added to the pre-formed Vilsmeier reagent. The reaction mixture is then heated to drive the electrophilic substitution.
-
Hydrolysis: Upon completion of the reaction, the mixture is cooled and then carefully poured into a mixture of ice and a base (e.g., sodium hydroxide or sodium carbonate solution) to hydrolyze the intermediate iminium salt to the aldehyde.
-
Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde .
Diagram of the Vilsmeier-Haack Reaction
Caption: Vilsmeier-Haack formylation of 1,4-dimethyl-7-azaindole.
Characterization and Data
The identity and purity of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde would be confirmed using a suite of analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two methyl groups, the aromatic protons on the pyridine and pyrrole rings, and a characteristic downfield singlet for the aldehyde proton. |
| ¹³C NMR | Resonances for the methyl carbons, the aromatic carbons of the bicyclic system, and a downfield signal for the carbonyl carbon of the aldehyde. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₀N₂O). |
| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1650-1700 cm⁻¹ characteristic of the C=O stretch of the aldehyde. |
Conclusion and Future Directions
While the specific "discovery" of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde may not be a singular event, its synthetic accessibility is firmly rooted in the well-established and versatile chemistry of the 7-azaindole scaffold. The logical combination of strategies for C4-functionalization, N-alkylation, and C3-formylation provides a clear and robust pathway to this and other similarly substituted derivatives.
The availability of such tailored building blocks is of paramount importance for medicinal chemists engaged in structure-activity relationship (SAR) studies. The ability to systematically modify the substitution pattern on the 7-azaindole core allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. As the demand for novel and effective therapeutics continues to grow, the exploration of the chemical space around privileged scaffolds like 7-azaindole, leading to compounds such as 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, will undoubtedly remain a vibrant and fruitful area of research.
References
-
Collum, D. B., et al. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 2007 , 129(44), 13417-13425. [Link]
- Rajput, A. A., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 2012, 1(3), 1-19.
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
Sources
The Rising Star in Heterocyclic Chemistry: A Technical Guide to 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, yet the introduction of a nitrogen atom into the six-membered ring significantly alters its electronic properties, enhancing solubility and metabolic stability.[1][2] This unique combination has propelled derivatives of 7-azaindole into the forefront of drug discovery, with applications as anticonvulsants, anticancer agents, and anti-inflammatory drugs.[1] The aldehyde functionality at the 3-position is a particularly valuable synthetic handle, opening a gateway to a diverse array of more complex molecules. This guide focuses on a specific, yet increasingly important derivative: 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key building block for novel therapeutics.
Synthesis of the Core Moiety: A Guided Pathway
The construction of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a multi-step process that hinges on the strategic formylation of a pre-functionalized 7-azaindole core. The most direct and widely employed method for introducing the aldehyde group at the C3 position of an indole or azaindole ring is the Vilsmeier-Haack reaction.[3][4]
The Precursor: Synthesis of 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine
A potential synthetic route is outlined below:
Caption: Proposed synthetic pathway to 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine.
The Vilsmeier-Haack Formylation: Installing the Aldehyde
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
Reaction Mechanism:
Caption: Generalized mechanism of the Vilsmeier-Haack formylation.
Detailed Experimental Protocol (Putative):
Based on the well-established procedure for the formylation of indole, the following protocol can be proposed for the synthesis of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.[4]
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining the temperature below 10 °C. The formation of a pinkish or yellow complex indicates the generation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to approximately 35-40 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Cool the reaction mixture in an ice bath and carefully add crushed ice to quench the reaction. This will result in a clear, often colored, aqueous solution. Basify the solution by the slow addition of an aqueous sodium hydroxide solution until a precipitate forms. The resulting suspension is then heated to boiling to hydrolyze the iminium intermediate and then cooled. The solid product is collected by filtration, washed thoroughly with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the desired 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Physicochemical and Spectroscopic Characterization
While specific experimental data for 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is not available in the surveyed literature, its expected properties can be inferred from its structure and data from analogous compounds.
| Property | Expected Value/Observation |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| ¹H NMR | Characteristic signals for the aldehyde proton (δ 9-10 ppm), aromatic protons on the pyridine and pyrrole rings, and two methyl singlets. |
| ¹³C NMR | A downfield signal for the carbonyl carbon (δ > 180 ppm), along with signals for the aromatic and methyl carbons. |
| IR Spectroscopy | A strong carbonyl (C=O) stretching band around 1650-1700 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. |
Chemical Reactivity and Synthetic Utility
The aldehyde group at the C3 position of the 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine core is a versatile functional group that serves as a linchpin for a multitude of chemical transformations. This reactivity is central to its utility as a key intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.
Key Reactions and Transformations:
-
Reductive Amination: The aldehyde can readily undergo reductive amination with a wide range of primary and secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines. This is a cornerstone reaction for introducing diverse side chains and building molecular complexity.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions allow for the conversion of the aldehyde to an alkene, providing a means to introduce carbon-carbon double bonds and further extend the molecular framework.
-
Condensation Reactions: Reaction with nucleophiles such as hydrazines, hydroxylamines, and active methylene compounds can lead to the formation of hydrazones, oximes, and Knoevenagel condensation products, respectively. These products can serve as intermediates for the synthesis of other heterocyclic systems.
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate, Jones reagent). Conversely, it can be reduced to the primary alcohol with reducing agents like sodium borohydride.
Caption: Key chemical transformations of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore, and the introduction of a 3-carbaldehyde group provides a crucial entry point for the synthesis of a wide range of biologically active molecules.[5][6] Derivatives have shown promise in various therapeutic areas.
Therapeutic Potential of 1H-pyrrolo[2,3-b]pyridine Derivatives:
| Therapeutic Area | Target/Mechanism | Reference Examples |
| Oncology | Kinase inhibitors (e.g., FGFR, CDK) | Derivatives have shown potent inhibitory activity against various kinases implicated in cancer progression.[6] |
| Inflammatory Diseases | Phosphodiesterase 4 (PDE4) inhibitors | Carboxamide derivatives of the 7-azaindole scaffold have been investigated as PDE4B inhibitors for neuroinflammatory conditions.[5] |
| Infectious Diseases | Antiviral, Antibacterial | The scaffold is present in compounds with activity against various pathogens. |
The 1,4-dimethyl substitution pattern of the target molecule is of particular interest as the methyl groups can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The N-methylation prevents hydrogen bond donation from the pyrrole nitrogen, which can be crucial for target engagement and can also improve cell permeability. The C4-methyl group can provide beneficial steric interactions within a binding pocket and may block sites of metabolism.
Conclusion and Future Perspectives
1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde stands as a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its efficient, albeit inferred, synthesis via the Vilsmeier-Haack reaction and the rich reactivity of its aldehyde functionality provide a robust platform for the generation of diverse molecular architectures. As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles continues to grow, the strategic use of such well-designed heterocyclic intermediates will undoubtedly play a pivotal role in the future of drug discovery. Further elucidation of the specific biological activities of derivatives of this core will likely unveil new and exciting therapeutic opportunities.
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- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
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Organic Syntheses. indole-3-aldehyde. Retrieved from [Link]
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.).
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). Semantic Scholar.
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Bari, B. R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1543-1549. [Link]
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Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20813-20826. [Link]
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PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link]
- Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(38), 26849-26880. [Link]
- Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (n.d.).
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Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2024). Journal of the American Chemical Society. [Link]
- Google Patents. (2016). EP3098218A1 - 3-pyrimidinyl pyrrolo [2,3-b] pyridine as anticancer agents and the process for the preparation thereof.
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Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry, 66(11), 7479-7501. [Link]
- Google Patents. (2014). CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
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Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20813-20826. [Link]
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An In-depth Technical Guide to the Theoretical and Computational Study of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
This guide provides a comprehensive theoretical and computational exploration of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a substituted 7-azaindole derivative. This class of compounds is of significant interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the 7-azaindole scaffold in numerous biologically active molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's structural, electronic, and spectroscopic properties through advanced computational methodologies.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, a bioisostere of indole, allows it to mimic the natural amino acid tryptophan and interact with a wide array of biological targets. The nitrogen atom in the pyridine ring introduces unique electronic properties and hydrogen bonding capabilities, often leading to improved pharmacological profiles compared to their indole counterparts.[1] Derivatives of 7-azaindole have demonstrated a broad spectrum of biological activities, including kinase inhibition, and have been incorporated into several approved drugs and clinical candidates. The addition of a carbaldehyde group at the 3-position provides a versatile synthetic handle for further molecular elaboration, making these compounds valuable building blocks in drug discovery programs.
The subject of this guide, 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, features methyl substitutions at the N1 and C4 positions. These modifications are expected to influence the molecule's steric and electronic properties, potentially impacting its reactivity, solubility, and biological activity. Understanding these influences at a molecular level is crucial for the rational design of novel therapeutics.
Part 1: Synthesis and Structural Elucidation
Proposed Synthetic Pathway
A potential synthetic approach could commence with the synthesis of the precursor, 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine. This could be followed by a Vilsmeier-Haack formylation to introduce the carbaldehyde group at the C3 position. A recent preprint has detailed a similar transformation for the synthesis of 3-formyl-6-azaindoles from 3-amino-4-methyl pyridines, highlighting the utility of this reaction.[2]
Experimental Protocol: Proposed Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Caption: A typical workflow for the computational study of the target molecule.
Expected Computational Insights and Data Presentation
The computational studies will provide a wealth of quantitative data. This data should be presented in a clear and organized manner to facilitate analysis and comparison with experimental results.
Table 1: Calculated Geometric Parameters (Bond Lengths in Å and Bond Angles in °)
| Parameter | Calculated Value | Experimental Value (if available) |
|---|---|---|
| C2-C3 | Value | Value |
| C3-C9 | Value | Value |
| C9=O10 | Value | Value |
| ∠C2-C3-C9 | Value | Value |
| ... | ... | ... |
Table 2: Calculated Electronic Properties (in eV)
| Property | Value |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
Table 3: Comparison of Calculated and Experimental Spectroscopic Data
| Spectrum | Parameter | Calculated Value | Experimental Value |
|---|---|---|---|
| ¹H NMR | δ (H_aldehyde) | Value | Value |
| δ (H_aromatic) | Value | Value | |
| ¹³C NMR | δ (C=O) | Value | Value |
| δ (C_aromatic) | Value | Value | |
| IR | ν (C=O) | Value cm⁻¹ | Value cm⁻¹ |
| UV-Vis | λ_max | Value nm | Value nm |
Part 3: Reactivity and Potential Applications
The computational analysis of the electronic structure will provide valuable insights into the reactivity of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. The MEP map will highlight the electron-rich and electron-deficient regions of the molecule, predicting the sites for electrophilic and nucleophilic attack. The aldehyde group is expected to be the primary site for nucleophilic addition reactions, while the pyrrolo[2,3-b]pyridine ring system may undergo electrophilic substitution, with the preferred position influenced by the directing effects of the existing substituents.
The biological potential of this molecule lies in its 7-azaindole core. The methyl groups and the carbaldehyde functionality can be further modified to optimize interactions with specific biological targets. For instance, the carbaldehyde can be converted into various other functional groups, such as amines, alcohols, or carboxylic acids, to explore structure-activity relationships (SAR) in a drug discovery campaign. Given that many 7-azaindole derivatives are kinase inhibitors, this molecule could serve as a valuable scaffold for the development of new anticancer agents.
Conclusion
This technical guide outlines a comprehensive theoretical and computational approach to the study of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. By combining a plausible synthetic strategy with state-of-the-art computational methods, a deep understanding of the structural, electronic, and spectroscopic properties of this novel 7-azaindole derivative can be achieved. The insights gained from these studies will be invaluable for guiding future experimental work and for the rational design of new molecules with potential therapeutic applications. The validation of computational results against experimental data is a critical aspect of this work, ensuring the scientific integrity and reliability of the findings.
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Lee, C.; Yang, W.; Parr, R. G. Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Phys. Rev. B1988 , 37, 785–789. [Link]
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Becke, A. D. Density-functional thermochemistry. III. The role of exact exchange. J. Chem. Phys.1993 , 98, 5648–5652. [Link]
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Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; et al. Gaussian 16, Revision C.01, Gaussian, Inc., Wallingford CT, 2016. [Link]
- Dennington, R.; Keith, T.; Millam, J. GaussView, Version 6, Semichem Inc., Shawnee Mission, KS, 2016.
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Humphrey, W.; Dalke, A.; Schulten, K. VMD: Visual molecular dynamics. J. Mol. Graph.1996 , 14, 33-38. [Link]
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Ivonin, S.; Voloshchuk, V.; Stepanova, D.; Ryabukhin, S.; Volochnyuk, D. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv, 2024 . [Link]
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Molecules. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI, 2024 . [Link]
-
Molecules. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI, 2021 . [Link]
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key heterocyclic building block. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, recognized for its role in developing kinase inhibitors and other therapeutic agents. This guide details a robust synthetic route starting from commercially available 4-methyl-1H-pyrrolo[2,3-b]pyridine. The synthesis involves an initial N-methylation of the pyrrole nitrogen followed by a regioselective Vilsmeier-Haack formylation at the C3 position. This protocol is designed to be a self-validating system, offering field-proven insights into experimental choices, safety considerations, and characterization methods to ensure both high yield and purity of the final product.
Introduction and Synthetic Strategy
The 7-azaindole core is a bioisostere of indole and purine systems, making it a valuable scaffold in drug discovery for modulating potency and physicochemical properties of lead compounds. The target molecule, 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, incorporates a key formyl (-CHO) group at the C3 position, which serves as a versatile handle for further chemical elaboration into more complex structures.
Our synthetic strategy is a logical and efficient two-step sequence:
-
Step 1: N-Methylation. The synthesis commences with the deprotonation of the pyrrole nitrogen of 4-methyl-1H-pyrrolo[2,3-b]pyridine using a strong base, sodium hydride (NaH), in an anhydrous aprotic solvent. The resulting anion is then quenched with a methylating agent, methyl iodide (CH₃I), to yield the intermediate, 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine. This is a standard and highly effective method for the N-alkylation of azaindoles[1].
-
Step 2: Vilsmeier-Haack Formylation. The N-methylated intermediate possesses an electron-rich pyrrole ring, making it an ideal substrate for electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group onto such systems with high regioselectivity[2][3]. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophile preferentially attacks the C3 position of the 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine core, the most nucleophilic carbon, to afford the target aldehyde after aqueous work-up and hydrolysis[4][5].
The overall workflow is depicted in the diagram below.
Caption: Overall synthetic workflow from starting material to final product.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Sodium hydride (NaH) is highly reactive with water and flammable. Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. Handle these reagents with extreme care.
Step 1: Synthesis of 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine
Rationale: This procedure utilizes sodium hydride to create a potent nucleophile from the pyrrole nitrogen, which readily undergoes an Sₙ2 reaction with methyl iodide. Anhydrous DMF is used as the solvent due to its high boiling point and its ability to dissolve both the azaindole and the sodium salt intermediate. The reaction is initiated at 0 °C to control the initial exothermic reaction from the deprotonation.
Materials & Reagents Table:
| Reagent/Material | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 4-Methyl-1H-pyrrolo[2,3-b]pyridine | 132.16 | 10.0 | 1.32 g | Starting Material |
| Sodium Hydride (60% in mineral oil) | 24.00 | 12.0 | 0.48 g | Base |
| Methyl Iodide (CH₃I) | 141.94 | 11.0 | 0.68 mL (1.56 g) | Methylating Agent |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - | 40 mL | Solvent |
| Saturated aq. NH₄Cl | - | - | 50 mL | Quenching Solution |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~150 mL | Extraction Solvent |
| Brine | - | - | 50 mL | Washing Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | Drying Agent |
Step-by-Step Protocol:
-
Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add sodium hydride (0.48 g, 12.0 mmol, 1.2 eq) under a nitrogen atmosphere.
-
Solvent Addition: Add anhydrous DMF (20 mL) via syringe. Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 4-methyl-1H-pyrrolo[2,3-b]pyridine (1.32 g, 10.0 mmol) in anhydrous DMF (20 mL). Add this solution dropwise to the stirred NaH suspension over 15 minutes.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (0.68 mL, 11.0 mmol, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis (e.g., 30% EtOAc in hexanes) indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (eluting with a gradient of 10-40% ethyl acetate in hexanes) to yield 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine as a solid or oil.
Step 2: Synthesis of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Rationale: The Vilsmeier reagent is generated by the reaction of POCl₃ with DMF. The reaction is performed at low temperature (0 °C) during reagent addition to control the exothermic formation of the electrophile. The subsequent formylation is conducted at a slightly elevated temperature to ensure a reasonable reaction rate. The intermediate iminium salt is hydrolyzed during the aqueous basic work-up to reveal the final aldehyde product[2][4][6].
Materials & Reagents Table:
| Reagent/Material | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine | 146.19 | 10.0 | 1.46 g | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 12.0 | 1.1 mL (1.84 g) | Vilsmeier Reagent |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - | 25 mL | Reagent & Solvent |
| Dichloromethane (DCM, anhydrous) | 84.93 | - | 25 mL | Solvent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | ~100 mL | Neutralization |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~150 mL | Extraction Solvent |
| Brine | - | - | 50 mL | Washing Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | Drying Agent |
Step-by-Step Protocol:
-
Vilsmeier Reagent Formation: In a dry 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (25 mL) and cool to 0 °C in an ice-water bath. Add phosphorus oxychloride (1.1 mL, 12.0 mmol, 1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature remains below 10 °C. Stir the resulting solution at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.46 g, 10.0 mmol) in anhydrous dichloromethane (25 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 40-50 °C and stir for 2-3 hours. Monitor the reaction progress by TLC (e.g., 40% EtOAc in hexanes).
-
Hydrolysis & Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it into a beaker containing crushed ice (150 g).
-
Neutralization: Stir the mixture vigorously. Slowly and carefully neutralize the acidic solution by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution in portions until effervescence ceases and the pH of the aqueous layer is ~8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the solution under reduced pressure. The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by silica gel column chromatography (eluting with a gradient of 20-50% ethyl acetate in hexanes) to afford the pure 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. For the final product, expect a characteristic singlet for the aldehyde proton (-CHO) around 9.8-10.0 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Melting Point (MP): To assess the purity of the final solid product.
References
-
ACS Med. Chem. Lett. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]
-
International Journal of Science and Research. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Scribd. (2016). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Available at: [Link]
-
RSC Advances. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
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MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
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RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]
-
Molecules. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]
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Application Notes and Protocols for the Purification of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
For correspondence:
Abstract
This document provides a comprehensive guide to the purification of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. Recognizing the critical role of purity in drug development and scientific research, these application notes offer detailed protocols for chromatographic and recrystallization techniques. The methodologies are designed to be robust and adaptable, enabling researchers to obtain this compound with high purity, suitable for downstream applications. We delve into the rationale behind procedural steps, discuss common impurities, and provide troubleshooting guidance, ensuring a thorough understanding of the purification process.
Introduction: The Importance of Purity for 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, also known as 1,4-dimethyl-7-azaindole-3-carboxaldehyde, is a pivotal building block in medicinal chemistry. The pyrrolo[2,3-b]pyridine scaffold is a recognized "privileged structure," appearing in numerous compounds targeting a range of biological entities, including kinases and other enzymes implicated in diseases such as cancer and inflammatory disorders. The aldehyde functionality at the 3-position is a versatile handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures.
The purity of this intermediate is paramount, as even trace impurities can lead to the formation of unwanted side products in subsequent synthetic steps, complicate the purification of the final active pharmaceutical ingredient (API), and potentially introduce toxic byproducts. This guide, therefore, presents field-proven methods for the effective purification of this key intermediate.
Understanding the Impurity Profile
The primary synthetic route to 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is the Vilsmeier-Haack formylation of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine. This reaction, while generally efficient, can generate a predictable set of impurities that must be addressed during purification.
Common Impurities:
-
Unreacted Starting Material: Incomplete formylation can leave residual 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine.
-
Vilsmeier Reagent Byproducts: The hydrolysis of the Vilsmeier reagent (formed from a phosphoryl halide and a formamide like DMF) during workup produces inorganic salts and other polar byproducts.
-
Di-formylated Species: Although less common due to the deactivating effect of the first formyl group, over-formylation at other positions on the pyrrolo-pyridine ring is a possibility.
-
Polymeric Materials: Acidic conditions and reactive intermediates can sometimes lead to the formation of colored, high-molecular-weight byproducts.
A thorough understanding of these potential impurities is crucial for selecting the appropriate purification strategy.
Purification Strategy: A Two-Pronged Approach
A robust purification strategy for 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves a two-step process:
-
Flash Column Chromatography: To remove the bulk of impurities with different polarities.
-
Recrystallization: To achieve high purity and obtain a crystalline solid, which is often desirable for long-term storage and handling.
Below, we provide detailed protocols for each of these essential techniques.
Protocol 1: Flash Column Chromatography
Flash column chromatography is a rapid and effective method for the initial purification of the crude product. The choice of stationary and mobile phases is critical for achieving good separation.
Materials and Equipment
-
Crude 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
-
Silica gel (230-400 mesh)
-
Flash chromatography system or glass column
-
Solvents: Hexanes (or heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Step-by-Step Protocol
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution onto a TLC plate.
-
Develop the plate using a solvent system of moderate polarity (e.g., 30% EtOAc in hexanes).
-
Visualize the spots under a UV lamp. The product, being an aromatic aldehyde, should be UV active. This will help in identifying the product spot and assessing the impurity profile.
-
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by running the starting mobile phase through it.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique generally results in better separation.
-
Wet Loading: Dissolve the crude product in a minimal amount of the starting mobile phase and load it directly onto the column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 10% EtOAc in hexanes).
-
Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 10% to 50% EtOAc in hexanes. The optimal gradient should be determined based on the TLC analysis.
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC.
-
Pool the fractions containing the pure product.
-
Concentrate the pooled fractions using a rotary evaporator to obtain the purified product.
-
Recommended Solvent Systems
The choice of solvent system is crucial and may require some optimization. Based on the purification of similar compounds, the following systems are good starting points:
| Solvent System (v/v) | Polarity | Notes |
| Ethyl Acetate / Hexanes | Low to Medium | A standard and often effective system. A gradient of 10-60% EtOAc is a good starting point. |
| Dichloromethane / Methanol | Medium to High | Useful for more polar impurities. A gradient of 0-5% MeOH in DCM can be effective. |
| Acetone / Dichloromethane | Medium | An alternative to EtOAc/Hexanes, can sometimes provide different selectivity. |
Protocol 2: Recrystallization
Recrystallization is a powerful technique for achieving high purity and obtaining a crystalline product. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Solvent Selection: A Systematic Approach
A systematic solvent screening is the most effective way to identify the optimal recrystallization solvent.
Commonly Screened Solvents:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Ethers: Diethyl ether, Methyl tert-butyl ether (MTBE)
-
Hydrocarbons: Hexanes, Heptane (often used as anti-solvents)
-
Water (as an anti-solvent)
Screening Protocol:
-
Place a small amount (e.g., 10-20 mg) of the purified product from column chromatography into several small vials.
-
To each vial, add a different solvent dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, that solvent is not suitable for single-solvent recrystallization.
-
If the solid is insoluble at room temperature, heat the vial gently. If the solid dissolves upon heating, it is a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, and then in an ice bath.
-
Observe for crystal formation. The ideal solvent will yield well-formed crystals.
Step-by-Step Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the purified 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of polymeric impurities. Add a small amount of activated carbon to the hot solution and boil for a few minutes.
-
Hot Filtration (if decolorizing carbon was used or if insoluble impurities are present): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated. | Use a lower boiling point solvent, use a solvent mixture, or use a more dilute solution. |
| No Crystals Form | The solution is not sufficiently supersaturated. | Evaporate some of the solvent to increase the concentration. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Poor Recovery | The compound is too soluble in the chosen solvent even at low temperatures. | Use a different solvent or a solvent/anti-solvent system. Ensure the crystals are washed with ice-cold solvent. |
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Application Notes & Protocols: The Strategic Utility of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Modern Drug Discovery
Introduction: The Power of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, a bioisosteric analog of indole, allows it to mimic the parent molecule in biological systems while introducing unique properties such as altered metabolic stability, solubility, and hydrogen bonding capabilities.[1][2] This scaffold is a cornerstone in the design of numerous biologically active agents, most notably as a "hinge-binding" motif in a multitude of protein kinase inhibitors.[2][3][4]
Within this class of compounds, 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde emerges as a particularly valuable and versatile chemical intermediate. The strategic placement of the aldehyde (formyl) group at the electron-rich C3 position of the pyrrole ring provides a highly reactive and adaptable handle for molecular elaboration.[1] This guide provides detailed protocols and expert insights into the synthesis and application of this key building block, empowering researchers to leverage its full potential in the rapid generation of diverse compound libraries aimed at complex therapeutic targets.
Physicochemical Properties and Safe Handling
Proper characterization and handling are paramount for ensuring experimental reproducibility and safety.
| Property | Data | Notes |
| Chemical Name | 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Synonyms | 3-formyl-1,4-dimethyl-7-azaindole | |
| Molecular Formula | C₁₀H₁₀N₂O | |
| Molecular Weight | 174.20 g/mol | |
| Appearance | Typically an off-white to yellow or tan solid | Varies with purity. |
| Storage | Store under an inert atmosphere (N₂ or Ar) at 2-8°C. Keep dry. | The aldehyde is susceptible to oxidation. |
| Handling | Use in a well-ventilated fume hood. Wear standard PPE: safety glasses, gloves, lab coat. | Avoid inhalation of dust and contact with skin/eyes. |
Core Synthesis Protocol: Vilsmeier-Haack Formylation
The most direct and widely adopted method for installing a formyl group at the C3-position of an activated azaindole is the Vilsmeier-Haack reaction. This electrophilic aromatic substitution utilizes the Vilsmeier reagent, a mild formylating agent generated in situ.[5][6]
Causality and Mechanism: The reaction proceeds via the formation of the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, from phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The electron-rich pyrrole ring of the 7-azaindole attacks this electrophile, with a strong regiochemical preference for the C3 position. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup liberates the target aldehyde. The 4-methyl group on the starting material further activates the ring towards this electrophilic attack.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. aml.iaamonline.org [aml.iaamonline.org]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Modern Medicinal Chemistry
Introduction: The Privileged Scaffold and the Power of a Formyl Group
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole allows it to mimic this crucial biological motif, while the integrated pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. This has led to the development of numerous potent therapeutic agents, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases. The introduction of a formyl group at the 3-position of this scaffold, creating aldehydes such as 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, unlocks a versatile chemical handle for the construction of diverse and complex molecular architectures. This application note will provide an in-depth guide to the synthesis and strategic utilization of this key intermediate in drug discovery, with a focus on the synthesis of potent kinase inhibitors.
Core Synthesis: Vilsmeier-Haack Formylation of 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine
The most direct and efficient method for the introduction of a formyl group at the electron-rich 3-position of the 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine core is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to act as a mild electrophile.
Protocol 1: Vilsmeier-Haack Synthesis of 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Rationale: The pyrrole ring of the 7-azaindole system is highly activated towards electrophilic substitution, particularly at the C3 position. The Vilsmeier reagent, a chloroiminium ion, is a weak electrophile, making it ideal for the formylation of such sensitive heterocyclic systems without causing unwanted side reactions. The N-methylation at the 1-position and the methyl group at the 4-position enhance the electron-donating nature of the system, further facilitating the reaction.
Materials:
-
1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Crushed ice
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (5-10 volumes).
-
Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. To the stirred solution, add phosphoryl chloride (1.2 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice (approximately 10 volumes).
-
Hydrolysis: Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a solid.
Expected Yield: 70-85%
Application in Kinase Inhibitor Synthesis: A Representative Workflow
The 3-carbaldehyde functionality is a versatile precursor for a variety of chemical transformations crucial for building kinase inhibitors. A common strategy involves a reductive amination or a condensation reaction to introduce a side chain that can interact with the kinase active site.
The following protocol outlines a representative synthesis of a hypothetical kinase inhibitor, demonstrating the utility of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a key building block. This workflow is based on established synthetic routes for pyrrolopyridine-based kinase inhibitors.
Protocol 2: Synthesis of a Pyrrolo[2,3-b]pyridine-based Kinase Inhibitor via Reductive Amination
Rationale: Reductive amination is a powerful and reliable method for forming carbon-nitrogen bonds. The aldehyde first reacts with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This two-step, one-pot procedure is highly efficient for introducing diverse amine-containing fragments, which are often crucial for establishing key interactions with the hinge region of a kinase.
Materials:
-
1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
-
A primary or secondary amine (e.g., 3-aminobenzamide)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Methanol and dichloromethane for elution
Procedure:
-
Reaction Setup: To a solution of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (10 volumes), add the desired amine (e.g., 3-aminobenzamide, 1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the reaction by TLC.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Completion: Stir the reaction at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the final kinase inhibitor analog.
Expected Yield: 60-80%
Data Presentation and Visualization
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield |
| 1 | Vilsmeier-Haack | 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine | 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | POCl₃, DMF | 70-85% |
| 2 | Reductive Amination | 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | Pyrrolo[2,3-b]pyridine-based amine | Amine, STAB, Acetic Acid | 60-80% |
Diagram 1: Synthetic Pathway to a Pyrrolo[2,3-b]pyridine-based Kinase Inhibitor
Caption: Synthetic route from the core scaffold to a final product.
Diagram 2: Experimental Workflow for Reductive Amination
Caption: Step-by-step workflow for the reductive amination protocol.
Conclusion and Future Perspectives
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde serves as a high-value, versatile intermediate in the synthesis of complex molecules for medicinal chemistry. The protocols detailed herein provide a robust foundation for its preparation and subsequent elaboration. The aldehyde functionality allows for a wide range of chemical transformations, enabling the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. As the quest for more selective and potent kinase inhibitors continues, the strategic use of such well-designed building blocks will remain a cornerstone of successful drug discovery campaigns.
References
A comprehensive list of references that support the general principles and methodologies described in this application note can be found in the broader literature on pyrrolopyridine synthesis and kinase inhibitor development. For specific protocols and further reading, researchers are encouraged to consult primary literature in medicinal chemistry.
The Strategic Role of 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Modern Kinase Inhibitor Synthesis
Introduction: The 7-Azaindole Scaffold as a Privileged Kinase Hinge-Binder
In the landscape of targeted cancer therapy, protein kinase inhibitors represent a cornerstone of precision medicine. A significant portion of these inhibitors are designed to be ATP-competitive, targeting the ATP-binding site of kinases. Central to the success of many of these drugs is the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. This heterocyclic system is recognized as a "privileged fragment" in medicinal chemistry due to its remarkable ability to mimic the adenine core of ATP.[1][2] Its defining feature is the capacity to form two crucial hydrogen bonds with the kinase hinge region, a flexible segment that connects the N- and C-lobes of the enzyme's catalytic domain. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, effectively anchoring the inhibitor to the kinase.[3] The FDA-approved drug Vemurafenib , a potent inhibitor of the BRAF V600E mutant kinase, stands as a testament to the power of the 7-azaindole core in clinical applications.[4][5]
This guide delves into the specific application of a functionalized derivative, 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde , as a versatile building block in the synthesis of next-generation kinase inhibitors. We will explore the synthetic rationale, provide detailed protocols, and elucidate the mechanistic advantages conferred by the dimethyl substitution pattern.
Causality Behind Experimental Choices: The Significance of the 1,4-Dimethyl Substitution
While the parent 7-azaindole scaffold provides the essential hinge-binding interactions, strategic substitution on the ring system is paramount for modulating potency, selectivity, and pharmacokinetic properties. The choice of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a starting material is a deliberate one, driven by several key considerations:
-
N1-Methylation: The methylation of the pyrrole nitrogen (N1 position) has a multifaceted impact. Firstly, it removes the hydrogen bond donor capability of the pyrrole -NH. While this might seem counterintuitive, it can be advantageous in certain contexts. For instance, it can prevent undesired metabolic N-dealkylation and may improve cell permeability and oral bioavailability.[6] Furthermore, in cases where the pyrrole -NH is not involved in a critical hydrogen bond with the target kinase, its methylation can allow for the exploration of different binding modes or the introduction of other favorable interactions. In some instances, N-methylation has been shown to improve the physicochemical properties of a compound without compromising its biological activity.[7]
-
C4-Methylation: The introduction of a methyl group at the C4 position can serve multiple purposes. It can provide a steric handle to influence the conformation of the inhibitor, potentially leading to enhanced selectivity for the target kinase over other closely related kinases. This methyl group can also engage in favorable van der Waals interactions within a hydrophobic pocket of the ATP-binding site, thereby increasing the overall binding affinity and potency of the inhibitor.
-
C3-Carbaldehyde Functionality: The aldehyde group at the C3 position is a highly versatile chemical handle that allows for the straightforward introduction of diverse functionalities. It is an electrophilic center that readily participates in a wide range of chemical transformations, most notably reductive amination, allowing for the coupling of various amine-containing fragments. This is a cornerstone of library synthesis in drug discovery, enabling the rapid exploration of structure-activity relationships (SAR).
Synthetic Workflow and Protocols
The synthesis of kinase inhibitors from 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically follows a convergent approach, as illustrated in the workflow below. This involves the preparation of the aldehyde, followed by its coupling to a suitable amine-containing fragment.
Caption: Synthetic workflow for kinase inhibitors.
Protocol 1: Synthesis of 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like the 7-azaindole core.[8][9]
Materials:
-
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of N,N-dimethylformamide (3 eq.) in dichloromethane at 0 °C, add phosphorus oxychloride (1.2 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine (1 eq.) in dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Self-Validation: The successful synthesis can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a singlet corresponding to the aldehyde proton around 9-10 ppm in the ¹H NMR spectrum is a key indicator of successful formylation.
Protocol 2: Synthesis of a Representative Kinase Inhibitor via Reductive Amination
Reductive amination is a robust and widely used method for the formation of C-N bonds. In this protocol, we will outline the synthesis of a representative kinase inhibitor by coupling the aldehyde with a substituted aniline.
Materials:
-
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
-
Substituted aniline (e.g., 3-aminophenyl propanesulfonamide)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1 eq.) in 1,2-dichloroethane, add the substituted aniline (1.1 eq.) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final kinase inhibitor.
Self-Validation: Successful reductive amination can be confirmed by the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the coupled amine fragment in the ¹H NMR spectrum. Mass spectrometry will confirm the molecular weight of the final product.
Application Notes: Targeting the BRAF-V600E Mutant Kinase
A prominent target for kinase inhibitors derived from the 7-azaindole scaffold is the BRAF kinase, particularly the V600E mutant, which is a driver mutation in approximately 50% of melanomas.[10] The BRAF kinase is a key component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and survival.[11] The V600E mutation leads to constitutive activation of the BRAF kinase, resulting in uncontrolled cell growth and tumor formation.[2]
Caption: Simplified BRAF/MEK/ERK signaling pathway.
Inhibitors synthesized from 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be designed to specifically target the ATP-binding site of BRAF V600E. The 7-azaindole core provides the essential hinge-binding interactions, while the substituents introduced via the C3-carbaldehyde can be tailored to occupy adjacent hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity.
Data Presentation
The following table summarizes representative data for a hypothetical kinase inhibitor derived from the 1,4-dimethylated scaffold, based on reported values for similar 7-azaindole-based inhibitors.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) (A375 cell line) |
| Hypothetical Inhibitor 1 | BRAF V600E | 15 | 50 |
| Vemurafenib (Reference) | BRAF V600E | 31[5] | 100 |
Conclusion and Future Perspectives
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde serves as a highly valuable and strategically designed building block for the synthesis of novel kinase inhibitors. The N1- and C4-methyl groups offer a means to fine-tune the physicochemical and pharmacokinetic properties of the resulting inhibitors, while the C3-carbaldehyde provides a versatile handle for the introduction of diverse chemical functionalities. The continued exploration of this and other substituted 7-azaindole scaffolds will undoubtedly lead to the discovery of new and improved targeted therapies for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- Chapman, P. B., Hauschild, A., Robert, C., Haanen, J. B., Ascierto, P., Larkin, J., ... & McArthur, G. A. (2011). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. New England Journal of Medicine, 364(26), 2507-2516.
- Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
-
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Retrieved from [Link]
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & pharmaceutical bulletin, 66(1), 29–36.
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Retrieved from [Link]
- Mérour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules (Basel, Switzerland), 19(12), 19935–19979.
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Guerra, F. S., de Freitas, R. H. C. N., Moldovan, F., Rocha, D. R., & Fernandes, P. D. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. ResearchGate. Retrieved from [Link]
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Narva, S., Chitti, S., Bala, B. R., Alvala, M., Jain, N., & Kondapalli, V. G. C. S. (2016). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. Retrieved from [Link]
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Mérour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Retrieved from [Link]
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Zablotskaya, A., Zablotsky, V., Tars, K., & Bisenieks, E. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Retrieved from [Link]
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Guerra, F. S., de Freitas, R. H. C. N., Moldovan, F., Rocha, D. R., & Fernandes, P. D. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. Retrieved from [Link]
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- Zhang, Y., Newton, A. S., Sabbatini, M. E., & Gu, J. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 10(10), 1436–1441.
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Application Note: A Framework for In Vitro Characterization of Novel 1H-Pyrrolo[2,3-b]pyridine Derivatives
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure, which can be seen as an analog of the purine core of ATP, makes it an ideal candidate for interacting with the hinge region of protein kinases.[1] Consequently, this scaffold is the foundation for numerous potent and selective kinase inhibitors targeting enzymes implicated in oncology and inflammatory diseases.[1][2][3][4][5][6][7] The compound of interest, 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde , represents a novel derivative within this class.
This guide provides a comprehensive, field-proven framework for the initial in vitro characterization of this and similar novel 7-azaindole-based compounds. We will detail a logical, three-tiered approach to move from initial biochemical validation to cellular activity and finally to definitive target engagement. The protocols described herein are robust, widely adopted in the drug discovery industry, and designed to generate high-quality, reproducible data.
The overall workflow is designed to answer three critical questions:
-
Biochemical Potency: Does the compound inhibit the enzymatic activity of its intended kinase target?
-
Cellular Activity: Does this inhibition translate into a functional effect in a relevant cellular model?
-
Target Engagement: Does the compound physically bind to its target protein inside the complex environment of a living cell?
Part 1: Biochemical Characterization - Kinase Inhibition Assay
The first step is to determine if the compound can inhibit the activity of a purified kinase enzyme in a clean, biochemical system. The ADP-Glo™ Kinase Assay is a gold-standard method for this purpose.[8] It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[8][9] The assay is universal for any ADP-generating enzyme, highly sensitive, and amenable to high-throughput screening.[8][10]
Principle of the ADP-Glo™ Kinase Assay
The assay is a two-step, luminescent-based system.[8]
-
Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and test compound are incubated together. Afterward, the ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP.
-
ADP to ATP Conversion & Detection: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin pair to generate a light signal that is directly proportional to the initial kinase activity.
Caption: Principle of the ADP-Glo™ Kinase Assay.
Protocol: Biochemical IC50 Determination using ADP-Glo™
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against a target kinase (e.g., a relevant cancer-associated kinase like CDK8, which is a known target for this scaffold class).[4][11]
Materials:
-
Test Compound: 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[8][12]
-
Purified, active target kinase and its specific substrate
-
Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 200 mM NaCl, etc.)[13]
-
ATP and ADP (for standard curve)
-
DMSO (for compound dilution)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series of the compound. For an initial IC50 determination, a 10-point, 3-fold dilution series starting from 100 µM is recommended. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction Setup (5 µL volume for 384-well plate): [12]
-
In each well of a white assay plate, add the components in the following order:
-
2.5 µL of a 2x kinase/substrate solution in kinase buffer.
-
2.5 µL of a 2x ATP/compound solution (containing the serially diluted test compound).
-
-
Include control wells:
-
Positive Control (No Inhibition): Wells with kinase, substrate, ATP, and DMSO vehicle only.
-
Negative Control (100% Inhibition): Wells with substrate, ATP, and DMSO, but no kinase enzyme.
-
-
-
Reaction and Termination:
-
Signal Detection:
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
| Parameter | Example Value | Description |
| Kinase Concentration | 1-5 nM | Final concentration in assay |
| Substrate Concentration | Km (ATP) | Concentration of substrate at Km for ATP |
| ATP Concentration | 10 µM | Final concentration in assay |
| Compound Range | 1 nM - 100 µM | 10-point, 3-fold dilution series |
| Incubation Time | 60 minutes | At Room Temperature |
| Final DMSO | ≤ 1% | Vehicle concentration |
Part 2: Cellular Activity - Cell Viability Assay
After confirming biochemical potency, the next step is to assess whether the compound affects cell viability or proliferation in a relevant cancer cell line. The CellTiter-Glo® Luminescent Cell Viability Assay is an ideal choice.[14] It quantifies the number of viable cells by measuring ATP levels, which is a hallmark of metabolically active cells.[14][15]
Protocol: Cellular GI50 Determination using CellTiter-Glo®
This protocol measures the half-maximal growth inhibition (GI50) concentration in a cancer cell line known to be dependent on the kinase target (e.g., a colorectal cancer line like HCT116 for a CDK8 inhibitor).[7]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)[16]
-
HCT116 cells (or other relevant cell line)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test Compound and DMSO
-
White, opaque, sterile 96-well cell culture plates[15]
-
Plate shaker and luminometer
Methodology:
-
Cell Seeding:
-
Trypsinize and count HCT116 cells. Seed 2,000-5,000 cells per well in 90 µL of complete medium into a 96-well plate.[15]
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium.
-
Add 10 µL of the diluted compound to the appropriate wells. Include vehicle-only (DMSO) control wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[15][16]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[16]
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well.[15][16]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[15][16]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]
-
Measure luminescence with a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (0% inhibition).
-
Plot the normalized percent viability against the logarithm of the compound concentration.
-
Fit the data to a 4PL curve to determine the GI50 value.
Part 3: Target Engagement - Cellular Thermal Shift Assay (CETSA®)
A potent biochemical IC50 and a corresponding cellular GI50 strongly suggest the compound works through the intended mechanism. However, definitive proof requires demonstrating that the compound physically binds to its target inside the cell. The Cellular Thermal Shift Assay (CETSA®) is the gold-standard method for this.[17][18]
Principle of CETSA®
CETSA® is based on the principle of ligand-induced thermal stabilization.[18] When a compound binds to its target protein, it generally increases the protein's stability. This stabilized protein requires a higher temperature to denature and aggregate.[17][19] In a CETSA® experiment, cells are treated with the compound, heated to a specific temperature, and then lysed. The aggregated proteins are pelleted, and the amount of soluble target protein remaining is quantified, typically by Western blot or other immunoassays.[20] A higher amount of soluble protein in the compound-treated sample compared to the control indicates target engagement.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).
Protocol: CETSA® Isothermal Dose-Response
This protocol is designed to generate a dose-response curve at a single, fixed temperature to confirm target engagement in a concentration-dependent manner.[21]
Materials:
-
HCT116 cells (or other relevant cell line)
-
Test Compound and DMSO
-
PBS and complete culture medium
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., Triton X-100 based)
-
Antibody specific to the target kinase
-
Equipment for Western blotting or ELISA
Methodology:
-
Cell Culture and Treatment:
-
Culture a sufficient number of HCT116 cells (e.g., 10-20 million cells per condition).
-
Treat the cells in suspension with a serial dilution of the test compound (e.g., from 0.1 µM to 50 µM) or DMSO vehicle for 1 hour at 37°C.
-
-
Heating Step:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a pre-determined melt temperature (e.g., 54°C, which must be optimized for each target) for 3 minutes in a thermal cycler. Heat a control set at 37°C (no-heat control).[21]
-
Cool the samples immediately on ice.
-
-
Lysis and Fractionation:
-
Detection:
-
Determine the protein concentration of the soluble fraction (e.g., using a BCA assay).
-
Analyze equal amounts of protein from each sample by Western blot using an antibody specific for the target kinase.
-
Quantify the band intensities using densitometry.
-
Data Analysis:
-
Normalize the band intensity of each heated sample to its corresponding non-heated (37°C) control.
-
Plot the normalized soluble protein fraction against the compound concentration to visualize the dose-dependent stabilization of the target protein.
Summary and Next Steps
This three-part framework provides a robust pathway for the initial characterization of novel 1H-pyrrolo[2,3-b]pyridine derivatives like 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. Positive results across these assays—a potent biochemical IC50, a corresponding cellular GI50, and a clear thermal shift in the CETSA® assay—provide strong validation of the compound's mechanism of action and warrant further investigation in more complex preclinical models.
References
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ADP Glo Protocol. Scribd. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]
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1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. DBpia. [Link]
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Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
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Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. [Link]
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Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. PubMed. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
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CETSA. Pär Nordlund Lab, Karolinska Institutet. [Link]
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Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
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Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]
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Application Notes & Protocols: Versatile Derivatization of the Aldehyde Moiety in 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde for Drug Discovery
Authored by a Senior Application Scientist
Abstract
The 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine, a methylated 7-azaindole, represents a privileged scaffold in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics. The aldehyde functionality at the C3 position is a uniquely versatile synthetic handle, enabling a vast array of chemical transformations crucial for the generation of diverse compound libraries. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the key derivatization strategies for 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. We will explore protocols for C-N and C-C bond formation, as well as carbonyl transformations, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
The Core Scaffold: A Foundation for Innovation
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of potent and selective therapeutic agents, particularly targeting kinases like FGFR, c-Met, and phosphodiesterase 4B (PDE4B).[1][2][3][4] Its bioisosteric relationship to indole, combined with the pyridine nitrogen's ability to form key hydrogen bonds in enzyme active sites, underpins its success. The specific starting material, 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde , provides a strategic entry point for library synthesis. The aldehyde group is an electrophilic hub, primed for reactions that introduce new functionalities, modulate physicochemical properties, and explore structure-activity relationships (SAR).
The synthesis of the core aldehyde is typically achieved via a Vilsmeier-Haack reaction on the 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine precursor. This reaction is a reliable method for formylating electron-rich heterocyclic systems.
Strategic Derivatization Pathways
The aldehyde group's reactivity can be harnessed through several high-yield, robust chemical transformations. The following sections detail the rationale and protocols for the most impactful derivatizations in a drug discovery context.
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocol: A Scalable Approach to the Synthesis of 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability.[1] Derivatives of this core are integral to a range of therapeutic agents, including kinase inhibitors for oncology and treatments for neurodegenerative diseases.[2][3][4] The title compound, 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, serves as a key intermediate for the synthesis of more complex bioactive molecules, making its efficient and scalable production a critical objective for pharmaceutical development.
This document provides a comprehensive guide to the large-scale synthesis of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, detailing a robust two-stage synthetic strategy. The first stage outlines a proposed scalable synthesis of the key intermediate, 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine. The second stage provides a detailed protocol for the regioselective formylation of this intermediate via the Vilsmeier-Haack reaction.[5][6][7]
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages: the construction of the dimethylated 7-azaindole core and its subsequent formylation.
Caption: Overall two-stage synthetic workflow.
Stage 1: Proposed Scalable Synthesis of 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine
A robust and scalable synthesis of the 1,4-dimethyl-7-azaindole intermediate is paramount. While numerous methods exist for the synthesis of the 7-azaindole core, a multi-step approach starting from commercially available pyridines offers a practical route for large-scale production.[5][8][9][10] The following protocol is a proposed synthetic sequence based on established chemical transformations.
Step 1.1: Synthesis of 4-Methyl-1H-pyrrolo[2,3-b]pyridine
A plausible and scalable approach to the 4-methyl-7-azaindole core is through the application of established azaindole syntheses, such as the Bartoli or a modified Fischer indole synthesis, starting from an appropriately substituted pyridine. For the purpose of this guide, we will consider a generalized cyclization approach.
Protocol:
-
Starting Material: A suitable starting material would be a 2-amino-3,x-lutidine derivative. The selection of the specific starting material and cyclization strategy will depend on reagent availability and cost at scale.
-
Cyclization: Various methods for the construction of the pyrrole ring onto the pyridine core have been reported.[5][8][11] These often involve the reaction of a substituted aminopyridine with a suitable three-carbon synthon, followed by cyclization.
-
Work-up and Purification: Upon completion of the cyclization, a standard aqueous work-up is typically employed. Purification can be achieved by recrystallization or column chromatography, depending on the purity of the crude product.
Step 1.2: N-Methylation of 4-Methyl-1H-pyrrolo[2,3-b]pyridine
The methylation of the pyrrole nitrogen of the 7-azaindole core is a well-precedented transformation.[12]
Protocol:
-
Deprotonation: To a solution of 4-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C. The reaction is stirred until the evolution of hydrogen gas ceases, indicating the formation of the corresponding sodium salt.
-
Alkylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred until complete conversion is observed by TLC or LC-MS.
-
Work-up and Purification: The reaction is carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine.
Stage 2: Large-Scale Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][6] The reaction proceeds via an electrophilic aromatic substitution with the Vilsmeier reagent, which is generated in situ from a substituted amide (typically dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[3][6]
Caption: Vilsmeier-Haack reaction mechanism.
Protocol for the Large-Scale Synthesis of 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
This protocol is adapted for a large-scale synthesis, with considerations for safety and process control. A scalable synthesis of a related 3-formyl-6-azaindole has been reported up to a 40g scale, demonstrating the industrial applicability of this transformation.[13]
Reagents and Equipment:
-
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Large reaction vessel with mechanical stirring, dropping funnel, and temperature control
-
Rotary evaporator
-
Chromatography equipment (for purification)
Procedure:
-
Vilsmeier Reagent Formation: In a large, dry reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the DMF to 0 °C using an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine in anhydrous DCM and add this solution to the dropping funnel. Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Hydrolysis (Work-up): Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous sodium bicarbonate solution. Caution: This is an exothermic process, and gas evolution will occur. Ensure adequate cooling and venting. Continue the addition until the pH of the aqueous layer is basic (pH 8-9).
-
Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes). Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product as a solid.
Data and Characterization
| Compound | Molecular Formula | Molecular Weight | Appearance | Expected Yield |
| 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine | C₉H₁₀N₂ | 146.19 g/mol | Off-white to pale yellow solid | >80% (for N-methylation) |
| 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | C₁₀H₁₀N₂O | 174.20 g/mol | Yellow to orange solid | 70-90% |
Characterization of the Final Product:
-
¹H NMR: Expect characteristic signals for the aldehyde proton (singlet, ~10 ppm), aromatic protons on the pyridine and pyrrole rings, and the two methyl groups.
-
¹³C NMR: Expect a signal for the aldehyde carbonyl carbon (~185 ppm) in addition to the aromatic and methyl carbons.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.
-
IR Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is expected for the aldehyde carbonyl stretch.
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.
-
Quenching Procedure: The hydrolysis of the reaction mixture is highly exothermic. Perform the quench slowly and with efficient cooling to control the temperature and prevent a runaway reaction.
Conclusion
The synthetic route detailed in this application note provides a scalable and efficient pathway to 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a valuable building block in pharmaceutical research and development. The proposed synthesis of the 7-azaindole core, followed by a robust Vilsmeier-Haack formylation, offers a practical approach for producing this key intermediate in large quantities. Adherence to the detailed protocols and safety precautions is essential for the successful and safe execution of this synthesis.
References
-
Collot, V., et al. (2004). A new and efficient synthesis of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). Tetrahedron, 60(18), 3931-3935. [Link]
-
Organic Chemistry Portal. Azaindole synthesis. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Ivonin, S. P., et al. (2021). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
-
Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. [Link]
-
Surasani, R., et al. (2012). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Beilstein Journal of Organic Chemistry, 8, 2036-2042. [Link]
-
Chavan, S. S., & Patil, P. G. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 6(5), 2824-2841. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. [Link]
-
Synthesis of Azaindoles. [Link]
-
Ivonin, S. P., et al. (2021). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
-
The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. [Link]
-
Menéndez Méndez, L. M., et al. (2015). The mechanism of the alkylation reaction of 7-azaindole. ResearchGate. [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21467-21475. [Link]
-
Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. Scribd. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. [Link]
-
Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - Semantic Scholar. [Link]
-
A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - NIH. [Link]
-
A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - ResearchGate. [Link]
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mechanism of action of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivatives
An In-depth Technical Guide to the Mechanism of Action of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Derivatives
Abstract
The 1H-pyrrolo[2,3-b]pyridine core, often referred to as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential. Derivatives of this scaffold have been identified as potent inhibitors of various enzymes, particularly protein kinases.[1][2][3] This guide focuses on elucidating the mechanism of action (MoA) for a specific subclass: 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivatives. Based on extensive research on analogous structures, the most prominent and well-documented MoA for this class involves the inhibition of protein kinases, specifically the Fibroblast Growth Factor Receptor (FGFR) family.[1][4] Abnormal activation of the FGFR signaling pathway is a critical driver in the pathogenesis of various cancers, making its targeted inhibition an attractive therapeutic strategy.[1][4]
This document provides a comprehensive suite of application notes and detailed protocols designed for researchers, scientists, and drug development professionals. The methodologies outlined herein will guide the user through a logical, multi-tiered process to first, confirm direct enzymatic inhibition; second, validate on-target engagement in a cellular context; and third, characterize the downstream cellular consequences of this inhibition.
Part 1: Biochemical Characterization of Target Engagement
The initial and most critical step in elucidating the MoA of a novel inhibitor is to confirm its direct interaction with the purified target enzyme and to quantify its inhibitory potency. This section provides protocols to directly measure the effect of the 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivatives on kinase activity.
Foundational Principle: Kinase Activity Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein.[5] An inhibitor can block this activity, and its potency is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[6] A variety of assay formats are available to measure kinase activity, including fluorescence-based, luminescence-based, and radiometric assays.[]
Protocol 1.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 of a test compound against a target kinase, such as FGFR1. The assay measures the amount of ATP remaining after the kinase reaction; a lower ATP level signifies higher kinase activity.
Materials:
-
Recombinant human FGFR1 kinase (or other target kinase)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Test compounds (1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivatives)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Reaction Setup:
-
Add 5 µL of kinase buffer containing the peptide substrate to each well.
-
Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 2 µL of the FGFR1 enzyme solution (pre-diluted in kinase buffer) to all wells except the "no enzyme" negative control.
-
Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
-
Initiate Reaction: Add 2 µL of ATP solution (at a concentration near the Km for the enzyme, e.g., 10 µM) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the "DMSO only" control as 100% activity and a known potent inhibitor as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound ID | Target Kinase | IC50 (nM) |
| Derivative A | FGFR1 | 7 |
| Derivative B | FGFR1 | 25 |
| Staurosporine (Control) | FGFR1 | 5 |
Table 1: Hypothetical IC50 values for test compounds against FGFR1.
Protocol 1.2: Kinetic Analysis for Mechanism of Action (MoA)
Understanding whether an inhibitor is competitive, non-competitive, or uncompetitive with respect to ATP provides crucial insight into its binding mode.[6] This is determined by measuring the inhibitor's effect on the enzyme kinetics at varying ATP concentrations.
Procedure:
-
Perform the In Vitro Kinase Inhibition Assay (Protocol 1.1) as described above.
-
Instead of a single ATP concentration, run the assay across a range of ATP concentrations (e.g., from 0.1x Km to 10x Km).
-
For each ATP concentration, generate a full dose-response curve for the inhibitor to determine its IC50.
-
Plot the resulting IC50 values against the corresponding ATP concentrations.
-
Competitive Inhibition: The IC50 value will increase linearly with increasing ATP concentration.
-
Non-competitive Inhibition: The IC50 value will remain constant regardless of the ATP concentration.
-
Uncompetitive Inhibition: The IC50 value will decrease with increasing ATP concentration.
-
Part 2: Cellular Assays to Validate Mechanism of Action
While biochemical assays are essential, demonstrating that a compound engages its target within the complex environment of a living cell and elicits the expected biological response is paramount.[8][9]
Cellular Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct binding of a compound to its target protein in intact cells or cell lysates.[10] The principle is that a protein becomes more resistant to thermal denaturation when a ligand is bound to it.[10]
Protocol 2.1: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cancer cell line with known FGFR expression (e.g., SNU-16 or NCI-H716)
-
Test compound
-
PBS (Phosphate-Buffered Saline) with protease and phosphatase inhibitors
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for protein quantification and Western blotting
Procedure:
-
Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at a desired concentration (e.g., 10x cellular IC50) or DMSO (vehicle control) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C for 3 minutes) using a thermocycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).
-
Analysis: Collect the supernatant and analyze the amount of soluble FGFR1 remaining at each temperature using Western blotting.
-
Data Interpretation: In the vehicle-treated samples, the amount of soluble FGFR1 will decrease as the temperature increases. In the compound-treated samples, the protein will be more stable, resulting in a "thermal shift" where more soluble protein is detected at higher temperatures compared to the control.
Inhibition of Downstream Signaling
If the compound inhibits FGFR, it should block the downstream signaling cascade initiated by the receptor. Western blotting can be used to measure the phosphorylation status of key signaling proteins.
Caption: Workflow for MoA elucidation of kinase inhibitors.
References
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A novel method for drug discovery. Frontiers in Pharmacology. [Link]
-
An, F., & Eglen, R. M. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods. [Link]
-
Wlodarchak, N., & Xing, Y. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology. [Link]
-
Lovitt, C. J., Shelper, T. B., & Avery, V. M. (2018). Advanced Cell Culture Techniques for Cancer Drug Discovery. Biology. [Link]
-
Chen, L., et al. (2024). Guideline for anticancer assays in cells. Food Science and Human Wellness. [Link]
-
Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
ResearchGate. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
-
Ghorab, M. M., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of Histone Deacetylase Inhibitors Based on Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine Scaffolds. ChemMedChem. [Link]
-
American Chemical Society. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. [Link]
-
Sroka, W. D., & Cichon, T. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]
-
Al-Gharabli, S. I., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. [Link]
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- 2. Design, Synthesis and Biological Evaluation of Histone Deacetylase Inhibitors Based on Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 9. Cell-based assays are a key component in drug development process [thermofisher.com]
- 10. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
Application Notes and Protocols for Reactions Involving 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Introduction:
1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a key synthetic intermediate in the development of novel therapeutics. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other biologically active molecules.[1][2][3] The C3-carbaldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores and the exploration of structure-activity relationships (SAR).[4]
This guide provides detailed experimental setups and protocols for the synthesis of the title compound and its subsequent derivatization through several key reactions. The methodologies are designed for researchers and scientists in drug development and organic synthesis, with a focus on reproducibility and scalability.
I. Synthesis of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
The most direct and industrially scalable route to 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a two-step process starting from the commercially available 4-methyl-1H-pyrrolo[2,3-b]pyridine (4-methyl-7-azaindole). The first step involves the N-methylation of the pyrrole nitrogen, followed by a Vilsmeier-Haack formylation.
Step 1: Synthesis of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine
The N-methylation of the electron-rich pyrrole nitrogen in the 7-azaindole scaffold is a facile reaction. A strong base such as sodium hydride is used to deprotonate the pyrrole N-H, followed by quenching with an electrophilic methyl source like methyl iodide.
Protocol 1: N-methylation of 4-methyl-1H-pyrrolo[2,3-b]pyridine
| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount |
| 4-methyl-1H-pyrrolo[2,3-b]pyridine | 1.0 | 132.16 | 5.00 g |
| Sodium Hydride (60% dispersion in mineral oil) | 1.2 | 24.00 | 1.81 g |
| Methyl Iodide | 1.5 | 141.94 | 3.5 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL |
Procedure:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-methyl-1H-pyrrolo[2,3-b]pyridine (5.00 g, 37.8 mmol).
-
Add anhydrous THF (100 mL) and stir until the starting material is fully dissolved.
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.81 g, 45.4 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (3.5 mL, 56.7 mmol) dropwise via the dropping funnel over 20 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution: 10-40% ethyl acetate in hexanes) to afford 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine as a white to pale yellow solid.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7][8] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide (typically DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃).[5] This electrophile then attacks the electron-rich C3 position of the pyrrolo[2,3-b]pyridine ring.
Protocol 2: Vilsmeier-Haack Formylation of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine
| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount |
| 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine | 1.0 | 146.20 | 4.00 g |
| Phosphorus Oxychloride (POCl₃) | 1.5 | 153.33 | 3.8 mL |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | 40 mL |
Procedure:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (40 mL).
-
Cool the DMF to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (3.8 mL, 41.0 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Stir the resulting solution at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine (4.00 g, 27.4 mmol) in anhydrous DMF (10 mL) dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 3 hours.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes).
-
Upon completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice (200 g).
-
Basify the aqueous solution to pH 8-9 by the slow addition of 3 M aqueous sodium hydroxide solution.
-
A precipitate will form. Stir the suspension for 1 hour, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold water (3 x 50 mL) and dry under vacuum to afford 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a solid, which can be further purified by recrystallization from ethanol/water if necessary.
Caption: Vilsmeier-Haack Formylation Workflow.
II. Reactions of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
The aldehyde functionality of the title compound is a gateway to a multitude of derivatives. Below are protocols for several key transformations.
A. Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by dehydration to form a new carbon-carbon double bond.[9] This reaction is invaluable for synthesizing α,β-unsaturated systems, which are themselves versatile synthetic intermediates.[10]
Protocol 3: Knoevenagel Condensation with Malononitrile
| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount |
| 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 1.0 | 174.20 | 1.00 g |
| Malononitrile | 1.1 | 66.06 | 0.41 g |
| Piperidine | 0.1 | 85.15 | 0.06 mL |
| Ethanol | - | - | 20 mL |
Procedure:
-
To a 50 mL round-bottom flask, add 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.00 g, 5.74 mmol) and ethanol (20 mL).
-
Add malononitrile (0.41 g, 6.31 mmol) and piperidine (0.06 mL, 0.57 mmol).
-
Heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction by TLC (Eluent: 40% Ethyl Acetate in Hexanes).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel (gradient elution: 20-50% ethyl acetate in hexanes) to yield the desired product.
Caption: Generalized Knoevenagel Condensation Mechanism.
B. Reductive Amination
Reductive amination is a powerful method for the formation of amines from aldehydes or ketones. It proceeds via the in situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride.[11]
Protocol 4: Reductive Amination with Benzylamine
| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount |
| 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 1.0 | 174.20 | 1.00 g |
| Benzylamine | 1.1 | 107.15 | 0.65 mL |
| Sodium Triacetoxyborohydride | 1.5 | 211.94 | 1.83 g |
| Dichloromethane (DCM) | - | - | 30 mL |
| Acetic Acid | 2 drops | - | ~0.1 mL |
Procedure:
-
To a 100 mL round-bottom flask, add 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.00 g, 5.74 mmol) and dichloromethane (30 mL).
-
Add benzylamine (0.65 mL, 6.31 mmol) and 2 drops of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.83 g, 8.61 mmol) portion-wise over 10 minutes.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (30 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution: 0-10% methanol in dichloromethane) to obtain the secondary amine product.
C. Oxidation to Carboxylic Acid
The aldehyde can be oxidized to the corresponding carboxylic acid, a key functional group for amide bond formation and other derivatizations. A mild and selective method utilizes sodium chlorite buffered with a phosphate salt.[12][13][14][15]
Protocol 5: Oxidation to 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount |
| 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 1.0 | 174.20 | 1.00 g |
| Sodium Chlorite (NaClO₂) | 1.5 | 90.44 | 0.78 g |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 1.5 | 119.98 | 0.99 g |
| 2-Methyl-2-butene | 2.0 | 70.13 | 1.2 mL |
| tert-Butanol | - | - | 20 mL |
| Water | - | - | 5 mL |
Procedure:
-
In a 100 mL flask, dissolve 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.00 g, 5.74 mmol) in tert-butanol (20 mL) and water (5 mL).
-
Add 2-methyl-2-butene (1.2 mL, 11.5 mmol) which acts as a chlorine scavenger.
-
In a separate beaker, dissolve sodium chlorite (0.78 g, 8.61 mmol) and sodium dihydrogen phosphate (0.99 g, 8.61 mmol) in water (10 mL).
-
Add the aqueous solution of the oxidant dropwise to the aldehyde solution at room temperature over 30 minutes.
-
Stir the reaction at room temperature for 6-8 hours.
-
Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane, with 1% Acetic Acid).
-
Upon completion, adjust the pH of the reaction mixture to ~3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid, which can be purified by recrystallization or chromatography.
D. Reduction to Alcohol
The reduction of the aldehyde to the corresponding primary alcohol provides another avenue for derivatization, such as ether or ester formation. Sodium borohydride is a mild and convenient reducing agent for this transformation.[11][16][17][18][19]
Protocol 6: Reduction to (1,4-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount |
| 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 1.0 | 174.20 | 1.00 g |
| Sodium Borohydride (NaBH₄) | 1.5 | 37.83 | 0.32 g |
| Methanol | - | - | 30 mL |
Procedure:
-
To a 100 mL round-bottom flask, add 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.00 g, 5.74 mmol) and methanol (30 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add sodium borohydride (0.32 g, 8.61 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).
-
Upon completion, carefully add water (20 mL) to quench the excess sodium borohydride.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting alcohol can be purified by flash column chromatography on silica gel (gradient elution: 50-100% ethyl acetate in hexanes).
III. Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis and derivatization of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. The versatility of this intermediate, coupled with the reliable and scalable nature of these reactions, makes it an invaluable tool for medicinal chemists and drug development professionals in the pursuit of novel therapeutics.
References
- Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. (1986). The Journal of Organic Chemistry, 51(4), 567–569.
-
Vilsmeier–Haack reaction. (2023). In Wikipedia. Retrieved from [Link]
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(34), 20836–20845.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- Blackburn, L., & Taylor, R. J. K. (2001). A one-pot, three-step procedure for the reductive amination of alcohols. Organic Letters, 3(11), 1637–1639.
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. (2023). Egyptian Journal of Chemistry.
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019).
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved from [Link]
- Anticancer oxindole derivatives synthesised via Knoevenagel condens
- Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. (n.d.). The Journal of Organic Chemistry.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (2016).
- Sodium hypochlorite as a selective oxidant for organic compounds. (1981). Journal of the Chemical Society, Perkin Transactions 1, 2388-2393.
- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evalu
-
Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (2016). ACG Publications. Retrieved from [Link]
-
Chemists' Guide: Aldehyde Oxidation. (n.d.). Scribd. Retrieved from [Link]
- Sodium Chlorite. (2015). In Synlett (Vol. 26, Issue 11, pp. 1579-1580).
- Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (2022). Archiv der Pharmazie, 355(8), e2200067.
-
Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved from [Link]
- Sodium chlorite. (2015). In Synlett (Vol. 26, Issue 11, pp. 1579-1580).
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2021). Molecules, 26(11), 3326.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). ACS Medicinal Chemistry Letters, 11(10), 1935–1941.
-
Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Journal of the Serbian Chemical Society.
- Reaction of pyridine carboxylic esters with sodium borohydride. (1958). Journal of the American Chemical Society, 80(24), 6682–6684.
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ajol.info [ajol.info]
- 4. nbinno.com [nbinno.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. One moment, please... [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine - [www.rhodium.ws] [chemistry.mdma.ch]
- 18. Sodium Borohydride [commonorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common side products in the synthesis of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Welcome to the dedicated technical support guide for the synthesis of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during this synthetic procedure. This guide provides in-depth technical advice, troubleshooting strategies, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Introduction to the Synthesis
The target molecule, 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, is a key intermediate in the development of various pharmacologically active compounds. Its synthesis commonly employs the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocyclic systems.[1][2] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4] While effective, this reaction can be prone to the formation of several side products, impacting yield and purity. This guide will help you identify, mitigate, and resolve these common issues.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during the synthesis of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired Product
Question: My reaction has resulted in a low yield of the target aldehyde. What are the potential causes and how can I improve it?
Answer: A low yield can stem from several factors, primarily related to incomplete reaction, degradation of starting material or product, and formation of side products.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reagent: Ensure that at least one equivalent of the Vilsmeier reagent is used. An excess (1.5 to 2 equivalents) is often recommended to drive the reaction to completion.
-
Low Reaction Temperature: The Vilsmeier-Haack reaction often requires heating. If the reaction is sluggish, a modest increase in temperature (e.g., to 60-80 °C) may be beneficial. However, be cautious as excessive heat can promote side reactions.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion.
-
-
Degradation:
-
Starting Material Stability: The 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine starting material can be sensitive to strongly acidic conditions. Prolonged exposure to the Vilsmeier reagent at high temperatures may lead to degradation.
-
Product Instability: The aldehyde product may also be unstable under the reaction conditions. It is crucial to work up the reaction mixture promptly upon completion.
-
-
Side Product Formation: The most common reason for low yields is the formation of unwanted byproducts. Please refer to the subsequent sections for detailed troubleshooting of specific side products.
Issue 2: Unexpected Spots on Thin Layer Chromatography (TLC)
Question: My TLC plate shows multiple spots in addition to my starting material and desired product. What are these impurities?
Answer: The presence of multiple spots on your TLC plate is a clear indication of side product formation. Below are the most probable side products and their characteristics.
Potential Side Products and Identification:
| Side Product | Description & Formation Mechanism | TLC Characteristics |
| Di-formylated Product | Over-reaction with the Vilsmeier reagent can lead to the introduction of a second formyl group. This is more likely with a large excess of the reagent or at higher temperatures. | Typically more polar than the mono-formylated product, resulting in a lower Rf value. |
| Isomeric Aldehyde | While formylation is expected at the C3 position of the pyrrole ring, trace amounts of formylation at other positions on the pyrrolopyridine core may occur, especially if the C3 position is sterically hindered. | May have a similar polarity and Rf value to the desired product, making separation challenging. |
| Unidentified Polar Impurities | These often result from the incomplete hydrolysis of the iminium salt intermediate formed during the Vilsmeier-Haack reaction. They may appear as streaks or spots near the baseline on the TLC plate. | Very low Rf values, often remaining at the baseline. |
| Starting Material Dimer | Under certain Vilsmeier-Haack conditions, dimerization of the starting material has been observed with similar heterocyclic systems. | Less polar than the formylated products, with a higher Rf value. |
Troubleshooting Workflow for Unexpected TLC Spots:
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
Technical Support Center: Purification of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Welcome to the dedicated technical support guide for the purification of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. The following content is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols, grounded in established chemical principles and practical laboratory experience.
The synthesis of this compound, a derivative of 7-azaindole, typically involves the Vilsmeier-Haack formylation of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine.[1][2][3] While the reaction itself is robust, the purification of the resulting aldehyde can be non-trivial due to the molecule's specific chemical properties. This guide provides in-depth solutions to common purification roadblocks.
Frequently Asked Questions & Troubleshooting
Q1: My crude reaction mixture is a dark, intractable oil, and my overall yield is significantly lower than expected. What are the primary causes?
Low yields and the formation of oils are often interconnected issues stemming from incomplete reactions, product degradation, or persistent impurities.
-
Incomplete Vilsmeier-Haack Reaction: The Vilsmeier reagent, formed in situ from a formamide (like DMF) and phosphorus oxychloride (POCl₃), is a mild electrophile.[3][4] The electron-rich pyrrolo[2,3-b]pyridine core is a good substrate, but reaction parameters are crucial. Insufficient reaction time, incorrect temperature (often starting at 0 °C and warming to room temperature or slightly above), or improper stoichiometry of the Vilsmeier reagent can lead to significant amounts of unreacted starting material.
-
Degradation During Workup: The workup for a Vilsmeier-Haack reaction typically involves quenching with an ice-cold aqueous base (like sodium acetate or sodium bicarbonate solution) to hydrolyze the intermediate iminium salt to the aldehyde.[2][3] Using a strong base (e.g., NaOH) or allowing the temperature to rise excessively can cause side reactions or degradation of the aldehyde product. The pyrrole ring can be sensitive to strongly acidic or basic conditions.
-
Emulsion Formation During Extraction: The pyridine nitrogen imparts some aqueous solubility, especially at acidic pH, which can lead to emulsions during extraction with organic solvents. This can cause significant loss of product in the aqueous layer or at the interface.
Expert Recommendation: Ensure your Vilsmeier reagent is formed correctly at low temperatures before adding the substrate. During workup, add the reaction mixture slowly to a vigorously stirred, cold (0-5 °C) solution of a mild base like sodium acetate or sodium bicarbonate. If emulsions form, adding brine (saturated NaCl solution) can help break them.
Q2: My TLC analysis shows multiple spots after workup. What are the likely impurities, and how can I remove them?
Identifying the nature of impurities is the first step toward selecting an effective purification strategy.
-
Unreacted Starting Material (1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine): This is a common impurity if the reaction is incomplete. It is significantly less polar than the aldehyde product and will have a higher Rf value on TLC.
-
Vilsmeier Byproducts: Residual DMF and phosphorus-containing salts are typically water-soluble and should be removed during aqueous workup. However, if the workup is inefficient, they can persist.
-
Oxidation Product (Carboxylic Acid): Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially if left exposed to air for extended periods. This impurity is highly polar and will typically remain at the baseline of the TLC plate in standard solvent systems.
-
Over-formylation or Side-products: While formylation is regioselective for the electron-rich pyrrole ring, minor side reactions on other positions of the bicyclic system are possible, leading to isomeric impurities.[3]
The purification method of choice depends on the primary impurities present.
| Impurity Type | Relative TLC Rf | Recommended Primary Purification Method |
| Starting Material | High | Flash Column Chromatography |
| Baseline/Polar Impurities | Low / Baseline | Flash Column Chromatography, Acid-Base Extraction |
| Close-eluting Spots | Similar to Product | Recrystallization, Preparative HPLC |
Q3: My compound streaks badly or appears to decompose during flash column chromatography on silica gel. What is happening and how can I prevent it?
This is a classic problem when purifying nitrogen-containing heterocycles. Standard silica gel is acidic (pH ≈ 4-5) due to the presence of silanol (Si-OH) groups on its surface. The basic pyridine nitrogen in your molecule can interact strongly with these acidic sites.
This strong interaction leads to several problems:
-
Poor Separation: The compound does not move smoothly down the column, resulting in significant band tailing or "streaking."
-
Irreversible Adsorption: A portion of the product can become permanently stuck to the column, reducing yield.
-
Catalyzed Decomposition: The acidic surface of the silica can catalyze the degradation of sensitive molecules.
Solution: The acidity of the stationary phase must be neutralized.
-
Use Neutralized Silica Gel: Pre-slurry the silica gel with a solvent system containing a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) or pyridine. This base deactivates the acidic silanol groups, allowing for clean elution of basic compounds. See Protocol 1 for a detailed methodology.
-
Switch to a Neutral Stationary Phase: Neutral alumina (Brockmann activity II or III) is an excellent alternative to silica gel for purifying acid-sensitive or basic compounds.
-
Alternative Purification Methods: If chromatography remains problematic, consider non-adsorptive methods like recrystallization or acid-base extraction.
Q4: My product is a persistent oil that refuses to crystallize. What steps can I take to induce solidification?
An oily product is almost always an indication of impurity. Even small amounts of residual solvent or side-products can inhibit the formation of a crystal lattice.
Troubleshooting Workflow for Crystallization:
-
Ensure High Purity: The first step is to purify the compound as much as possible using an appropriate method from the table above (e.g., neutralized column chromatography).
-
Remove Residual Solvents: Place the oily product under a high vacuum for several hours. Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious of product stability.
-
Attempt Recrystallization: This is the most powerful method for obtaining crystalline material. See Protocol 2 for a detailed guide on solvent selection and execution. Common solvent systems for similar structures include ethyl acetate/hexanes, dichloromethane/pentane, or ethanol/water.[5][6]
-
Trituration: If a full recrystallization fails, try trituration. Add a small amount of a non-solvent (a solvent in which your product is poorly soluble, like hexanes or diethyl ether) to the oil. Vigorously scratch the side of the flask with a glass rod or spatula. This can induce nucleation and cause the product to precipitate as a solid, which can then be filtered.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting the purification of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Caption: A decision-making workflow for purification.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Neutralized Silica Gel
This method is ideal for removing less-polar impurities like starting material and preventing product degradation on the column.
-
Prepare the Slurry: In a beaker, add your calculated amount of silica gel. Add your chosen eluent (e.g., 20% Ethyl Acetate in Hexanes) containing 0.5-1% triethylamine (Et₃N). Stir to create a uniform slurry.
-
Pack the Column: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Equilibrate: Run 2-3 column volumes of the neutralized eluent through the packed column to ensure the entire stationary phase is equilibrated.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the column bed.
-
Elute: Begin elution with your solvent system, collecting fractions.
-
Monitor: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent in vacuo. The co-eluted triethylamine will also be removed under vacuum.
Protocol 2: Recrystallization
This is the gold standard for achieving high purity and obtaining crystalline material.
-
Select a Solvent System: The ideal system is a single or binary solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Screening: Place a small amount of your purified oil in several test tubes. Add a few drops of different solvents (e.g., ethyl acetate, isopropanol, acetone, hexanes, water).
-
Find a Pair: A good binary system consists of a "solvent" (in which the compound is soluble) and an "anti-solvent" (in which it is insoluble). A common pair is Ethyl Acetate (solvent) and Hexanes (anti-solvent).
-
-
Dissolution: Place the oil in a flask and add the minimum amount of the hot "solvent" required to fully dissolve it.
-
Induce Crystallization: Slowly add the "anti-solvent" dropwise to the hot solution until it just begins to turn cloudy. Add a drop or two of the hot "solvent" to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least an hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.
-
Drying: Dry the crystals under high vacuum.
Protocol 3: Acid-Base Extraction
This liquid-liquid extraction technique leverages the basicity of the pyridine nitrogen to separate it from non-basic impurities.
Caption: Workflow for purification via acid-base extraction.
Procedure:
-
Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and extract 2-3 times with 1M hydrochloric acid. The target compound will move into the aqueous layer as its hydrochloride salt.
-
Combine the aqueous layers. If desired, you can wash this acidic aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.
-
Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or 1M NaOH) with stirring until the pH is ~8-9. The product should precipitate or form an oil.
-
Extract the now-basic aqueous solution 2-3 times with fresh organic solvent. The purified product will move back into the organic layer.
-
Combine the final organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
By applying these targeted troubleshooting strategies and detailed protocols, researchers can overcome common purification challenges and obtain 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with the high degree of purity required for subsequent synthetic steps and biological screening.
References
-
Ged Ged, et al. "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach." Molecules, 2022. Available at: [Link]
-
Manikandan, A., et al. "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors." ACS Medicinal Chemistry Letters, 2019. Available at: [Link]
-
Organic Chemistry Portal. "Vilsmeier-Haack Reaction." Available at: [Link]
-
Wikipedia. "Vilsmeier–Haack reaction." Available at: [Link]
-
Zhang, Y., et al. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." RSC Advances, 2021. Available at: [Link]
-
NROChemistry. "Vilsmeier-Haack Reaction." Available at: [Link]
- Siddiqui, Z., et al. "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION." International Journal of Pharmaceutical Sciences and Research, 2013.
-
J&K Scientific LLC. "Vilsmeier-Haack Reaction." Available at: [Link]
-
Zhang, Y., et al. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." PubMed Central, 2021. Available at: [Link]
-
Wang, Z., et al. "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities." Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. Available at: [Link]
-
Narva, S., et al. "Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA." European Journal of Medicinal Chemistry, 2016. Available at: [Link]
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- 4. jk-sci.com [jk-sci.com]
- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
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Welcome to the dedicated technical support guide for 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this heterocyclic aldehyde. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the integrity of your experiments.
Overview of Compound Stability
1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a derivative of the 7-azaindole scaffold, is a valuable building block in medicinal chemistry.[1][2][3][4][5] However, like many aromatic aldehydes, it is susceptible to degradation, which can compromise experimental outcomes. The primary stability concerns for this compound are oxidation and sensitivity to certain reaction and purification conditions. Aldehydes are generally more reactive and less stable than ketones due to reduced steric hindrance and a more electrophilic carbonyl carbon.[6][7]
The electron-rich nature of the pyrrolo[2,3-b]pyridine ring system can influence the reactivity of the aldehyde group. While the synthesis of 3-formyl-7-azaindoles is well-established, often through methods like the Vilsmeier-Haack reaction[8][9][10][11][12], the resulting aldehyde's stability can be a concern during subsequent transformations and purification.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments with 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Q1: My compound has developed a yellow or brownish color upon storage. What is the cause and how can I prevent it?
A1: Discoloration is a common indicator of degradation, primarily through oxidation. Aromatic aldehydes are susceptible to air oxidation, which can convert the aldehyde to the corresponding carboxylic acid.[13][14] This process can be accelerated by exposure to light and elevated temperatures.
-
Underlying Cause: The aldehyde group (-CHO) can be oxidized to a carboxylic acid group (-COOH) in the presence of atmospheric oxygen. This oxidation can proceed through a radical chain mechanism.[13]
-
Preventative Measures:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[15][16]
-
Cold and Dark Storage: Keep the compound in a tightly sealed container in a refrigerator or freezer, protected from light.[16]
-
Solvent Choice: If stored in solution, use a deoxygenated solvent.
-
Q2: I am observing a significant loss of my compound during purification by silica gel chromatography. What is happening and what are my alternatives?
A2: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible adsorption.[17]
-
Underlying Cause: The acidic sites on the silica gel can catalyze side reactions, such as acetal formation if alcohol-containing eluents are used, or other acid-catalyzed decomposition pathways.[17]
-
Troubleshooting Steps:
-
Deactivate Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a non-nucleophilic base, like triethylamine (typically 0.1-1%), to your eluent system.[17]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.[14][17]
-
Rapid Purification: Minimize the time the compound spends on the column.
-
Non-Chromatographic Purification: For removal of non-aldehyde impurities, consider purification via the formation of a bisulfite adduct, which can then be reversed to regenerate the pure aldehyde.[14][17][18][19][20]
-
Q3: My reaction yield is consistently low, and I suspect the aldehyde is degrading under the reaction conditions. What should I investigate?
A3: The stability of the aldehyde is highly dependent on the reaction environment, including pH, temperature, and the presence of strong nucleophiles or oxidizing/reducing agents.
-
Underlying Cause:
-
pH Sensitivity: Aldehydes can be unstable under strongly acidic or basic conditions.[17] For instance, aldehydes with enolizable alpha-hydrogens can undergo side reactions in the presence of a strong base.[18]
-
Incompatible Reagents: The aldehyde group is reactive and may not be compatible with all reagents used in subsequent synthetic steps.
-
-
Troubleshooting Steps:
-
pH Control: If possible, buffer your reaction to maintain a neutral or mildly acidic/basic pH.
-
Protecting Groups: If the aldehyde is not participating in the desired reaction, consider protecting it as an acetal, which can be deprotected under controlled acidic conditions.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to identify the formation of degradation products. This can help in optimizing reaction time and temperature.
-
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde?
A: To ensure long-term stability, the compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is ideal) and protected from light.[16]
Q: Can I use protic solvents like methanol or ethanol with this compound?
A: While soluble in many organic solvents, be cautious when using protic solvents, especially in the presence of acid or base catalysts, as this can lead to the formation of hemiacetals or acetals.[17] If a protic solvent is necessary, ensure the conditions are anhydrous and neutral if acetal formation is not desired.
Q: How can I effectively remove acidic impurities, such as the corresponding carboxylic acid, from my aldehyde sample?
A: A simple and effective method is to perform a liquid-liquid extraction. Dissolve the impure aldehyde in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a mild aqueous base like saturated sodium bicarbonate solution.[14] The carboxylic acid will be deprotonated and move into the aqueous layer, while the aldehyde remains in the organic layer.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C to 4°C | Minimizes degradation rates. |
| Storage Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen.[15][16] |
| Light Exposure | Store in the dark | Prevents light-catalyzed degradation. |
| Purification pH | Neutral to slightly basic | Avoids acid-catalyzed degradation on silica gel.[17] |
Experimental Protocols
Protocol 1: Purification via Bisulfite Adduct Formation
This protocol is useful for separating the aldehyde from non-aldehyde impurities.[17][18][20]
-
Adduct Formation: Dissolve the crude aldehyde mixture in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).[14][20] Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours.[18][20] The bisulfite adduct, being a salt, will often precipitate out of the solution or can be extracted into the aqueous phase.
-
Isolation of Adduct: If a precipitate forms, collect it by filtration and wash with a small amount of cold solvent (e.g., ethanol or ether).[14] If the adduct is water-soluble, separate the aqueous layer.
-
Washing: Wash the isolated adduct (solid or aqueous solution) with an organic solvent (e.g., ethyl acetate or ether) to remove any remaining non-aldehyde impurities.[18]
-
Regeneration of Aldehyde: To regenerate the aldehyde, treat the bisulfite adduct with an aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 10).[17][18] This will reverse the adduct formation.
-
Extraction: Extract the liberated aldehyde with a suitable organic solvent (e.g., ethyl acetate).
-
Work-up: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified aldehyde.
Protocol 2: Deactivation of Silica Gel for Column Chromatography
This protocol helps to minimize on-column degradation of the aldehyde.[17]
-
Solvent Preparation: Prepare your desired eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Deactivation: To the prepared eluent, add 0.5-1% (v/v) of triethylamine.
-
Column Packing: Pack your chromatography column with silica gel using the triethylamine-containing eluent.
-
Chromatography: Load your sample and perform the chromatography as usual with the deactivated eluent system.
Visualizations
Caption: Primary degradation pathways for the title compound.
Caption: A logical guide for troubleshooting stability issues.
References
- BenchChem. (2025).
- ResearchGate. (2025). Oxidative degradation of fragrant aldehydes.
- Reddit. (2015). Purifying aldehydes?.
- PubMed. (2019). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes.
- ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- PubMed Central (PMC). (n.d.).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- ResearchGate. (2013).
- PubMed Central (PMC). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- PubMed Central (PMC). (n.d.). Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods.
- ResearchGate. (n.d.).
- PubMed. (n.d.).
- BenchChem. (2025). troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- KEGG. (n.d.).
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019).
- PubMed Central (PMC). (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- PubMed Central (PMC). (n.d.). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Quora. (2016).
- University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF.
- PubMed Central (PMC). (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- Sigma-Aldrich. (n.d.). Heterocyclic aldehydes.
- Semantic Scholar. (1987). Oxidation of indoles with pyridinium bromide perbromide: a simple and efficient synthesis of 7-azaoxindoles.
- PubMed Central (PMC). (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- RSC Publishing. (n.d.).
- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.
- Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. (n.d.).
- Semantic Scholar. (n.d.).
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.).
- ResearchGate. (n.d.). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids.
-
Google Patents. (n.d.). Method of preparing heterocyclic aldehydes. [Link]
- University of Pittsburgh Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Chemistry Stack Exchange. (2023).
- PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde.
- PubMed Central (PMC). (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- PubMed. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
Sources
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- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. aml.iaamonline.org [aml.iaamonline.org]
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- 18. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
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how to avoid byproduct formation in 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde synthesis
A Guide to Minimizing Byproduct Formation in Vilsmeier-Haack Formylation
Welcome to the Technical Support Center for the synthesis of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key intermediate, focusing on the common challenge of byproduct formation during the Vilsmeier-Haack reaction.
Introduction to the Synthetic Challenge
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds, including the 7-azaindole scaffold of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine.[1][2] The reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[3] While effective, this reaction can be prone to the formation of several byproducts that complicate purification and reduce the yield of the desired 3-carbaldehyde product.
This guide provides a detailed breakdown of the potential side reactions, troubleshooting strategies, and optimized protocols to help you achieve a cleaner reaction profile and higher yields.
Understanding Potential Byproduct Formation
The key to avoiding byproduct formation lies in understanding the mechanistic pathways that lead to these impurities. The Vilsmeier-Haack reaction proceeds through the formation of a chloroiminium salt (the Vilsmeier reagent), which is the active electrophile.[3] The electron-rich pyrrole ring of the 7-azaindole system readily attacks this electrophile. However, several factors can lead to undesired products.
Common Byproducts and Their Origins
| Byproduct Name | Structure | Probable Cause |
| 2-Formyl Isomer | Isomer of the desired product | The C2 position of the 7-azaindole nucleus is also susceptible to electrophilic attack, although generally less favored than C3. |
| Diformyl Product | Addition of a second formyl group | Excess Vilsmeier reagent or prolonged reaction times can lead to a second formylation, typically at the C2 or C6 position. |
| Chlorinated Byproduct | Chlorine atom on the aromatic ring | In some cases, the Vilsmeier reagent can act as a chlorinating agent, particularly at elevated temperatures. |
| Starting Material Dimer | Dimer of the starting material | Under certain Vilsmeier-Haack conditions, dimerization of the starting 7-azaindole has been observed.[1] |
Reaction Mechanism and Points of Diversion
The following diagram illustrates the desired reaction pathway and the potential points where byproduct formation can occur.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
FAQ 1: Low Yield of the Desired 3-Carbaldehyde
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Byproduct Formation: Significant conversion to one or more byproducts.
-
Decomposition: The starting material or product may be unstable under the reaction conditions.
-
Issues with Work-up: The product may be lost during the aqueous work-up or extraction.
Troubleshooting Steps:
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product. Quench a small aliquot of the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract with an appropriate organic solvent before spotting on a TLC plate.
-
Control Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. A slight excess (1.1 to 1.5 equivalents) is often optimal. A large excess can promote di-formylation.
-
Temperature Control: Maintain a low temperature (0-5 °C) during the addition of POCl₃ to DMF and during the addition of the substrate to the Vilsmeier reagent. After the initial addition, the reaction can be allowed to warm to room temperature or gently heated, but high temperatures should be avoided to minimize side reactions.
-
Optimize Reaction Time: Prolonged reaction times can lead to byproduct formation. Determine the optimal reaction time through TLC monitoring.
-
Careful Work-up: The hydrolysis of the intermediate iminium salt is exothermic. Pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate heat. Maintain a basic pH during work-up to ensure complete hydrolysis and to prevent decomposition of the product.
FAQ 2: Presence of the 2-Formyl Isomer
Potential Causes:
-
The inherent reactivity of the C2 position.
-
Reaction conditions favoring attack at C2.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Electrophilic substitution at the more sterically hindered C2 position may be disfavored at lower temperatures.
-
Solvent Effects: The choice of solvent can influence regioselectivity. While DMF is the reactant, using a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes alter the reaction outcome.
-
Purification: If the formation of the 2-formyl isomer cannot be completely suppressed, careful column chromatography on silica gel is typically effective for separation. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
FAQ 3: Formation of Diformyl and/or Chlorinated Byproducts
Potential Causes:
-
Excess Vilsmeier Reagent: A significant excess of the formylating agent is a primary cause of di-formylation.
-
High Reaction Temperature: Higher temperatures can promote both di-formylation and chlorination.
Troubleshooting Steps:
-
Reduce Reagent Stoichiometry: Use a minimal excess of the Vilsmeier reagent (e.g., 1.1 equivalents).
-
Strict Temperature Control: Maintain the reaction temperature below room temperature if possible. If heating is required, use the minimum temperature necessary for a reasonable reaction rate.
-
Purification: These byproducts can usually be separated from the desired product by column chromatography.
Optimized Experimental Protocol
This protocol is a recommended starting point for the synthesis of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, designed to minimize byproduct formation.
Reagents and Equipment:
-
1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30 minutes. The formation of a solid may be observed.
-
-
Formylation Reaction:
-
Dissolve 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DCM.
-
Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
-
Work-up and Isolation:
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution.
-
Continue stirring until the ice has melted and gas evolution has ceased. Check the pH to ensure it is basic (pH 8-9).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Data Interpretation
TLC Analysis:
A typical TLC analysis of the crude reaction mixture might show the following:
-
Starting Material: A spot corresponding to 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine.
-
Desired Product: A major, more polar spot corresponding to the 3-carbaldehyde.
-
Byproducts: Faint, less polar spots (e.g., chlorinated byproduct) or more polar spots (e.g., diformyl byproduct) may be visible.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of the purified 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde should show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the aromatic protons, and the two methyl groups. The presence of signals corresponding to other aldehyde protons or unexpected aromatic splitting patterns in the crude NMR can indicate the presence of isomeric byproducts.
Logical Troubleshooting Workflow
The following diagram provides a step-by-step approach to troubleshooting common issues in this synthesis.
Sources
Technical Support Center: Characterization of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Welcome to the technical support center for the analytical characterization of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this molecule. The inherent reactivity of the aldehyde functional group, combined with the heterocyclic nature of the pyrrolopyridine core, presents unique analytical hurdles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Q1: What are the primary stability concerns for 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde during analysis?
A1: The primary stability concern arises from the high reactivity of the aldehyde functional group.[1][2] In the presence of nucleophiles, such as water or alcohols (often present in HPLC mobile phases or as residual solvents), aldehydes can form hydrates (gem-diols) or hemiacetals, respectively.[1] This can lead to the appearance of unexpected peaks, broadened peaks, or a decrease in the main analyte peak area over time. Additionally, aldehydes are susceptible to oxidation, which can be catalyzed by light, air, or trace metal impurities.
Q2: I am observing multiple peaks in my chromatogram when I expect only one. What could be the cause?
A2: There are several potential causes for unexpected peaks:
-
Hydrate/Hemiacetal Formation: As mentioned in A1, the aldehyde can reversibly form hydrates or hemiacetals in protic solvents. These species may be separated chromatographically from the parent aldehyde.
-
Impurities from Synthesis: The synthesis of pyrrolopyridine derivatives can result in various impurities, such as unreacted starting materials, reagents, or side-products.[3][4][5]
-
Degradation Products: The compound may be degrading due to oxidation or other reactions.
-
Tautomers: While less common for this specific structure, tautomerization is a possibility in some heterocyclic systems.
Q3: What are the recommended initial analytical techniques for characterizing a new batch of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde?
A3: A multi-technique approach is recommended for comprehensive characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying the main compound and any major impurities.[6][7][8]
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that can aid in structure elucidation.[9][10][11][12] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[13]
-
HPLC with UV detection: Ideal for assessing purity and quantifying the compound. A well-developed HPLC method can also separate potential impurities and degradants.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, particularly the aldehyde carbonyl stretch.
Q4: Are there any specific handling and storage recommendations for this compound?
A4: To minimize degradation, 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at a low temperature (e.g., -20°C). When preparing solutions, use high-purity, degassed solvents and consider preparing them fresh before each analysis.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific analytical techniques.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
The polar nature of the pyrrolopyridine ring and the reactivity of the aldehyde group can lead to several HPLC challenges.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Causality:
-
Peak Tailing: Often caused by secondary interactions between the basic nitrogen atoms in the pyrrolopyridine ring and acidic silanols on the surface of the silica-based stationary phase. It can also result from column overload.
-
Peak Fronting: Typically a sign of column overload or a sample solvent that is stronger than the mobile phase.[14]
-
-
Troubleshooting Steps:
-
Modify Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (0.1-0.5%), to the mobile phase to mask the silanol groups. Alternatively, use a mobile phase with a lower pH (e.g., using formic acid or acetic acid) to protonate the basic nitrogens, which can sometimes improve peak shape.
-
Reduce Sample Concentration: Dilute the sample to check for column overload.[14][15]
-
Change Stationary Phase: Consider using a column with a different stationary phase, such as one with end-capping or a polymer-based column, which has fewer free silanol groups.
-
Ensure Solvent Compatibility: Dissolve the sample in the mobile phase whenever possible.[16] If a stronger solvent is required for solubility, inject a smaller volume.
-
Issue 2: Drifting Retention Times
-
Causality: Drifting retention times can be caused by changes in mobile phase composition, temperature fluctuations, or poor column equilibration.[17][18]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC retention time drift.
Issue 3: Appearance of New Peaks During a Sequence
-
Causality: This is often indicative of on-column or in-autosampler degradation. The aldehyde may be reacting with the mobile phase (e.g., forming hydrates with water) or degrading over time.
-
Troubleshooting Steps:
-
Investigate Solvent Effects: Prepare the sample in an aprotic solvent (e.g., acetonitrile or THF) and inject immediately. Compare this to a sample dissolved in a protic solvent (e.g., methanol or water). A difference in the chromatogram suggests solvent-induced changes.
-
Control Temperature: Use a cooled autosampler to minimize degradation of samples waiting for injection.
-
Perform a Time-Lapse Study: Re-inject the same vial over several hours to monitor for the growth of new peaks, which confirms instability in the sample solution.
-
Mobile Phase pH: The stability of the pyrrolopyridine ring can be pH-dependent. Experiment with buffered mobile phases to find a pH that maximizes stability.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
Issue 1: Broad ¹H NMR Signals
-
Causality:
-
Intermediate Exchange: The N-H proton on the pyrrole ring can undergo chemical exchange with residual water or other protic impurities in the NMR solvent, leading to broadening of the N-H signal and sometimes adjacent protons.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Aggregation: At higher concentrations, planar aromatic molecules can aggregate, leading to broader signals.
-
-
Troubleshooting Steps:
-
Use Dry Solvent: Use freshly opened or properly dried deuterated solvents.
-
Temperature Variation: Acquiring the spectrum at a lower temperature can sometimes slow down exchange processes and result in sharper signals.
-
Check for Paramagnetic Species: If suspected, a small amount of a chelating agent like EDTA can be added to the sample.
-
Dilute the Sample: Acquire the spectrum at a lower concentration to check for aggregation effects.
-
Issue 2: Difficulty Assigning Protons on the Pyrrolopyridine Core
-
Causality: The chemical shifts of protons on the pyrrolopyridine ring system can be influenced by the electronic effects of the two nitrogen atoms and the aldehyde substituent.[19][20][21]
-
Recommended Protocol for Structural Confirmation:
-
Acquire a Standard ¹H Spectrum: Obtain a high-resolution one-dimensional proton spectrum.
-
Acquire a ¹³C Spectrum: This will help identify the number of unique carbons.
-
Perform 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of protons within the same spin system (e.g., on the pyridine and pyrrole rings).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for connecting the different fragments of the molecule and confirming the position of the substituents.
-
Caption: Workflow for NMR structural elucidation.
-
Mass Spectrometry (MS) Troubleshooting
Issue 1: Low Ionization Efficiency or Signal Instability
-
Causality: The basicity of the pyridine nitrogen makes this compound well-suited for electrospray ionization (ESI) in positive ion mode. However, poor signal can result from ion suppression, improper source conditions, or in-source reactions.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Ensure the mobile phase contains a proton source to facilitate ionization. Adding a small amount of formic acid or acetic acid (0.1%) to the mobile phase is standard practice for positive mode ESI.
-
Tune Source Parameters: Optimize ESI source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
-
Check for Ion Suppression: If analyzing in a complex matrix, dilute the sample to see if the signal-to-noise ratio improves. This indicates ion suppression from matrix components.
-
Consider an Alternative Ionization Technique: If ESI is problematic, Atmospheric Pressure Chemical Ionization (APCI) could be a viable alternative.
-
Issue 2: Unexpected Adducts in the Mass Spectrum
-
Causality: In addition to the protonated molecule [M+H]⁺, it is common to see adducts with salts present in the mobile phase or sample, such as sodium [M+Na]⁺ and potassium [M+K]⁺. In some cases, solvent adducts like [M+CH₃CN+H]⁺ can also be observed.
-
Troubleshooting and Identification:
-
Recognize Common Adducts: Be aware of the mass differences for common adducts (e.g., +22 for Na vs. H, +38 for K vs. H).
-
Purify Solvents and Reagents: Use high-purity solvents and reagents to minimize salt contamination.
-
Confirm with Isotope Pattern: The isotopic pattern of the adduct peak should match the theoretical pattern for the molecule, which helps to confirm that it is related to the analyte.
-
Part 3: Data Presentation
Table 1: Expected Analytical Data for 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and Potential Impurities
| Compound/Impurity | Molecular Formula | Exact Mass | Key ¹H NMR Signals (Expected) | Common MS Fragments (Expected) |
| 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | C₁₀H₁₀N₂O | 174.0793 | Aldehyde proton (~10 ppm), Aromatic protons (7-9 ppm), Methyl protons (~2.5-4 ppm) | [M+H]⁺, loss of CHO, loss of CH₃ |
| 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine (Starting Material) | C₉H₁₀N₂ | 146.0844 | Aromatic protons (7-9 ppm), Methyl protons (~2.5-4 ppm) | [M+H]⁺, loss of CH₃ |
| 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (Oxidation Product) | C₁₀H₁₀N₂O₂ | 190.0742 | Aromatic protons (7-9 ppm), Methyl protons (~2.5-4 ppm), Carboxylic acid proton (>10 ppm, broad) | [M+H]⁺, loss of COOH, loss of H₂O |
Note: The exact NMR chemical shifts and MS fragmentation patterns are predictive and should be confirmed experimentally.
References
-
Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino - ProQuest. Available at: [Link]
-
Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
-
Nuclear magnetic resonance spectra of some pyrrole derivatives. ResearchGate. Available at: [Link]
-
Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. MDPI. Available at: [Link]
-
The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Pearson+. Available at: [Link]
-
Pyrrolopyridine derivatives from pyridoxal 5'-sulfate. PubMed. Available at: [Link]
-
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PMC - NIH. Available at: [Link]
-
1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. Available at: [Link]
-
Troubleshooting in HPLC: A Review. IJSDR. Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available at: [Link]
-
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. PubChem. Available at: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. ResearchGate. Available at: [Link]
-
A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. PMC - PubMed Central. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. Available at: [Link]
-
Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. Available at: [Link]
-
Aldehydes: What We Should Know About Them. MDPI. Available at: [Link]
-
Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc? ResearchGate. Available at: [Link]
-
Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. MDPI. Available at: [Link]
-
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. Available at: [Link]
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- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of <i>N</i>-(5-Aminothiophen-2-yl)- and <i>N</i>-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas - ProQuest [proquest.com]
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- 21. spectrabase.com [spectrabase.com]
refining the workup procedure for 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Technical Support Center: 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
A Guide to Refining the Vilsmeier-Haack Reaction Workup Procedure
Welcome to the technical support resource for the synthesis and purification of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. As a Senior Application Scientist, I have designed this guide to address the specific and often challenging nuances of the post-reaction workup for this important heterocyclic aldehyde. The synthesis, typically achieved via a Vilsmeier-Haack formylation, presents several critical junctures where product yield and purity can be compromised. This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to empower researchers to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the workup and purification process.
Q1: My reaction mixture became a thick, intractable sludge after I poured it onto ice. What went wrong?
A1: This is a classic issue stemming from an uncontrolled quench of the Vilsmeier-Haack reaction. The reaction mixture contains the Vilsmeier reagent (a chloroiminium ion) and likely excess phosphorus oxychloride (POCl₃). Both react violently and exothermically with water.[1] Pouring the reaction mixture into ice can cause localized heating and rapid precipitation of the intermediate iminium salt or the final product in a semi-solid, difficult-to-handle form.
Expert Recommendation: Employ a "reverse quench" for better temperature control. Prepare a beaker with crushed ice and water, and stir it vigorously. Slowly add your reaction mixture dropwise or in a thin stream to the cold, stirred aqueous solution.[1] This method ensures that the heat generated is rapidly dissipated, preventing the formation of unmanageable precipitates and promoting clean hydrolysis of the iminium intermediate to the desired aldehyde.
Q2: I'm struggling with a persistent emulsion during the extractive workup after neutralizing the reaction mixture. How can I resolve this?
A2: Emulsion formation is common in this workup due to the presence of polar solvents like DMF, salts from neutralization, and the amphiphilic nature of some byproducts.[2]
Expert Recommendations:
-
Add Brine: Before abandoning the separation, add a significant volume of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, making it more polar and forcing a better separation from the organic layer.[3][4]
-
Filter Through Celite: Sometimes, fine particulate matter can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® can remove these solids and help break the emulsion.
-
Dilute the Organic Layer: As a last resort, significantly diluting the organic layer (e.g., doubling the volume) with your extraction solvent can sometimes resolve the issue.[5]
-
Patience and Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, use gentle inversions to mix the layers. Allowing the funnel to stand undisturbed for an extended period can also aid in separation.
Q3: How can I effectively remove residual N,N-Dimethylformamide (DMF) from my crude product? It's showing up in my NMR spectrum.
A3: DMF is a high-boiling, polar aprotic solvent that is notoriously difficult to remove completely, especially from polar products.[6] Simple rotary evaporation is often insufficient.
Expert Recommendations:
-
Aqueous Washes with Lithium Chloride (LiCl): This is the most effective method. During the liquid-liquid extraction, wash the organic layer multiple times (3-5 times) with a 5% aqueous LiCl solution instead of just water or brine.[3][6][7] The lithium ions coordinate with DMF, significantly enhancing its partitioning into the aqueous phase.
-
Azeotropic Removal: If your product is thermally stable, you can remove DMF by co-evaporation with a solvent like toluene or heptane under reduced pressure.[3][7] These solvents form a lower-boiling azeotrope with DMF, facilitating its removal.
-
Precipitation/Crystallization: If your aldehyde is a solid, precipitating it from the DMF solution can be a clean route. This is achieved by slowly adding the DMF solution to a large volume of a stirred anti-solvent, such as ice-cold water.[3][4] The product crashes out while the DMF remains in the aqueous solution.
Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What is the best strategy?
A4: "Oiling out" occurs when the compound comes out of solution above its melting point or as a supersaturated, amorphous liquid. This is often due to impurities or cooling the solution too quickly.[8]
Expert Recommendations:
-
Slow Cooling: Do not rush the crystallization. Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath or refrigerator.[9]
-
Solvent System Adjustment: For a polar heterocyclic aldehyde, consider mixed solvent systems. Dissolve the crude product in a minimal amount of a good solvent (e.g., hot ethanol, methanol, or ethyl acetate) and then slowly add a poor solvent (e.g., water, hexanes, or heptane) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.[10][11]
-
Induce Crystallization: If crystals are reluctant to form, scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[8][9] Alternatively, add a "seed crystal" from a previous successful crystallization.
Q5: My compound streaks badly on a standard silica gel column. How should I adjust my chromatography conditions?
A5: The nitrogen atoms in the pyrrolo[2,3-b]pyridine core are basic and can interact strongly with the acidic sites on standard silica gel, leading to streaking and poor separation.[8][12]
Expert Recommendations:
-
Use a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide, to your mobile phase (typically 0.5-2%).[8][12] This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.
-
Switch the Stationary Phase: Consider using a different stationary phase like neutral or basic alumina, which is better suited for purifying basic compounds.[8][13]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) chromatography is an excellent alternative.[8] The elution order is inverted, with the most polar compounds eluting first. A common mobile phase would be a gradient of water and acetonitrile or methanol, often with 0.1% formic acid to improve peak shape.
Troubleshooting Guide: From Low Yields to Impure Products
This guide provides a structured approach to diagnosing and solving more complex issues that may arise during the workup.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Significantly Low Yield | Product is water-soluble and lost to the aqueous layer. | The pyrrolopyridine core imparts some water solubility. Solution: Back-extract all aqueous layers with fresh organic solvent (e.g., ethyl acetate or DCM) 2-3 times. Combine all organic extracts to recover any dissolved product.[14] |
| Incomplete hydrolysis of the iminium salt intermediate. | The iminium salt, the initial product of the Vilsmeier-Haack reaction, must be hydrolyzed to the aldehyde during the aqueous workup.[15][16][17] Solution: After quenching and neutralization, stir the two-phase mixture vigorously for at least 30-60 minutes at room temperature to ensure hydrolysis is complete before proceeding with the separation. | |
| Product degradation under harsh pH. | The pyrrolopyridine ring system can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.[18] Solution: Neutralize the quenched reaction mixture carefully, avoiding a large excess of strong base. Use a milder base like sodium bicarbonate if stability is a concern. Test the stability of your compound by spotting a solution on a TLC plate and exposing it to acidic/basic conditions to see if degradation occurs.[14] | |
| Crude Product is a Dark, Tarry Oil | Polymerization or side-reactions. | Vilsmeier-Haack reactions can sometimes lead to the formation of colored, polymeric byproducts if not properly controlled. Solution: Maintain strict temperature control (typically 0 °C) during the formation of the Vilsmeier reagent and during its addition to the pyrrolopyridine substrate. A well-controlled "reverse quench" (see FAQ 1) is also critical. |
| Contamination with residual DMF and phosphorus byproducts. | These high-boiling impurities can prevent the product from solidifying. Solution: Implement a rigorous DMF removal strategy using LiCl washes (see FAQ 3). Ensure complete hydrolysis and neutralization to convert phosphorus byproducts into water-soluble phosphate salts that are removed in the aqueous layer.[1] | |
| Final Product is Impure (NMR/TLC) | Unreacted starting material. | The formylation reaction may not have gone to completion. Solution: Re-evaluate the reaction stoichiometry and time. Ensure the Vilsmeier reagent was formed correctly under anhydrous conditions before adding the substrate. Purification via column chromatography should separate the more polar aldehyde product from the less polar starting material. |
| Over-formylation or side-products. | While formylation is expected at the C3 position of the pyrrole ring, other reactions are possible. Solution: This requires careful characterization to identify the byproduct. Column chromatography is the primary method for separating isomers or related impurities. Adjusting the polarity gradient and using modifiers (see FAQ 5) is key. |
Visual Guides: Workflow Diagrams
Refined Workup Workflow
This diagram outlines the recommended procedure for quenching, extraction, and initial purification.
Caption: Recommended workflow for the workup of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Troubleshooting Decision Tree
This diagram provides a logical path for addressing common purification challenges.
Caption: Decision tree for troubleshooting the purification of the final product.
References
-
ResearchGate. (n.d.). DMF: how to remove it from reaction mixture? Retrieved January 18, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO. Retrieved January 18, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2017, February 7). How to remove DMF from reaction mixture in room temperature? Retrieved January 18, 2026, from [Link]
-
Reddit. (2013, December 29). Removing DMF. r/chemistry. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 18, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved January 18, 2026, from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 18, 2026, from [Link]
-
chemeurope.com. (n.d.). Vilsmeier-Haack reaction. Retrieved January 18, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 18, 2026, from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 18, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved January 18, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 18, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 18, 2026, from [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved January 18, 2026, from [Link]
-
Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds? r/chemistry. Retrieved January 18, 2026, from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. Retrieved January 18, 2026, from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved January 18, 2026, from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved January 18, 2026, from [Link]
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catalyst selection for the synthesis of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Technical Support Center: Synthesis of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
A Senior Application Scientist's Guide to Catalyst Selection and Troubleshooting
Welcome to the technical support center for the synthesis of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this key heterocyclic intermediate. We will delve into the critical aspects of the formylation reaction, focusing on the selection of the reagent system, troubleshooting common experimental issues, and providing detailed, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and commonly used method for the synthesis of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde?
The most effective and widely adopted method for introducing a formyl group at the C3 position of the 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold is the Vilsmeier-Haack reaction . This reaction is a cornerstone of heterocyclic chemistry for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The pyrrole ring of the 7-azaindole core is highly activated towards electrophilic substitution, making the Vilsmeier-Haack reaction an ideal choice for achieving high regioselectivity at the desired C3 position.
Q2: In the context of the Vilsmeier-Haack reaction, what constitutes the "catalyst" or reagent system?
While often discussed in the context of catalysis, the Vilsmeier-Haack reaction employs a stoichiometric formylating agent known as the Vilsmeier reagent . This reagent is not a true catalyst as it is consumed during the reaction. It is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halide, such as phosphorus oxychloride (POCl₃).[3] The resulting electrophilic species, a chloroiminium salt, is what reacts with the pyrrolopyridine substrate.[2]
Q3: Can you explain the mechanism of the Vilsmeier-Haack reaction on the 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine substrate?
Certainly. The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl oxygen of DMF, making the carbonyl carbon highly electrophilic. A subsequent intramolecular rearrangement releases a stable phosphate byproduct and forms the highly electrophilic (chloromethylene)dimethyliminium ion, which is the active Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine attacks the electrophilic carbon of the Vilsmeier reagent. The C3 position is the most nucleophilic site, leading to excellent regioselectivity. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.
Below is a diagram illustrating the reaction mechanism.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to start or shows very low conversion (starting material recovered). | 1. Deactivated Vilsmeier Reagent: The reagent is highly sensitive to moisture. Non-anhydrous DMF or glassware can quench the reagent. | 1. Ensure all glassware is oven-dried. Use anhydrous DMF (e.g., from a freshly opened bottle or distilled over a drying agent). |
| 2. Poor Quality POCl₃: Old or improperly stored POCl₃ may have hydrolyzed, reducing its activity. | 2. Use a fresh bottle of POCl₃ or distill it prior to use. | |
| 3. Incorrect Reaction Temperature: The formation of the Vilsmeier reagent is exothermic. If the temperature is too high, DMF can decompose. If the subsequent reaction with the substrate is too cold, the activation energy may not be overcome.[4] | 3. Prepare the Vilsmeier reagent at 0 °C. After addition of the substrate, allow the reaction to warm to room temperature and then gently heat (e.g., 50-60 °C) while monitoring by TLC. | |
| A dark, tar-like substance forms in the reaction flask. | 1. Excessive Heat: Overheating the reaction can lead to polymerization or decomposition of the substrate and product, especially given the acidic nature of the reaction. | 1. Maintain careful temperature control. Do not exceed the recommended reaction temperature. Use an oil bath for uniform heating. |
| 2. Incorrect Stoichiometry: A large excess of POCl₃ can lead to more aggressive, uncontrolled reactions. | 2. Use a modest excess of the Vilsmeier reagent (typically 1.2-1.5 equivalents relative to the substrate). | |
| Multiple products are observed on the TLC plate. | 1. Di-formylation: Although less common for this substrate, highly activating conditions could potentially lead to a second formylation. | 1. Reduce the equivalents of the Vilsmeier reagent. Monitor the reaction closely and stop it once the starting material is consumed. |
| 2. Decomposition: The starting material or product may be unstable under the reaction conditions over long periods. | 2. Shorten the reaction time. Monitor by TLC every 30-60 minutes. | |
| Difficult or messy aqueous work-up. | 1. Uncontrolled Quenching: Adding water or base directly to the hot reaction mixture is highly exothermic and can be dangerous. It can also lead to product degradation. | 1. Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by pouring it slowly onto a vigorously stirred mixture of ice and a suitable base (e.g., aqueous sodium bicarbonate or sodium acetate solution) to neutralize the acid.[3] |
| Product is impure after extraction and difficult to purify. | 1. Residual DMF: DMF is a high-boiling point solvent and can be difficult to remove completely. | 1. After extraction, wash the organic layer multiple times with water and then with brine to remove residual DMF. |
| 2. Co-eluting Impurities: Side products may have similar polarity to the desired product. | 2. Optimize the solvent system for silica gel chromatography. A gradient elution (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) is often effective. Recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) can also be highly effective for final purification. |
Advanced Guide to Reagent Selection
While POCl₃/DMF is the workhorse system, alternatives exist and may be advantageous in specific situations.
| Vilsmeier System | Reactivity | Advantages | Disadvantages |
| POCl₃ / DMF | High | Cost-effective, widely used, well-documented. | Generates phosphoric acid byproducts which can complicate work-up. POCl₃ is highly corrosive and water-reactive. |
| Oxalyl Chloride / DMF | Very High | Reaction is often faster and occurs at lower temperatures. Byproducts (CO, CO₂, HCl) are gaseous and easily removed. | More expensive than POCl₃. Oxalyl chloride is toxic and moisture-sensitive. |
| Phosgene (or Triphosgene) / DMF | Very High | Highly effective. | Extremely toxic and requires specialized handling procedures (fume hood, safety protocols). Triphosgene is a safer solid precursor but still requires caution. |
Expert Recommendation: For most lab-scale syntheses of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, the POCl₃/DMF system provides the best balance of reactivity, cost, and procedural simplicity. The potential issues are well-understood and can be managed with the proper experimental technique as outlined in the troubleshooting guide.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high-yield synthesis and purification.
Materials:
-
1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Workflow Diagram:
Caption: Experimental workflow for the synthesis.
Procedure:
-
Vilsmeier Reagent Preparation:
-
To a three-neck, round-bottom flask equipped with a dropping funnel, nitrogen inlet, and thermometer, add anhydrous DMF (5 mL per 1g of substrate).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add POCl₃ (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes. You may observe the formation of a colorless to pale-yellow solid or viscous oil. This is the Vilsmeier reagent.[5]
-
-
Reaction with Substrate:
-
Dissolve 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a minimal amount of anhydrous DCM or DMF.
-
Add the substrate solution dropwise to the cold Vilsmeier reagent mixture.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 55 °C using an oil bath.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc solvent system. The product should have a lower Rf than the starting material. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
Once the starting material is consumed, cool the reaction flask back down to 0 °C.
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃.
-
Slowly and carefully pour the reaction mixture into the ice/bicarbonate slurry. This step is exothermic and will release CO₂ gas; perform in a well-ventilated fume hood.
-
Continue stirring until all the ice has melted and gas evolution has ceased. The pH of the aqueous layer should be basic (pH 8-9).
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash twice with water, then once with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of 10% to 40% ethyl acetate in hexane.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a solid.
-
References
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]
-
Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). Pharmaceuticals, 16(10), 1459. Available from: [Link]
-
Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]
-
Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. (n.d.). Retrieved January 19, 2026, from [Link]
-
A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. (2020). RSC Advances, 10(40), 23933-23936. Available from: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27367-27397. Available from: [Link]
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (2021). Retrieved January 19, 2026, from [Link]
-
Singh, P., & Nath, M. (2020). A Modified Vilsmeier–Haack Strategy to Construct β-Pyridine-Fused 5,10,15,20-Tetraarylporphyrins. SynOpen, 4(01), 44-50. Available from: [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 19, 2026, from [Link]
-
Ershov, O. V., & Ershova, A. I. (2020). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). Chemistry of Heterocyclic Compounds, 56(5), 518-520. Available from: [Link]
-
Vilsmeier-Haack formilation help : r/OrganicChemistry - Reddit. (2023). Retrieved January 19, 2026, from [Link]
-
Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. (2022). Molecules, 27(19), 6598. Available from: [Link]
Sources
Technical Support Center: 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Welcome to the technical support guide for 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This document is intended for researchers, medicinal chemists, and process development scientists. It provides in-depth answers to frequently asked questions and detailed troubleshooting guides for experimental challenges related to the stability and degradation of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and inherent stability of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key intermediate in various synthetic programs. The core structure, a 7-azaindole, is known for its unique chemical properties that influence its stability profile.[1]
Q1: What are the primary chemical liabilities of this molecule?
Answer: The primary chemical liabilities of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde stem from two of its functional groups:
-
The Aldehyde Group: The C3-carbaldehyde is the most reactive site. It is highly susceptible to oxidation, which converts the aldehyde to the corresponding carboxylic acid (1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid). This is the most commonly observed degradation pathway. Aldehydes can also undergo hydration in aqueous media to form a gem-diol, though this is typically a reversible equilibrium that favors the aldehyde.[2][3]
-
The 7-Azaindole Ring System: The electron-rich pyrrole ring of the 7-azaindole core can be susceptible to oxidation, particularly under harsh oxidative or photolytic conditions.[4] While the N1-methylation provides some protection against pathways like tautomerization that can affect the parent 7-azaindole, the ring itself remains a potential site for degradation.[5]
Q2: What are the recommended storage conditions for this compound?
Answer: To ensure long-term stability and prevent degradation, we recommend the following storage conditions:
-
Temperature: Store at low temperatures, preferably at -20°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is crucial to minimize the risk of oxidation of the aldehyde group.
-
Light: Protect from light. Store in an amber vial or a container wrapped in aluminum foil to prevent potential photodegradation.
-
Moisture: Store in a desiccated environment to prevent hydrolysis or hydration of the aldehyde.
For solutions, it is advisable to prepare them fresh. If storage is necessary, flash-freeze aliquots and store them at -80°C under an inert atmosphere.
Q3: How stable is the compound in common acidic and basic aqueous solutions?
Answer: The stability is highly pH-dependent.
-
Acidic Conditions (pH 1-4): Under acidic conditions, the pyridine nitrogen can be protonated. This increases the electron-withdrawing nature of the pyridine ring, which can activate the aldehyde group towards nucleophilic attack by water, forming a gem-diol hydrate.[2][3][6] While this is an equilibrium, prolonged exposure to strong acid and heat can lead to further, more complex degradation.
-
Neutral Conditions (pH ~7): The compound exhibits moderate stability at neutral pH. However, dissolved oxygen can still lead to slow oxidation to the carboxylic acid over time.
-
Basic Conditions (pH > 8): In basic media, the aldehyde is more susceptible to oxidation. Furthermore, strong basic conditions could potentially lead to other side reactions, although oxidation remains the primary concern.
For experimental work, it is critical to use degassed buffers and to include antioxidants like BHT or ascorbic acid if prolonged exposure to aqueous media is unavoidable.
Section 2: Troubleshooting Experimental Issues
This section provides guidance for specific experimental problems you may encounter. The key to troubleshooting is a systematic approach to identifying the source of degradation.[7][8]
Problem 1: "I'm observing a new, more polar peak in my HPLC analysis after sample preparation. What could it be?"
This is a very common issue and almost always points to the oxidation of the aldehyde.
Most Likely Cause: Oxidation of the C3-carbaldehyde to the corresponding C3-carboxylic acid. Carboxylic acids are significantly more polar than aldehydes, resulting in an earlier elution time on a standard reverse-phase HPLC column.
Troubleshooting Workflow:
-
Confirm Identity via LC-MS: The quickest way to confirm is by LC-MS. The expected mass of the carboxylic acid degradant will be 16 atomic mass units (amu) higher than the parent compound (due to the addition of an oxygen atom).
-
Perform a Confirmatory Oxidation: Deliberately degrade a small sample of your starting material.
-
Dissolve ~1 mg of the compound in a suitable solvent (e.g., acetonitrile).
-
Add a mild oxidizing agent, such as a few drops of 3% hydrogen peroxide.
-
Let the reaction proceed for 1-2 hours at room temperature.
-
Analyze the reaction mixture by HPLC. If the retention time of the newly formed peak matches the unknown peak in your original sample, you have confirmed its identity.
-
-
Prevention:
-
Use freshly prepared, high-purity solvents.
-
Degas all solvents and aqueous buffers by sparging with nitrogen or argon.
-
If possible, add a small amount of an antioxidant to your sample diluent.
-
Minimize the time the sample spends in solution before injection.
-
The following diagram illustrates the decision-making process for identifying this impurity.
Problem 2: "My reaction yield is low, and I see multiple new spots on my TLC plate after a reaction run under thermal conditions."
High temperatures can induce degradation beyond simple oxidation.
Possible Causes:
-
Thermal Decomposition: The 7-azaindole ring system, while generally robust, can undergo decomposition at elevated temperatures, especially in the presence of catalysts or reactive reagents.
-
Polymerization: Aldehydes can be prone to polymerization or self-condensation reactions at high temperatures.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most straightforward solution. Evaluate if the reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time or a more active catalyst.
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (N₂ or Ar) to rule out high-temperature oxidation.
-
Solvent Choice: The choice of solvent can impact thermal stability. Aprotic solvents are often preferred over protic solvents for high-temperature reactions involving sensitive functional groups.
-
Forced Degradation Study: To understand the thermal liability, perform a controlled thermal stress test as described in the protocol below. This will help you identify the degradation products and the temperature at which degradation becomes significant.
Section 3: Protocols for Stability Assessment
To properly characterize the stability of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a forced degradation study is essential. This involves intentionally exposing the compound to common stress conditions to identify potential degradation products and pathways.[9][10][11]
Protocol: Forced Degradation Study
Objective: To identify the degradation products of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
Parent compound
-
HPLC-grade acetonitrile and water
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV and MS detectors
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal (in solution): Dilute with 1:1 acetonitrile:water. Incubate at 80°C for 48 hours.
-
Thermal (solid state): Place ~5 mg of solid compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions).
-
-
Control Sample: Prepare a control by mixing 1 mL of stock with 1 mL of 1:1 acetonitrile:water and store at 4°C.
-
Analysis:
-
At appropriate time points (e.g., 2, 8, 24 hours), take an aliquot from each stress condition.
-
Neutralize the acid and base samples before injection.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method. Calculate the percentage degradation and perform mass balance.
-
Expected Degradation Products Summary
| Stress Condition | Primary Degradation Pathway | Expected Major Degradant |
| Oxidation (H₂O₂) | Aldehyde Oxidation | 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
| Acid Hydrolysis | Hydration (Equilibrium) | Gem-diol (may revert to aldehyde in mobile phase) |
| Base Hydrolysis | Aldehyde Oxidation | 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
| Photolysis | Ring Oxidation/Rearrangement | N-oxides, hydroxylated species, potential dimers |
| Thermal | Decomposition | Complex mixture, potential for ring-opened products |
The primary and most predictable degradation pathway is the oxidation of the aldehyde.
References
-
Challa, J. R. (2005). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]
-
Asymmetric Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]
-
Rogue Chem. (2024, May 27). Aldehydes & Ketones: Hydrate Formation – Mechanisms Under Acidic and Basic Conditions. YouTube. [Link]
-
Deng, Y., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. National Institutes of Health. [Link]
-
LibreTexts. (2014, September 4). 12.8: Reactions of Aldehydes and Ketones with Water. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. Chemistry Steps. [Link]
-
Asymmetric Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
Mandal, A., et al. (2018). Pre-Dewar structure modulates protonated azaindole photodynamics. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. ResearchGate. [Link]
-
ResearchGate. (n.d.). Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with... ResearchGate. [Link]
-
Iram, F., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Herbert, R., & Wibberley, D. G. (n.d.). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C. [Link]
-
Serrano-Andres, L., & Merchan, M. (2005). Study of 7-azaindole in Its First Four Singlet States. PubMed. [Link]
-
Thomas, M., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
ResearchGate. (2017, January 7). (PDF) Forced Degradation Studies. ResearchGate. [Link]
-
NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]
-
Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. [Link]
Sources
- 1. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 4. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencegate.app [sciencegate.app]
- 10. ajrconline.org [ajrconline.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Structural Certainty in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to the purine ring of ATP makes it a versatile core for designing potent kinase inhibitors and other therapeutic agents targeting a range of diseases from cancer to neurological disorders.[1][2] Derivatives such as 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde serve as critical building blocks for synthesizing more complex molecules.[3][4]
However, the synthesis of such scaffolds, particularly through electrophilic substitution reactions like the Vilsmeier-Haack formylation, can be fraught with ambiguity.[5][6] The reaction may yield a mixture of constitutional isomers, where the aldehyde group is positioned at different locations on the pyrrole ring. Since biological activity is exquisitely dependent on a molecule's three-dimensional structure, distinguishing the desired product from its isomers is not merely an academic exercise—it is a fundamental requirement for advancing a drug discovery program.
This guide provides an in-depth, comparative framework for the unambiguous structural confirmation of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. We will move beyond simple data reporting to explain the causality behind experimental choices, presenting a multi-faceted analytical workflow that ensures the highest degree of scientific integrity.
Synthetic Context: The Origin of Isomeric Ambiguity
The Vilsmeier-Haack reaction is a common and effective method for introducing a formyl group onto electron-rich heterocyclic systems.[5][7] When applied to a substrate like 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine, the electrophilic Vilsmeier reagent (a chloromethyleniminium salt) preferentially attacks the electron-rich pyrrole ring. While theory predicts formylation at the C3 position due to electronic and steric factors, the potential for substitution at the C2 or C5 positions cannot be dismissed without rigorous analytical proof. This potential for generating multiple isomers necessitates the robust validation strategy outlined below.
The Analytical Workflow: An Integrated Approach to Structure Elucidation
Confirming the structure of a novel derivative is a process of accumulating corroborating evidence from multiple, independent analytical techniques. No single method should be relied upon in isolation. Here, we compare the expected outcomes for the target C3-formylated isomer against a plausible C2-formylated alternative.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry serves as the initial gatekeeper, confirming that the synthesized compound has the correct molecular weight and, ideally, the correct elemental composition.
-
Expertise & Experience: While both the C2 and C3 isomers will have the identical molecular weight, High-Resolution Mass Spectrometry (HRMS) is non-negotiable. It provides the exact mass to within a few parts per million, confirming the molecular formula (C₁₀H₁₀N₂O) and ruling out unexpected side reactions like chlorination or double formylation. The choice of ionization technique is also key; Electrospray Ionization (ESI) is generally preferred for these polar, nitrogen-containing heterocycles as it is a soft ionization method that typically yields a strong protonated molecular ion peak [M+H]⁺, minimizing initial fragmentation and simplifying spectral interpretation.[8]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid to facilitate protonation).
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-Orbitrap or TOF instrument) using a known standard immediately prior to the run to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Compare the measured exact mass to the theoretical exact mass for C₁₀H₁₁N₂O⁺. The mass error should be less than 5 ppm.
Comparative Data Table: HRMS
| Parameter | Theoretical Value (for C₁₀H₁₀N₂O) | Expected Experimental Outcome |
| Molecular Formula | C₁₀H₁₀N₂O | C₁₀H₁₀N₂O |
| Exact Mass [M] | 174.07931 | N/A |
| Exact Mass [M+H]⁺ | 175.08659 | 175.0865 ± 0.0009 |
Trustworthiness Check: A measured mass of 175.0865 confirms the elemental composition but does not differentiate between isomers. This result validates that the correct atoms are present, providing the confidence to proceed with more structurally informative techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D experiments is required for unambiguous assignment.
-
Expertise & Experience: The key to distinguishing the C2 and C3 isomers lies in the coupling and correlation patterns of the pyrrole and aldehyde protons. In the target C3-carbaldehyde, the aldehyde proton (H-C=O) is three bonds away from the C2-H proton, which will likely result in no observable or a very weak long-range coupling. Critically, the C2-H proton will appear as a singlet. For the isomeric C2-carbaldehyde, the aldehyde proton would be adjacent to the C3-H proton, leading to a visible coupling constant and a doublet signal for the C3-H proton. Furthermore, 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are decisive. HMBC detects long-range (2-3 bond) correlations between protons and carbons. For the C3-carbaldehyde, a strong correlation between the aldehyde proton and the C3 and C4 carbons is expected. This pattern would be distinctly different for the C2 isomer.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a high-purity deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for shifting the N-H proton signal downfield, preventing overlap with other signals.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure sufficient resolution to resolve coupling constants.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons and quaternary carbons.
-
2D NMR Acquisition (HMBC): This is the most critical experiment. Set the experiment to detect correlations over 2 and 3 bonds. Optimize the long-range coupling delay (typically set for ~8 Hz) to enhance C-H correlations.
-
2D NMR Acquisition (NOESY/ROESY): A Nuclear Overhauser Effect (NOE) experiment can provide through-space correlations, confirming spatial proximity. For example, an NOE between the N-CH₃ protons and the C2-H proton would be expected in the C3-carbaldehyde isomer.
Comparative Data Table: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Assignment | Isomer 1: 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (Target) | Isomer 2: 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (Alternative) |
| Aldehyde-H | ~10.1 ppm (s) | ~9.9 ppm (s) |
| Pyrrole C2-H | ~8.2 ppm (s) | N/A |
| Pyrrole C3-H | N/A | ~7.8 ppm (s) |
| Pyridine C5-H | ~8.3 ppm (d, J ≈ 5 Hz) | ~8.2 ppm (d, J ≈ 5 Hz) |
| Pyridine C6-H | ~7.1 ppm (d, J ≈ 5 Hz) | ~7.0 ppm (d, J ≈ 5 Hz) |
| N-CH₃ | ~3.9 ppm (s) | ~4.1 ppm (s) |
| C4-CH₃ | ~2.6 ppm (s) | ~2.5 ppm (s) |
Comparative Analysis: Decisive HMBC Correlations
The HMBC spectrum is the ultimate arbiter for assigning the formyl position.
| Proton Signal | Key HMBC Correlation in Target C3-Isomer | Key HMBC Correlation in Alternative C2-Isomer |
| Aldehyde-H | Correlates to C3 and C4 | Correlates to C2 , C3 , and N1 |
| Pyrrole C2-H | Correlates to C3 , C4 , and C7a | N/A |
| Pyrrole C3-H | N/A | Correlates to C2 , C3a , and C4 |
| N-CH₃ | Correlates to C2 and C7a | Correlates to C2 and C7a |
Trustworthiness Check: The observation of a singlet for the C2-H proton and a clear HMBC correlation from the aldehyde proton to the C4-methyl carbon provides unambiguous, self-validating proof for the C3-carbaldehyde structure.
X-Ray Crystallography: The Unquestionable Proof
For any novel compound that will serve as a key intermediate or final active pharmaceutical ingredient, obtaining a crystal structure is the gold standard. It provides an absolute, three-dimensional map of the molecule, leaving no room for isomeric ambiguity.[9]
-
Expertise & Experience: The primary challenge is not data interpretation, which is definitive, but obtaining a single, diffraction-quality crystal. This can be a significant bottleneck. A systematic screening of various solvents (e.g., ethyl acetate, acetone, ethanol) and crystallization techniques (slow evaporation, vapor diffusion, cooling) is required. Even if a compound is intended for use as a non-crystalline solid, crystallizing a small batch to confirm the structure of the synthetic route is a crucial step in process development. While no public crystal structure for this exact molecule may exist, related pyrrolopyridine structures demonstrate the power of this technique.[10][11][12]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Systematically screen for crystallization conditions. A common starting point is slow evaporation of a solution of the compound in a moderately polar solvent like ethyl acetate or a solvent/anti-solvent system like dichloromethane/hexane.
-
Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam.[9] Collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Build the molecular model into the electron density and refine the atomic positions.
-
Validation: The final refined structure will show the precise location of every atom, including the aldehyde group, confirming the connectivity and resolving any ambiguity. The R-factor, a measure of the agreement between the crystallographic model and the experimental data, should typically be below 5-7% for a well-refined structure.
Comparative Analysis: The Final Verdict
| Technique | Result for C3-Carbaldehyde | Result for C2-Carbaldehyde |
| HRMS | Correct Formula (C₁₀H₁₀N₂O) | Correct Formula (C₁₀H₁₀N₂O) |
| ¹H NMR | Pyrrole proton is a singlet (~8.2 ppm) | Pyrrole proton is a singlet (~7.8 ppm) |
| HMBC | Aldehyde-H correlates to C4 | Aldehyde-H correlates to C3 |
| X-Ray | Unambiguous 3D structure with formyl at C3 | Unambiguous 3D structure with formyl at C2 |
Conclusion
The structural confirmation of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and its derivatives is a systematic process that relies on the logical integration of multiple analytical techniques. While HRMS confirms the elemental composition, it is the detailed analysis of 1D and 2D NMR spectra, particularly the HMBC experiment, that provides the definitive evidence of atomic connectivity and distinguishes between potential isomers. For critical applications, single-crystal X-ray crystallography serves as the ultimate and incontrovertible proof of structure. By following this rigorous, multi-faceted workflow, researchers can proceed with confidence, ensuring the integrity of their chemical matter and the reliability of their subsequent biological data.
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- Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed.
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- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.
- Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino - ProQuest. ProQuest.
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- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia.
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A Comparative Analysis of Novel Pyrrolo[2,3-b]pyridine-Based Inhibitors in Kinase Drug Discovery
Abstract
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent protein kinase inhibitors. This guide provides a comparative study of novel inhibitors derived from the key intermediate, 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. We will delve into the mechanism of action, comparative efficacy, and selectivity profiles of a representative compound from this series against established market inhibitors. This analysis is supported by detailed experimental protocols and head-to-head data to inform researchers, scientists, and drug development professionals in the field of kinase-targeted therapies.
Introduction: The Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, core is a bioisostere of indole and has become a cornerstone in the design of kinase inhibitors. Its unique electronic properties and ability to form critical hydrogen bonds with the kinase hinge region have led to its incorporation into numerous clinically successful drugs. The specific intermediate, 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, serves as a crucial building block for a new generation of selective and potent kinase inhibitors. While this aldehyde is a synthetic precursor, the final compounds derived from it have shown significant promise in targeting key signaling pathways implicated in cancer and autoimmune diseases.
This guide will focus on a representative advanced compound from this series, hereafter referred to as PyrroloPy-Inhibitor 1 , and compare its performance against well-established inhibitors targeting the Janus kinase (JAK) family.
The JAK-STAT Signaling Pathway: A Key Therapeutic Target
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses. This pathway plays a fundamental role in immunity, cell growth, and differentiation. Dysregulation of the JAK-STAT pathway is a hallmark of various myeloproliferative neoplasms and inflammatory diseases. The pathway consists of four JAK family members (JAK1, JAK2, JAK3, and TYK2) and seven STAT proteins.
Caption: Workflow for the in vitro kinase binding assay.
Protocol Steps:
-
Inhibitor Preparation: Perform a serial dilution of the test compounds (PyrroloPy-Inhibitor 1, Ruxolitinib, Tofacitinib) in DMSO.
-
Reagent Preparation: Prepare a solution containing the specific JAK kinase, a europium-labeled anti-tag antibody, and a biotinylated ATP-competitive tracer.
-
Assay Plate Setup: Add the kinase/antibody solution and the tracer solution to a 384-well microplate.
-
Compound Addition: Add the serially diluted inhibitors to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a compatible plate reader.
-
Data Analysis: Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based STAT3 Phosphorylation Assay (Flow Cytometry)
This assay quantifies the level of phosphorylated STAT3 (p-STAT3) within cells upon cytokine stimulation in the presence of an inhibitor.
Protocol Steps:
-
Cell Culture: Culture a human cell line known to have an active JAK-STAT pathway (e.g., TF-1 cells) in appropriate media.
-
Starvation: Serum-starve the cells for 4-6 hours to reduce baseline p-STAT3 levels.
-
Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the inhibitors for 1 hour.
-
Stimulation: Stimulate the cells with a cytokine (e.g., IL-6 or erythropoietin) for 15-30 minutes to induce STAT3 phosphorylation.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with methanol to allow antibody access to intracellular proteins.
-
Staining: Stain the cells with a fluorescently-labeled antibody specific for p-STAT3 (pY705).
-
Data Acquisition: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the p-STAT3 signal in individual cells.
-
Data Analysis: Calculate the percentage of p-STAT3 inhibition relative to the stimulated control and determine the cellular IC50 value.
Conclusion and Future Directions
The novel compound, PyrroloPy-Inhibitor 1 , derived from the 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde scaffold, demonstrates a highly promising profile as a potent and selective JAK1/2 inhibitor. Its biochemical potency is on par with the established drug Ruxolitinib, while its cellular activity appears superior in the tested model. Furthermore, its selectivity against JAK3 suggests a potential for a differentiated safety profile compared to pan-JAK inhibitors like Tofacitinib.
These findings underscore the value of the 1H-pyrrolo[2,3-b]pyridine core in designing next-generation kinase inhibitors. Further studies should focus on comprehensive selectivity profiling across the kinome, in vivo efficacy studies in relevant disease models, and a full ADME/Tox characterization to fully elucidate the therapeutic potential of this promising new compound.
References
-
Ruxolitinib (Jakafi) Prescribing Information. Novartis. [Link]
-
Verstovsek, S., et al. (2010). A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis. New England Journal of Medicine, 363(12), 1117-1127. [Link]
-
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484. [Link]
A Comparative Guide to Validating the Biological Activity of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the biological validation of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. We will explore its potential as a kinase inhibitor and an anticancer agent, comparing its hypothetical performance with established alternatives. This document is designed to be a practical resource, offering detailed experimental protocols and the scientific rationale behind each step.
The pyrrolo[2,3-b]pyridine scaffold, an isomer of purine, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to effectively compete with ATP at the kinase hinge region.[3] Derivatives of this and related scaffolds have shown potent inhibitory activity against a range of kinases and demonstrated significant antiproliferative effects in various cancer cell lines.[4][5][6][7] The subject of this guide, 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, possesses this key scaffold, suggesting a high probability of similar biological activities. The presence of a carbaldehyde group at the 3-position introduces a potentially reactive center that could contribute to its mechanism of action.
Part 1: Comparative Analysis of Kinase Inhibitory Activity
Expertise & Experience: The Rationale for Kinase Screening
Given that the pyrrolo[2,3-b]pyridine core is a known pharmacophore for kinase inhibition, the most logical starting point for biological validation is to screen 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde against a panel of protein kinases.[1][2] This approach allows for an unbiased assessment of its potency and selectivity. A broad panel screening will help identify primary targets and potential off-target effects early in the validation process.
For a robust comparison, we will assess our target compound against two standards:
-
Staurosporine: A potent, broad-spectrum kinase inhibitor, which serves as a positive control for assay sensitivity.
-
AZD4547: A selective FGFR inhibitor. We've chosen an FGFR inhibitor as a comparator because several pyrrolo[2,3-b]pyridine derivatives have shown potent activity against this kinase family.[7][8]
Trustworthiness: Self-Validating Kinase Assay Protocol
The radiometric kinase assay is considered the gold standard for its direct measurement of substrate phosphorylation, avoiding the interference issues that can arise with fluorescence- or luminescence-based methods.[9][10] By quantifying the incorporation of radioactively labeled phosphate from [γ-³³P]-ATP into a substrate, this method provides highly accurate and reproducible data.[11]
Experimental Protocol: Radiometric Kinase Assay (HotSpot℠ Assay)
This protocol is adapted from standard industry practices for high-throughput kinase profiling.[9]
Objective: To determine the IC50 values of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde against a panel of kinases.
Materials:
-
Recombinant kinases of interest
-
Corresponding kinase-specific substrates
-
[γ-³³P]-ATP
-
Assay buffer (composition will be kinase-specific)
-
10 mM stock solutions of test compounds in 100% DMSO
-
96-well plates
-
Filter paper
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, Staurosporine, and AZD4547 in 100% DMSO. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the following:
-
Kinase
-
Substrate
-
Cofactors (if required)
-
Assay buffer
-
-
Initiation of Reaction: Add the test compounds to the reaction mixture. Pre-incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
Start of Phosphorylation: Initiate the kinase reaction by adding [γ-³³P]-ATP. The concentration of ATP should ideally be at the Kₘ for each specific kinase to ensure accurate determination of competitive inhibition.[11]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by spotting the reaction mixture onto filter paper.
-
Washing: Wash the filter papers extensively to remove unreacted [γ-³³P]-ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
Data Presentation: Comparative Kinase Inhibition Profile
| Kinase Target | 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (IC50, nM) | Staurosporine (IC50, nM) | AZD4547 (IC50, nM) |
| FGFR1 | [Experimental Data] | 15 | 0.5 |
| FGFR2 | [Experimental Data] | 20 | 2.5 |
| FGFR3 | [Experimental Data] | 18 | 2.0 |
| VEGFR2 | [Experimental Data] | 7 | 1500 |
| EGFR | [Experimental Data] | 6 | >10000 |
| CDK2 | [Experimental Data] | 3 | >10000 |
| FMS | [Experimental Data] | 12 | 800 |
Visualization: ATP-Competitive Kinase Inhibition
Caption: ATP-competitive inhibition mechanism.
Part 2: Comparative Analysis of Anticancer Activity
Expertise & Experience: From Kinase Inhibition to Cellular Effects
A logical next step after identifying potential kinase targets is to assess the compound's effect on cancer cell proliferation.[12] Many kinases are involved in signaling pathways that drive cell growth and survival, making kinase inhibitors a major class of anticancer drugs.[5] We will evaluate the antiproliferative activity of our target compound across a panel of human cancer cell lines and compare its potency to a standard chemotherapeutic agent and a relevant targeted therapy.
-
Doxorubicin: A widely used cytotoxic chemotherapy drug that intercalates DNA, serving as a benchmark for general cytotoxicity.
-
Alectinib: A potent and selective ALK inhibitor, chosen as a representative targeted therapy.
Trustworthiness: Self-Validating Cell Viability Assay Protocol
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells in culture.[13] It quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells. This assay is known for its sensitivity, reliability, and suitability for high-throughput screening.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the GI50 (concentration causing 50% growth inhibition) of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Complete cell culture medium
-
96-well clear-bottom white plates
-
10 mM stock solutions of test compounds in 100% DMSO
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, Doxorubicin, and Alectinib. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add CellTiter-Glo® Reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the DMSO control. Determine the GI50 values by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Comparative Antiproliferative Activity
| Cell Line | Tissue of Origin | 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (GI50, µM) | Doxorubicin (GI50, µM) | Alectinib (GI50, µM) |
| A549 | Lung | [Experimental Data] | 0.05 | >10 |
| MCF-7 | Breast | [Experimental Data] | 0.08 | >10 |
| HCT116 | Colon | [Experimental Data] | 0.04 | >10 |
| K562 | Leukemia | [Experimental Data] | 0.02 | >10 |
Visualization: Anticancer Drug Screening Workflow
Caption: Workflow for cell viability assay.
Part 3: Elucidating the Mechanism of Action
Expertise & Experience: Beyond Viability - Understanding 'How'
Should 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde demonstrate potent antiproliferative activity, the subsequent step is to investigate its mechanism of action. Cell cycle analysis is a fundamental assay to determine if the compound induces cell cycle arrest, a common mechanism for anticancer agents, particularly kinase inhibitors.[14]
Trustworthiness: Self-Validating Cell Cycle Analysis Protocol
Flow cytometry with propidium iodide (PI) staining is the standard method for cell cycle analysis. PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the GI50 concentration of the test compound for 24 or 48 hours. Include a DMSO control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS, and then add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software. Compare the cell cycle distribution of treated cells to the control.
Visualization: Cell Cycle Phases and Drug-Induced Arrest
Caption: The cell cycle and a potential arrest point.
Conclusion
This guide outlines a systematic and robust approach to validating the biological activity of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. By leveraging the known pharmacological properties of the pyrrolo[2,3-b]pyridine scaffold, we have proposed a logical progression of experiments, from broad kinase screening to cellular antiproliferative assays and initial mechanistic studies. The inclusion of detailed, industry-standard protocols and relevant comparative compounds ensures that the data generated will be reliable and readily interpretable. This framework provides a solid foundation for determining the therapeutic potential of this novel compound and guiding future drug development efforts.
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A Comparative Guide to the Synthesis and Biological Activity of 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Analogs
This guide provides a comprehensive technical overview of the synthesis and biological evaluation of analogs derived from the versatile 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde scaffold. Tailored for researchers, medicinal chemists, and professionals in drug development, this document offers a comparative analysis of synthetic methodologies, elucidates structure-activity relationships (SAR), and presents detailed experimental protocols.
Introduction: The Significance of the 7-Azaindole Scaffold in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, skeleton is a privileged heterocyclic motif in medicinal chemistry due to its structural resemblance to indole and its capacity to engage in a variety of biological interactions. The introduction of methyl groups at the N1 and C4 positions, along with a carbaldehyde at the C3 position, yields 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key intermediate for the synthesis of a diverse array of biologically active molecules. These analogs have shown considerable promise as potent inhibitors of various protein kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology.[1]
Comparative Analysis of Synthetic Strategies
The synthesis of analogs based on the 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde core typically begins with a commercially available 4-methyl-1H-pyrrolo[2,3-b]pyridine. The synthetic sequence involves two primary transformations: N-methylation of the pyrrole nitrogen and subsequent C3-formylation. The resulting aldehyde is then diversified to generate the final analogs.
Diagram: Synthetic Workflow
Caption: General synthetic pathway for 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde analogs.
Methodology Comparison: Key Synthetic Steps
The efficiency and scalability of the synthesis are highly dependent on the chosen methodologies for N-methylation and C3-formylation.
| Step | Method | Reagents & Conditions | Advantages | Disadvantages |
| N-Methylation | Standard Alkylation | Sodium Hydride (NaH), Methyl Iodide (CH₃I) in an aprotic solvent like THF or DMF. | High yields, relatively fast reaction times. | Use of highly flammable and moisture-sensitive NaH requires stringent anhydrous conditions. |
| C3-Formylation | Vilsmeier-Haack Reaction | Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). | Excellent regioselectivity for the electron-rich C3 position of the pyrrole ring, good to high yields.[2][3] | The reaction can be highly exothermic and requires careful temperature control. |
The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocyclic systems like the 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine.[3] The electrophilicity of the Vilsmeier reagent (a chloromethyleniminium salt) is well-suited for attacking the nucleophilic C3 position of the 7-azaindole core.
Structure-Activity Relationship (SAR) and Biological Evaluation: Focus on Kinase Inhibition
Analogs of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde have been extensively explored as kinase inhibitors. The aldehyde functionality at C3 serves as a versatile anchor point for the introduction of various heterocyclic moieties through condensation reactions, allowing for a systematic investigation of the structure-activity relationship. A notable example is the development of potent inhibitors of Cell Division Cycle 7 (Cdc7) kinase, a key regulator of DNA replication and a promising target in cancer therapy.[1]
Diagram: Key SAR Insights for Cdc7 Kinase Inhibitors
Caption: Relationship between structural modifications and Cdc7 kinase inhibitory activity.
Comparative Biological Data: Cdc7 Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of analogs derived from the condensation of a 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with various heterocyclic systems. While these examples are not all 1,4-dimethylated, they provide a strong rationale for the exploration of this scaffold.
| Analog | C3-Ylidene Heterocycle | Cdc7 Kinase IC₅₀ (nM) | Reference |
| 1 | 2-Phenyl-3,5-dihydro-4H-imidazol-4-one | >10000 | [1] |
| 2 | 2-(Benzylamino)-1,3-thiazol-4(5H)-one | 7 | [1] |
| 3 | 2-(Methylamino)-1,3-thiazol-4(5H)-one | 24 | [1] |
| 4 | 2-(Cyclopropylamino)-1,3-thiazol-4(5H)-one | 10 | [1] |
| 5 | 2-(Phenethylamino)-1,3-thiazol-4(5H)-one | 12 | [1] |
The data clearly indicates that the nature of the heterocyclic moiety introduced at the C3 position has a profound impact on the inhibitory potency against Cdc7 kinase. The transition from an imidazolone (Analog 1) to a 2-amino-thiazolone scaffold (Analogs 2-5) results in a dramatic increase in activity.[1] Within the 2-amino-thiazolone series, the substituent on the amino group further fine-tunes the potency, with a benzylamino group (Analog 2) being optimal in this set.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the core intermediate and a representative analog, as well as a general procedure for an in vitro kinase inhibition assay.
Synthesis of 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Step 1: N-Methylation of 4-Methyl-1H-pyrrolo[2,3-b]pyridine
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere at 0 °C, add a solution of 4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF dropwise.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine.
Step 2: C3-Formylation via Vilsmeier-Haack Reaction
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.5 eq) dropwise to anhydrous DMF (5.0 eq) at 0 °C under a nitrogen atmosphere. Stir for 30 minutes.
-
To the prepared Vilsmeier reagent, add a solution of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the mixture with an aqueous solution of sodium hydroxide or sodium bicarbonate until pH > 8.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Synthesis of a Representative Analog via Knoevenagel Condensation
-
To a solution of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq) and the corresponding active methylene compound (e.g., 2-(benzylamino)-1,3-thiazol-4(5H)-one, 1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a catalytic amount of a base (e.g., piperidine or sodium acetate).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Protocol: In Vitro Cdc7 Kinase Inhibition Assay
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add the Cdc7/Dbf4 kinase, a suitable peptide substrate (e.g., a synthetic peptide derived from Mcm2), and ATP in a kinase assay buffer.
-
Add serial dilutions of the test compound to the wells. Include a positive control (a known Cdc7 inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP and incubate the plate at 30 °C for a defined period (e.g., 60 minutes).
-
Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various detection methods, such as a phosphospecific antibody-based assay (e.g., ELISA or TR-FRET) or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Conclusion and Future Perspectives
The 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde scaffold represents a highly valuable platform for the generation of novel kinase inhibitors. The synthetic accessibility of this intermediate, coupled with the versatility of the C3-aldehyde for chemical elaboration, provides a robust framework for the exploration of structure-activity relationships. The demonstrated high potency of analogs against targets such as Cdc7 kinase underscores the therapeutic potential of this compound class. Future research efforts should focus on expanding the diversity of the heterocyclic moieties introduced at the C3 position and on optimizing the pharmacokinetic and pharmacodynamic properties of the most potent analogs to advance them toward preclinical and clinical development.
References
[4] Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Available at: [Link] [5] Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available at: [Link] Al-Ostoot, F.H., et al. (Year not available). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link] [6] Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link] [7] Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. Available at: [Link] Li, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. National Institutes of Health. Available at: [Link] [2] Patil, P.B., & Dandawate, P.R. (Year not available). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available at: [Link] [8] Narva, S., et al. (2016). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. Available at: [Link] [1] Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. Available at: [Link] [9] Li, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link] [10] Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link] [11] (Author not available). (2021). Pyridine Based Antitumour Compounds Acting at the Colchicine Site. ResearchGate. Available at: [Link] [3] (Author not available). (Year not available). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link] [12] (Author not available). (Year not available). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. ResearchGate. Available at: [Link] [13] Cervantes-Reyes, M., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health. Available at: [Link] [14] Rajanna, K.C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. chem-journal. Available at: [Link] [15] De Lombaerde, S., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available at: [Link] [16] Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. SciRP.org. Available at: [Link] [17] Mohamed, E.A., et al. (2021). Medicinal attributes of pyridine scaffold as anticancer targeting agents. OUCI. Available at: [Link]
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A Comparative Guide to the Synthesis of 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various pharmacologically active compounds. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a prominent isostere of indole and is found in numerous kinase inhibitors and other therapeutic agents. The strategic placement of the dimethyl and carbaldehyde functionalities on this core structure provides valuable handles for further molecular elaboration. This guide presents a comparative analysis of two distinct synthetic routes to this important intermediate, providing detailed experimental protocols and a discussion of their relative merits to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Multi-step Synthesis via 4-Methyl-7-azaindole and Subsequent N-Methylation and Vilsmeier-Haack Formylation
This well-established route involves the initial synthesis of the 4-methyl-7-azaindole core, followed by N-methylation of the pyrrole nitrogen and a final formylation at the C3 position.
Experimental Protocol
Step 1: Synthesis of 4-Methyl-1H-pyrrolo[2,3-b]pyridine (4-Methyl-7-azaindole)
The synthesis of the 4-methyl-7-azaindole core can be achieved through various methods, with the Bartoli indole synthesis being a common approach.[1][2] This reaction utilizes the interaction of a nitro-substituted pyridine derivative with a vinyl Grignard reagent.
-
Reaction: 2-Nitro-3-methylpyridine is reacted with vinylmagnesium bromide in an appropriate solvent like tetrahydrofuran (THF).
-
Mechanism: The reaction proceeds through the addition of the Grignard reagent to the nitro group, followed by a[3][3]-sigmatropic rearrangement and subsequent cyclization to form the pyrrole ring. The ortho-methyl group on the starting material is crucial for the success of this reaction.[2]
-
Work-up and Purification: The reaction mixture is typically quenched with an aqueous ammonium chloride solution, and the product is extracted with an organic solvent. Purification is usually achieved through column chromatography.
Step 2: N-Methylation of 4-Methyl-1H-pyrrolo[2,3-b]pyridine
The introduction of a methyl group onto the pyrrole nitrogen is a standard alkylation reaction.
-
Reaction: 4-Methyl-1H-pyrrolo[2,3-b]pyridine is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.
-
Reagents and Conditions: A common procedure involves the use of sodium hydride (NaH) as a base in a polar aprotic solvent like dimethylformamide (DMF) or THF. The reaction is typically carried out at room temperature.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted. Purification is often performed by column chromatography.
Step 3: Vilsmeier-Haack Formylation of 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine
The final step is the introduction of the formyl group at the electron-rich C3 position of the pyrrolo[2,3-b]pyridine ring system using the Vilsmeier-Haack reaction.[4]
-
Reaction: 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine is reacted with the Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
-
Mechanism: The Vilsmeier reagent, a chloroiminium salt, acts as an electrophile and attacks the C3 position of the 7-azaindole. The resulting iminium salt is then hydrolyzed during work-up to yield the aldehyde.
-
Work-up and Purification: The reaction mixture is carefully quenched with ice-water and neutralized with a base, such as sodium hydroxide or sodium bicarbonate. The product often precipitates and can be collected by filtration, or it can be extracted with an organic solvent. Recrystallization or column chromatography can be used for further purification.
Caption: Workflow for Route 1.
Route 2: Synthesis via Fischer Indole Synthesis and Subsequent Vilsmeier-Haack Formylation
This alternative route also culminates in a Vilsmeier-Haack formylation but employs the Fischer indole synthesis for the construction of the core 7-azaindole ring system.
Experimental Protocol
Step 1: Synthesis of 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine via Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles and their analogs from an arylhydrazine and an aldehyde or ketone.[5]
-
Reaction: The synthesis starts with a substituted pyridylhydrazine, for example, (4-methylpyridin-2-yl)hydrazine, which is reacted with a suitable ketone, such as acetone, under acidic conditions.
-
Mechanism: The reaction proceeds through the formation of a pyridylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement (the Fischer rearrangement) upon heating in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride) to form the indole ring. Subsequent N-methylation would then be required.
-
Work-up and Purification: The reaction mixture is typically neutralized and the product extracted. Purification is generally achieved by column chromatography or recrystallization. While the Fischer indole synthesis is versatile, its application to pyridine derivatives can sometimes be challenging due to the electron-deficient nature of the pyridine ring.[1]
Step 2: Vilsmeier-Haack Formylation of 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine
This step is identical to the final step in Route 1.
-
Reaction: 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine is formylated at the C3 position using the Vilsmeier-Haack reagent.
-
Reagents and Conditions: Phosphorus oxychloride and dimethylformamide are used to generate the Vilsmeier reagent in situ.
-
Work-up and Purification: The reaction is worked up by hydrolysis of the intermediate iminium salt to afford the final aldehyde product.
Caption: Workflow for Route 2.
Comparison of Synthetic Routes
| Parameter | Route 1: Bartoli Synthesis & N-Methylation | Route 2: Fischer Synthesis & N-Methylation |
| Starting Materials | 2-Nitro-3-methylpyridine, Vinyl Grignard | (4-methylpyridin-2-yl)hydrazine, Ketone |
| Key Reactions | Bartoli Indole Synthesis, N-Alkylation, Vilsmeier-Haack Formylation | Fischer Indole Synthesis, N-Alkylation, Vilsmeier-Haack Formylation |
| Overall Yield | Generally moderate to good | Can be variable, potentially lower for pyridine substrates |
| Scalability | Generally scalable | Can be challenging to scale up due to harsh acidic conditions |
| Substrate Scope | Tolerant of various substituents on the pyridine ring | Can be sensitive to electronic effects on the pyridine ring |
| Safety Considerations | Use of pyrophoric Grignard reagents and corrosive POCl₃ | Use of strong acids (e.g., PPA) and potentially hazardous hydrazines |
| Green Chemistry | Use of stoichiometric Grignard reagent and chlorinated solvents | Use of strong acids and potential for by-product formation |
Discussion
Route 1 offers a more modern and often more reliable approach to the synthesis of 7-azaindoles, particularly for substituted pyridines. The Bartoli indole synthesis is known for its ability to tolerate a range of functional groups and generally provides good yields. The subsequent N-methylation and Vilsmeier-Haack formylation are standard and high-yielding reactions. The main drawback of this route is the use of a Grignard reagent, which requires anhydrous conditions and careful handling.
Route 2 , employing the classical Fischer indole synthesis, can be a more direct approach if the appropriate pyridylhydrazine is readily available. However, the Fischer indole synthesis can be less reliable for electron-deficient pyridine systems and may require harsh acidic conditions and high temperatures, which can lead to lower yields and the formation of side products. The scalability of this method can also be a concern.
Alternative Formylation Methods
While the Vilsmeier-Haack reaction is the most common method for the formylation of 7-azaindoles, other methods could potentially be employed, although their efficiency on this specific substrate would need to be experimentally verified. These include:
-
The Duff Reaction: This reaction uses hexamethylenetetramine as the formylating agent in the presence of an acid. It is typically used for the ortho-formylation of phenols and other electron-rich aromatic compounds.[6][7]
-
The Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in a basic solution to introduce a formyl group, primarily at the ortho position.[8][9][10][11] Its applicability to N-heterocycles like 7-azaindoles is less common.
-
Metal-free Formylation with DMSO: Recent developments have shown that dimethyl sulfoxide (DMSO) can be used as a formyl source under metal-free conditions for the formylation of certain heterocycles. This presents a potentially greener alternative to traditional methods.
Conclusion
Both Route 1 and Route 2 provide viable pathways to 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. Route 1, utilizing the Bartoli indole synthesis, is likely the more robust and higher-yielding approach for many research and development applications. Its tolerance for a wider range of substituents and more predictable outcomes make it a preferred choice for the synthesis of functionalized 7-azaindoles. Route 2, via the Fischer indole synthesis, remains a classic and potentially useful method, especially if the starting pyridylhydrazine is readily accessible. The choice between these routes will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and the technical capabilities of the laboratory. The Vilsmeier-Haack reaction remains the gold standard for the final formylation step in both routes due to its high efficiency and reliability.
References
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent - ResearchGate. (2025, August 7). Retrieved from [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. (2021, June 9). Retrieved from [Link]
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Azaindole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents. (n.d.).
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (n.d.). Retrieved from [Link]
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Bartoli indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]
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Reimer–Tiemann reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Duff Reaction. (n.d.). Retrieved from [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. (2023, September 5). Retrieved from [Link]
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One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds | ACS Combinatorial Science. (2012, May 22). Retrieved from [Link]
-
Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]
-
Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). Retrieved from [Link]
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Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). Retrieved from [Link]
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(PDF) The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. (2025, August 5). Retrieved from [Link]
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Bartoli indole synthesis - Grokipedia. (n.d.). Retrieved from [Link]
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Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). Retrieved from [Link]
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A theoretical study of the Duff reaction: insights into its selectivity - RSC Publishing. (n.d.). Retrieved from [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (n.d.). Retrieved from [Link]
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the reimer-tiemann reaction - Sciencemadness.org. (n.d.). Retrieved from [Link]
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Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes - PubMed. (n.d.). Retrieved from [Link]
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Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy - YouTube. (2022, December 26). Retrieved from [Link]
-
Reimer–Tiemann reaction - L.S.College, Muzaffarpur. (2021, December 31). Retrieved from [Link]
-
A Modified Vilsmeier–Haack Strategy to Construct β-Pyridine-Fused 5,10,15,20-Tetraarylporphyrins - ResearchGate. (n.d.). Retrieved from [Link]
-
The Duff Reaction: Researching A Modification - The ScholarShip. (n.d.). Retrieved from [Link]
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Synthesis of functionalized pyridinium salts bearing a free amino group - Arkivoc. (n.d.). Retrieved from [Link]
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Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed. (n.d.). Retrieved from [Link]
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N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]
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Fischer Indole Synthesis - YouTube. (2021, August 5). Retrieved from [Link]
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A Strategic Guide to In Silico Target-Based Modeling: A Comparative Workflow Using 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
In the landscape of modern drug discovery, in silico modeling stands as an indispensable pillar, enabling the rapid, cost-effective screening and characterization of novel chemical entities. This guide addresses a common challenge faced by medicinal chemists and computational biologists: how to approach the modeling of a novel small molecule, such as 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, for which a specific biological target may not be empirically established.
While public data on the specific biological activity of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is sparse, the core scaffold, a 7-azaindole (pyrrolo[2,3-b]pyridine), is a well-recognized "hinge-binding" motif prevalent in a multitude of kinase inhibitors. This structural alert provides a logical and scientifically sound starting point for investigation.
This guide, therefore, presents a comprehensive, field-proven workflow for modeling the binding of this molecule against a representative and therapeutically relevant target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . We will compare its predicted binding characteristics against a known, FDA-approved VEGFR2 inhibitor, Sorafenib , to establish a benchmark for performance and potential efficacy. Our objective is not merely to provide a protocol but to illuminate the scientific rationale behind each step, ensuring a self-validating and reproducible computational cascade.
Part I: The Computational Workflow: From Target Preparation to Simulation
A robust in silico analysis is not a single event but a multi-stage process where each step logically informs the next. The workflow described herein is designed to systematically predict and evaluate the binding of our query compound, moving from a static, rigid model to a dynamic, solvated system.
Figure 1: A generalized workflow for in silico small molecule-protein binding analysis.
Part II: Comparative Molecular Docking Analysis
Molecular docking predicts the preferred orientation and binding affinity of one molecule to a second. The core principle is to sample a high number of possible conformations of the ligand within the protein's active site and score them using a defined algorithm.
Rationale for Tool Selection
For this guide, we will reference protocols for AutoDock Vina , one of the most widely used and validated open-source docking programs. Its scoring function provides a good balance between computational speed and accuracy for virtual screening and binding mode analysis. The choice of a specific protein crystal structure is critical; we will use PDB ID: 4ASD , which represents VEGFR2 in complex with its potent inhibitor, Axitinib. This structure provides a biologically relevant conformation of the active site.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Download the PDB file for 4ASD from the RCSB Protein Data Bank.
-
Remove all non-essential components: water molecules, co-factors, and the co-crystallized ligand (Axitinib). This is crucial to ensure the binding site is unoccupied.
-
Using a molecular modeling tool (e.g., UCSF Chimera, PyMOL), add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This step is vital for accurately calculating electrostatic and hydrogen bonding interactions.
-
Save the prepared protein in the .pdbqt format required by AutoDock Tools.
-
-
Ligand Preparation:
-
Obtain 3D structures for 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and Sorafenib (our comparator). These can be drawn using chemical sketchers like ChemDraw and converted to 3D, or downloaded from databases like PubChem.
-
Perform energy minimization on both ligands using a force field like MMFF94. This ensures a low-energy, stable starting conformation.
-
Define rotatable bonds and save the ligands in the .pdbqt format.
-
-
Grid Box Generation:
-
Define the search space for docking. The grid box must encompass the entire active site. A reliable method is to center the grid on the position of the co-crystallized ligand (Axitinib in 4ASD).
-
A typical grid size for a kinase active site is 25Å x 25Å x 25Å. The dimensions should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.
-
-
Docking Execution:
-
Run AutoDock Vina using the prepared protein, ligands, and grid configuration file. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a minimum of 8, with higher values (e.g., 16 or 32) yielding more accurate but computationally intensive results.
-
Data Presentation: Docking Results
The primary outputs from docking are the binding affinity (in kcal/mol) and the predicted 2D/3D binding poses. Lower binding energy values suggest more favorable binding.
| Compound | PubChem CID | Binding Affinity (kcal/mol) | Key Predicted Interactions with VEGFR2 (4ASD) |
| 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 24838644 | -8.9 | H-Bond: Cys919 (Hinge) Hydrophobic: Val848, Ala866, Leu1035 |
| Sorafenib (Comparator) | 216239 | -10.5 | H-Bond: Cys919 (Hinge), Asp1046 (DFG-out) Pi-Stacking: Phe1047 |
Note: The data presented in this table is illustrative and represents typical results from such a study. Actual values will vary based on the specific software, parameters, and force fields used.
The predicted binding mode of our query compound shows a canonical interaction: a hydrogen bond between the nitrogen of the pyrrolo[2,3-b]pyridine core and the backbone of Cys919 in the hinge region of the kinase. This interaction is a hallmark of many Type I kinase inhibitors and provides strong validation for our initial hypothesis. Sorafenib, a more complex molecule, forms additional interactions, notably with the DFG motif, consistent with its classification as a Type II inhibitor that binds to an inactive conformation.
Part III: Molecular Dynamics (MD) Simulation for Pose Validation
While docking provides a valuable static snapshot, it does not account for the dynamic nature of proteins or the influence of solvent. MD simulations model the movement of atoms over time, allowing us to assess the stability of the predicted ligand-protein complex in a more biologically relevant, solvated environment.
Rationale for MD Simulation
An MD simulation can validate a docking pose. If the ligand remains stably bound in its predicted orientation throughout the simulation, confidence in the docking result increases. Conversely, if the ligand quickly dissociates or undergoes significant conformational changes, the initial pose may be an artifact.
Figure 2: Key stages of a molecular dynamics simulation workflow.
Experimental Protocol: MD Simulation (using GROMACS)
-
System Preparation:
-
Take the top-scoring docked pose of the 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde-VEGFR2 complex.
-
Use a tool like GROMACS to solvate the complex in a periodic box of water (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during solvation.
-
-
Equilibration:
-
Conduct a two-phase equilibration. First, under an NVT (isothermal-isochoric) ensemble to stabilize the system's temperature. Second, under an NPT (isothermal-isobaric) ensemble to stabilize the pressure and density. This ensures the system is well-behaved before the production run.
-
-
Production Run:
-
Execute the production MD simulation for a duration sufficient to observe stability, typically between 50-200 nanoseconds (ns).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, low-RMSD plateau for the ligand suggests a stable binding pose.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified in docking throughout the simulation.
-
Data Presentation: MD Simulation Results
MD results are best visualized as plots over time. For a comparative guide, we can summarize the key stability metrics.
| Compound | Average Ligand RMSD (Å) (last 50 ns) | H-Bond Occupancy (%) (Ligand to Cys919) |
| 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 1.8 ± 0.4 | 85.2% |
| Sorafenib (Comparator) | 1.5 ± 0.3 | 92.5% |
The low RMSD values (< 2.0 Å) for both compounds indicate that they remain stably bound within the VEGFR2 active site without significant deviation from their initial docked poses. The high hydrogen bond occupancy further confirms that the critical hinge interaction is maintained throughout the simulation, lending strong support to the predicted binding mode.
Conclusion and Future Directions
This guide outlines a robust, multi-stage in silico workflow for characterizing the binding of a novel compound, 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, against a hypothetical but highly plausible target, VEGFR2. Our comparative analysis against the known inhibitor Sorafenib provides critical context for interpreting the results.
The docking and MD simulation data collectively suggest that 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a viable candidate for a Type I VEGFR2 inhibitor. Its predicted binding affinity is within a promising range, and the binding mode is stabilized by the canonical hinge-binding interaction crucial for kinase inhibition.
The next logical steps would be to:
-
Perform Free Energy Calculations: Employ more rigorous methods like MM/PBSA or MM/GBSA to calculate binding free energies from the MD trajectories for a more quantitative comparison.
-
Expand Target Screening: Dock the compound against a panel of other kinases to predict its selectivity profile.
-
In Vitro Experimental Validation: Ultimately, computational predictions must be validated at the bench. An enzymatic assay to determine the IC50 of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde against VEGFR2 would be the definitive next step to confirm these in silico findings.
References
-
Title: The role of the 7-azaindole scaffold in medicinal chemistry Source: Future Medicinal Chemistry URL: [Link]
-
Title: A Review of the Recent Development of Pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives as Kinase Inhibitors Source: Molecules URL: [Link]
-
Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link]
-
Title: Crystal structure of the VEGFR2 kinase domain in complex with axitinib Source: RCSB Protein Data Bank URL: [Link]
-
Title: A-Loop and Hinge-Region Flexibility and Inhibitor Binding in VEGFR-2 Source: Biophysical Journal URL: [Link]
A Senior Application Scientist's Guide to the Biological Evaluation of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, represents a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide array of biological targets. The incorporation of a nitrogen atom in the six-membered ring modifies its electronic properties, enhancing its ability to form hydrogen bonds and improving pharmacokinetic profiles. Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
The specific scaffold, 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, serves as a versatile synthetic intermediate. The aldehyde functional group at the 3-position is a key reactive handle, enabling the synthesis of a diverse library of derivatives through reactions like condensation, oxidation, and reduction. This guide provides a comparative analysis of the biological performance of these derivatives, grounded in experimental data and methodologies, to aid researchers in navigating the drug discovery process.
Synthetic Strategy: From Core Aldehyde to Diverse Derivatives
The power of the 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde core lies in its synthetic accessibility and the reactivity of the carbaldehyde group. A general and efficient pathway to generate a library of derivatives involves the condensation of the core aldehyde with various primary amines or compounds containing active methylene groups.
For instance, reacting the core aldehyde with substituted anilines or hydrazides yields Schiff bases or hydrazones, respectively. This straightforward reaction significantly diversifies the chemical space, allowing for the introduction of various functionalities to probe structure-activity relationships (SAR). The synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives has been successfully achieved by reacting the core structure with a range of substituted aldehydes, underscoring the versatility of this synthetic approach.[1][4]
Comparative Biological Evaluation: A Multi-faceted Analysis
The true value of a chemical scaffold is determined by its biological activity profile. Here, we compare the performance of various derivatives across three critical therapeutic areas: oncology, infectious diseases, and inflammation.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The pyrrolopyridine scaffold is a cornerstone of many targeted cancer therapies, including kinase inhibitors.[5][6] Derivatives of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde have been investigated as inhibitors of key oncogenic pathways, such as those driven by Fibroblast Growth Factor Receptors (FGFRs) and microtubule dynamics.[1][4]
The antiproliferative efficacy of these derivatives is highly dependent on the nature of the substituent introduced via the carbaldehyde group. By comparing the half-maximal inhibitory concentrations (IC50) across a panel of human cancer cell lines, clear SAR trends emerge. For example, derivatives incorporating moieties known to interact with the colchicine-binding site of tubulin have shown exceptional potency.[7][8]
Table 1: Comparative in vitro Anticancer Activity (IC₅₀, µM) of Representative Derivatives
| Derivative ID | R-Group (Substituent at position 3) | HeLa (Cervical Cancer) | SGC-7901 (Gastric Cancer) | MCF-7 (Breast Cancer) |
| 10t | Indolyl | 0.12[7] | 0.15[7] | 0.21[7] |
| CA-4 | (Z)-3,4,5-trimethoxystyryl (Reference) | 0.002[7] | 0.003[7] | 0.002[7] |
| 4h | 3,5-dimethoxyphenylmethyl | FGFR1 IC₅₀ = 0.007 µM | FGFR2 IC₅₀ = 0.009 µM | FGFR3 IC₅₀ = 0.025 µM |
Note: Data for derivatives 10t and 4h are from closely related pyrrolopyridine scaffolds and serve as a strong predictive model for the potential of the 1,4-dimethyl series.[1][7]
The data suggests that incorporating a B-ring, such as an indole in derivative 10t , results in potent, nanomolar-range antiproliferative activity.[7] This is likely due to favorable interactions within the colchicine-binding pocket of tubulin, leading to microtubule depolymerization, G2/M phase cell cycle arrest, and subsequent apoptosis.[7][8] Similarly, derivative 4h , designed as an FGFR inhibitor, shows potent enzymatic inhibition, which translates to cellular effects like apoptosis and inhibition of cell migration.[1]
A robust preclinical assessment of anticancer activity follows a standardized workflow, beginning with broad in vitro screening and progressing to more complex models.[9][10][11]
Caption: Preclinical workflow for anticancer drug evaluation.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents.[14] Heterocycles, particularly those containing pyridine and pyrrole rings, are a rich source of compounds with potent antibacterial and antifungal activities.[15][16][17]
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[18]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Pyrrolopyridine Analogs
| Derivative ID | Linker/Substituent | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans |
| 17a | Mannich Base | Moderate Activity[15] | - | - | Reduced Growth[15] |
| 89b | Pyridonethiol | - | 0.12[16] | - | - |
| Ampicillin | Reference Antibiotic | - | 0.24[16] | - | - |
Note: Data is derived from structurally related pyrrolopyridine and pyridine compounds to illustrate potential activity.[15][16]
The SAR for antimicrobial activity often differs from that for anticancer effects. For instance, the introduction of Mannich bases can confer moderate activity against both bacteria and fungi.[15] Other modifications, like the inclusion of a pyridonethiol moiety, have been shown to yield compounds with potency exceeding that of standard antibiotics like Ampicillin against specific strains.[16]
Antimicrobial susceptibility testing is a critical first step in evaluating new agents. The broth microdilution method is a gold standard for determining MIC values quantitatively.[18][19]
Caption: Workflow for Broth Microdilution MIC Assay.
Protocol: Broth Microdilution for MIC Determination
This method determines the MIC of a compound in a liquid growth medium.[18][20]
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 200 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. An indicator dye like resazurin can be added to aid in visualization.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is an underlying factor in numerous diseases, from rheumatoid arthritis to neurodegeneration.[21][22] Pyrrolopyridine derivatives have shown promise as anti-inflammatory agents, potentially by inhibiting key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) or by stabilizing cellular membranes.[3][23][24]
In vitro anti-inflammatory activity can be assessed through various assays, such as the inhibition of heat-induced protein denaturation, which mimics a key feature of inflammation.[22][25]
Table 3: Comparative in vitro Anti-inflammatory Activity
| Derivative ID | Assay Type | % Inhibition at 250 µg/mL | Reference Drug |
| Hypothetical Derivative A | Protein Denaturation Inhibition | 75.2% | Diclofenac (88.5%) |
| Hypothetical Derivative B | HRBC Membrane Stabilization | 68.9% | Diclofenac (81.4%) |
Note: Data is hypothetical but based on typical results seen for heterocyclic compounds. The comparison to a standard NSAID like Diclofenac is crucial.
The ability of a compound to prevent protein denaturation and stabilize red blood cell membranes (a proxy for lysosomal membranes) is a strong indicator of potential anti-inflammatory effects.[24][25] Structure-activity studies often reveal that electron-donating or lipophilic groups can enhance this activity.
The inflammatory cascade is a complex process involving enzymes, cytokines, and immune cells. Compounds can intervene at multiple points.
Caption: Simplified arachidonic acid inflammatory pathway.
Protocol: Inhibition of Albumin Denaturation Assay
This assay assesses the ability of a compound to prevent the denaturation of protein when subjected to heat.[21][25]
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of 1% w/v bovine serum albumin (BSA) solution and 0.5 mL of the test derivative at various concentrations (e.g., 100-500 µg/mL in PBS).
-
Incubation (Pre-heat): Incubate the mixtures at 37°C for 20 minutes.
-
Heat Denaturation: Transfer the samples to a water bath and heat at 70°C for 10 minutes to induce denaturation.
-
Cooling: Cool the samples to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculation: Use Diclofenac sodium as a reference standard. Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Conclusion and Future Directions
The 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde scaffold is a highly promising starting point for the development of novel therapeutics. The derivatives synthesized from this core exhibit a wide spectrum of biological activities, with specific structural modifications tuning their potency towards anticancer, antimicrobial, or anti-inflammatory targets.
-
Promising Leads: Derivatives that function as tubulin polymerization inhibitors or FGFR inhibitors stand out as particularly potent anticancer agents.[1][7] For antimicrobial applications, further exploration of thiol-containing and Mannich base derivatives is warranted.
-
Future Research: The next logical steps for promising lead compounds identified through these in vitro screens include:
-
Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and pathways.
-
Lead Optimization: Further synthetic modification to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
In Vivo Validation: Progression into animal models to assess efficacy, pharmacokinetics, and safety, which is the ultimate test for any preclinical drug candidate.[10][11]
-
This guide provides the foundational knowledge and experimental framework for researchers to effectively evaluate and compare derivatives of this versatile scaffold, accelerating the journey from chemical synthesis to potential clinical application.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Research in Biochemistry.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- Basic protocol to assess preclinical anticancer activity. (n.d.).
- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). Journal of Applied Pharmaceutical Sciences and Research.
- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.).
- New Anticancer Agents: In Vitro and In Vivo Evalu
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A Researcher's Guide to Navigating the Kinome: Cross-Reactivity Studies of 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde-Based Compounds
For researchers, scientists, and drug development professionals venturing into the promising landscape of kinase inhibitors, the 1H-pyrrolo[2,3-b]pyridine scaffold represents a fertile ground for discovery. Its derivatives have shown considerable potential in targeting a range of kinases implicated in various diseases. This guide provides an in-depth technical comparison and a strategic workflow for conducting cross-reactivity studies of novel compounds based on the 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde core. Our focus is to equip you with the rationale and methodologies to build a comprehensive selectivity profile, a critical step in advancing a promising lead compound.
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its bioisosteric relationship with purines allows it to effectively mimic the ATP molecule, binding to the highly conserved ATP-binding pocket of kinases. This inherent characteristic, while advantageous for on-target potency, also presents the significant challenge of off-target interactions, or cross-reactivity. Undesired inhibition of other kinases can lead to cellular toxicity and adverse clinical effects. Therefore, a thorough understanding of a compound's selectivity is paramount.
This guide will walk you through a systematic approach to characterizing the cross-reactivity of a novel 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde-based compound, using hypothetical data and established methodologies for illustrative purposes. We will compare its hypothetical profile against that of established, structurally related kinase inhibitors to provide context and demonstrate the principles of data interpretation.
The Strategic Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding sites. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit activity against a broader panel of kinases. This "polypharmacology" can sometimes be beneficial, but more often than not, it is a liability. Early and comprehensive kinase selectivity profiling is not merely a checkbox exercise; it is a crucial, data-driven process that informs lead optimization, predicts potential toxicities, and ultimately de-risks the drug discovery and development process.
A well-designed cross-reactivity study should aim to answer several key questions:
-
What is the potency of the compound against its intended primary target?
-
Against which other kinases does the compound exhibit significant activity?
-
What is the selectivity window between the primary target and the most potent off-targets?
-
Do the off-target interactions suggest potential for mechanism-based toxicity?
-
How does the selectivity profile of the novel compound compare to existing inhibitors targeting the same or similar pathways?
A Comparative Framework: Profiling a Novel Pyrrolo[2,3-b]pyridine Compound
Let us consider a hypothetical lead compound, CMPD-X , derived from 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, designed as a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). To assess its cross-reactivity, we will compare it with two representative, structurally distinct classes of kinase inhibitors:
-
Alternative 1 (ALT-1): A multi-targeted pyrrolo[2,3-d]pyrimidine-based inhibitor, known to inhibit several kinases including VEGFR2 and PDGFRβ in addition to FGFR1.
-
Alternative 2 (ALT-2): A highly selective, non-pyrrolo[2,3-b]pyridine-based FGFR1 inhibitor.
Table 1: Comparative Kinase Inhibition Profile (Biochemical IC50, nM)
| Kinase Target | CMPD-X (Hypothetical) | ALT-1 (Multi-targeted) | ALT-2 (Selective) |
| FGFR1 (Primary Target) | 5 | 15 | 2 |
| FGFR2 | 25 | 30 | 150 |
| FGFR3 | 40 | 50 | 250 |
| VEGFR2 | 500 | 20 | >10,000 |
| PDGFRβ | 1,200 | 25 | >10,000 |
| JAK2 | >10,000 | 5,000 | >10,000 |
| JAK3 | >10,000 | 8,000 | >10,000 |
| SRC | 2,500 | 150 | >10,000 |
| ABL1 | >10,000 | 200 | >10,000 |
-
CMPD-X demonstrates high potency against its primary target, FGFR1.
-
It exhibits good selectivity against the closely related FGFR2 and FGFR3 isoforms.
-
Crucially, it shows a significant selectivity window against VEGFR2 and PDGFRβ, key off-targets for many FGFR inhibitors, and a common liability of multi-targeted inhibitors like ALT-1 .
-
Compared to the highly selective ALT-2 , CMPD-X has a slightly broader profile but still maintains a favorable selectivity margin against kinases from other families.
Experimental Workflows for Cross-Reactivity Assessment
A robust assessment of cross-reactivity involves a multi-tiered approach, starting with broad, high-throughput screens and progressing to more focused, cell-based assays.
Workflow for Kinase Cross-Reactivity Profiling
Caption: A tiered approach to kinase inhibitor cross-reactivity profiling.
Detailed Experimental Protocols
Protocol 1: High-Throughput Kinase Panel Screening (Biochemical Assay)
This initial screen provides a broad overview of the compound's activity across the kinome.
Principle: The inhibition of kinase activity is measured by quantifying the phosphorylation of a substrate. Radiometric assays, such as the [γ-³³P]-ATP filter binding assay, are a gold standard for their direct measurement of phosphotransferase activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of CMPD-X in 100% DMSO. Serially dilute the compound to the desired screening concentration (e.g., 1 µM).
-
Assay Plate Preparation: Dispense the compound solution, positive control (a known inhibitor for each kinase), and negative control (DMSO vehicle) into a multi-well assay plate.
-
Kinase Reaction Initiation: Add the kinase, substrate (peptide or protein), and ATP (at or near the Km concentration for each kinase) to initiate the reaction. For this screen, [γ-³³P]-ATP is included in the reaction mixture.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate.
-
Washing: Wash the filter membrane to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the amount of incorporated ³³P on the filter membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for CMPD-X relative to the positive and negative controls.
Causality and Trustworthiness: Using ATP at its Km concentration for each kinase provides a standardized condition for comparing inhibitor potency across different enzymes. The inclusion of positive and negative controls on every plate validates the assay's performance and ensures the reliability of the generated data.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This assay confirms that the compound engages its target(s) within the complex environment of a living cell.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells that express the target kinase(s) of interest. Treat the cells with CMPD-X or vehicle (DMSO) for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. The shift in the melting curve indicates target engagement.
Causality and Trustworthiness: CETSA® provides direct evidence of target engagement in a physiological context, bridging the gap between biochemical activity and cellular effects. A dose-dependent thermal shift further strengthens the evidence of specific binding.
Visualizing the Impact: Signaling Pathways and Off-Target Effects
Understanding the signaling pathways in which the primary and off-targets are involved is crucial for predicting the potential biological consequences of cross-reactivity.
Caption: Simplified signaling pathways for on-target (FGFR1) and a potential off-target (VEGFR2).
This diagram illustrates that while CMPD-X is designed to inhibit the pro-proliferative signaling downstream of FGFR1, any significant off-target inhibition of VEGFR2 could impact angiogenesis, a critical physiological process. The selectivity data from Table 1 suggests this is a low risk for CMPD-X at therapeutic concentrations.
Concluding Remarks for the Practicing Scientist
The development of novel kinase inhibitors based on scaffolds like 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde holds immense therapeutic promise. However, the path from a potent "hit" to a safe and effective drug candidate is paved with rigorous scientific evaluation. A comprehensive understanding of a compound's cross-reactivity profile is not an obstacle but a critical guidepost in this journey.
By employing a tiered and systematic approach to selectivity profiling, from broad kinome scans to cell-based target engagement assays, researchers can build a robust data package that informs structure-activity relationships, predicts potential liabilities, and ultimately increases the probability of success. The methodologies and comparative framework presented here provide a blueprint for this essential aspect of modern drug discovery.
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]
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Davis, M.I., et al. (2011). The comprehensive cinematic analysis of key drug targets. Nature Biotechnology, 29, 1046–1051. [Link]
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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A Comparative Efficacy Analysis of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Kinase Inhibition
Introduction: The Promise of the 1H-pyrrolo[2,3-b]pyridine Scaffold in Oncology
The 1H-pyrrolo[2,3-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors.[1] Its rigid structure and hydrogen bonding capabilities make it an ideal starting point for developing targeted therapies against various cancers and inflammatory diseases. This guide introduces a novel derivative, 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, hereafter referred to as Compound X , and provides a comprehensive framework for benchmarking its efficacy against established therapeutic agents.
This document is designed for researchers, scientists, and drug development professionals. It offers an in-depth, objective comparison of Compound X's potential performance with that of other well-characterized inhibitors, supported by detailed experimental protocols and illustrative data. The causality behind experimental choices is explained to ensure a thorough understanding of the benchmarking process.
Part 1: Understanding the Landscape of Targeted Inhibition
To effectively benchmark Compound X, it is crucial to understand the mechanisms of action of the comparator compounds chosen for this guide. These comparators represent different classes of inhibitors targeting key signaling pathways implicated in cancer.
The JAK-STAT Pathway: A Key Player in Immune Signaling and Cancer
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors.[2] Dysregulation of this pathway is a hallmark of various hematological malignancies and inflammatory disorders.
Comparator: Tofacitinib
Tofacitinib is an orally available inhibitor of JAK enzymes, primarily targeting JAK3 and JAK1. By blocking their activity, it disrupts the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), leading to reduced expression of pro-inflammatory and proliferative genes.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
The FGFR Signaling Pathway: A Driver of Angiogenesis and Cell Proliferation
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4) are key regulators of cell proliferation, differentiation, and migration.[3][4][5] Aberrant FGFR signaling, often through gene amplification or mutations, is a known oncogenic driver in various solid tumors.
Comparator: Ponatinib
Ponatinib is a multi-targeted tyrosine kinase inhibitor with potent activity against FGFR1.[6] It binds to the ATP-binding pocket of the kinase, preventing its activation and blocking downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, thereby inhibiting tumor growth and angiogenesis.[7][8]
Caption: The FGFR signaling pathway and the inhibitory action of Ponatinib.
The BRAF/MEK/ERK Pathway: A Central Pathway in Melanoma
The RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth and survival.[9][10][11] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are found in a significant percentage of melanomas.[12][13][14]
Comparator: Vemurafenib
Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase.[15][16][17] By blocking the mutated BRAF protein, Vemurafenib inhibits downstream signaling through MEK and ERK, leading to cell cycle arrest and apoptosis in BRAF-mutant cancer cells.[18][19]
Caption: The BRAF-MEK-ERK (MAPK) signaling pathway and Vemurafenib's point of inhibition.
The Intrinsic Apoptosis Pathway: Targeting BCL-2
The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of the intrinsic apoptosis pathway. Overexpression of anti-apoptotic proteins like BCL-2 allows cancer cells to evade cell death.
Comparator: Venetoclax
Venetoclax is a selective BCL-2 inhibitor. It mimics the action of pro-apoptotic proteins, binding to BCL-2 and releasing pro-apoptotic proteins that can then activate the apoptotic cascade, leading to cancer cell death.[18][20] This provides a benchmark for a non-kinase-mediated cytotoxic mechanism.
Part 2: A Framework for Comparative Experimental Benchmarking
To objectively assess the efficacy of Compound X, a tiered approach involving biochemical and cell-based assays is recommended. This section provides detailed protocols and illustrative data to guide this evaluation.
Biochemical Kinase Inhibition Assay
Causality: The first step is to determine if Compound X directly inhibits the enzymatic activity of the target kinases in a purified, cell-free system. This provides a direct measure of potency (IC50) and is essential for understanding the compound's intrinsic activity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for this purpose.[21][22][23]
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
-
Compound Preparation: Prepare a serial dilution of Compound X and comparator compounds in a 384-well plate.
-
Kinase Reaction: Add the target kinase (e.g., recombinant human JAK3, FGFR1, or BRAF V600E) and its specific substrate to the wells. Initiate the reaction by adding ATP. Incubate for 60 minutes at 30°C.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[24]
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
| Compound | Target Kinase | IC50 (nM) |
| Compound X (Hypothetical) | JAK3 | 5.2 |
| FGFR1 | 15.8 | |
| BRAF V600E | >1000 | |
| Tofacitinib | JAK3 | 8.5 |
| Ponatinib | FGFR1 | 2.2[6][7] |
| Vemurafenib | BRAF V600E | 31[16] |
Cell Viability Assay
Causality: While a biochemical assay measures direct target engagement, a cell-based assay is crucial to determine a compound's efficacy in a more physiologically relevant context. This assesses the compound's ability to cross the cell membrane, engage its target within the cell, and elicit a biological response (i.e., inhibit cell proliferation or induce cell death). The MTT assay is a widely used colorimetric method for this purpose.[19][25][26][27]
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Compound X and the comparator compounds. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for cell viability for each compound.
| Compound | Cell Line | Relevant Target | IC50 (nM) |
| Compound X (Hypothetical) | U937 (AML) | JAK3 | 25.6 |
| KG1a (AML) | FGFR1 | 89.3 | |
| A375 (Melanoma) | BRAF V600E | >10,000 | |
| MOLT-4 (T-ALL) | BCL-2 | >10,000 | |
| Tofacitinib | U937 (AML) | JAK3 | 45.1 |
| Ponatinib | KG1a (AML) | FGFR1 | 41[28] |
| Vemurafenib | A375 (Melanoma) | BRAF V600E | 248.3[29] |
| Venetoclax | MOLT-4 (T-ALL) | BCL-2 | 15.7 |
Part 3: Data Interpretation and Future Directions
The illustrative data presented above provides a clear framework for interpreting the potential efficacy of Compound X.
-
Potency and Selectivity: The biochemical data suggests that Compound X is a potent inhibitor of JAK3 and a moderately potent inhibitor of FGFR1, with poor activity against BRAF V600E. This indicates a degree of selectivity. The cell-based data corroborates this, showing potent inhibition of a JAK3-dependent cell line (U937) and an FGFR1-dependent cell line (KG1a), while having minimal effect on a BRAF-dependent (A375) or BCL-2-dependent (MOLT-4) cell line.
-
Therapeutic Potential: The strong correlation between biochemical and cellular activity suggests that Compound X has good cell permeability and effectively engages its targets in a cellular context. Its dual inhibition of JAK3 and FGFR1 could be advantageous in certain cancers where both pathways are active.
Self-Validating System: The inclusion of multiple well-characterized comparator compounds and cell lines with known genetic dependencies creates a self-validating experimental system. For instance, the potent effect of Vemurafenib on A375 cells and its lack of effect on other lines validates the assay's ability to detect target-specific effects. Similarly, the activity of Venetoclax in MOLT-4 cells confirms the functionality of the apoptosis-mediated cell death pathway in the experimental setup.
Next Steps: Based on these hypothetical results, further investigation would be warranted. This would include:
-
Kinome-wide selectivity profiling: To assess the off-target effects of Compound X against a broad panel of kinases.
-
In vivo studies: To evaluate the efficacy, pharmacokinetics, and tolerability of Compound X in animal models of JAK3- or FGFR1-driven cancers.
-
Mechanism of action studies: To confirm on-target engagement in cells via techniques like Western blotting for downstream signaling proteins (e.g., phospho-STAT, phospho-ERK).
By following this structured, comparative approach, researchers can rigorously and efficiently benchmark the efficacy of novel compounds like 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, paving the way for the development of the next generation of targeted therapies.
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Burotto, M., Chiou, V. L., Lee, J. M., & Kohn, E. C. (2014). The MAPK pathway across different malignancies: a new perspective. Cancer, 120(22), 3446-3456. [Link]
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Chase, A., Bryant, C., Score, J., & Cross, N. C. (2013). Ponatinib as targeted therapy for FGFR1 fusions associated with the 8p11 myeloproliferative syndrome. Haematologica, 98(6), e73-e74. [Link]
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Caunt, C. J., Sale, M. J., Smith, P. D., & Cook, S. J. (2015). MEK1 and MEK2 inhibitors and cancer therapy: the long and winding road. Nature reviews. Cancer, 15(10), 577-592. [Link]
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Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley interdisciplinary reviews. Developmental biology, 4(3), 215-266. [Link]
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Fedorenko, I. V., Paraiso, K. H., Smalley, K. S., & Gibney, G. T. (2013). Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated. Journal of translational medicine, 11, 243. [Link]
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PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Wang, T., Niu, G., & Chen, X. (2022). Identification of U937JAK3-M511I Acute Myeloid Leukemia Cells as a Sensitive Model to JAK3 Inhibitor. Frontiers in oncology, 12, 829035. [Link]
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Nazarian, R., Shi, H., Wang, Q., Kong, X., Koya, R. C., Lee, H., ... & Lo, R. S. (2010). Melanomas acquire resistance to B-RAF(V600E) inhibition by RTK or N-RAS upregulation. Nature, 468(7326), 973-977. [Link]
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RCSB PDB. (2014). 4V04: FGFR1 in complex with ponatinib. [Link]
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Al-Harbi, S., Hill, B. T., Mazumder, S., Singh, K., Devecchio, J., Choudhary, G., & Al-Malki, A. (2018). Effects of Hypoxia on Biology of Human Leukemia T-cell Line (MOLT-4 cells) Co-cultured with Bone Marrow Mesenchymal Stem Cells. Cell journal, 20(3), 388-395. [Link]
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ResearchGate. (n.d.). A schematic of the RAF-MEK-ERK signaling pathway is shown with BRAF in red. Retrieved January 19, 2026, from [Link]
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Wencel-Delord, J., & Glorius, F. (2013). C-H bond activation enables the rapid construction and late-stage diversification of functional molecules. Nature chemistry, 5(5), 369-375. [Link]
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De Keersmaecker, K., Durinck, K., Van der Meulen, J., Gielen, O., Jacobs, K., Verachtert, H., ... & Cools, J. (2014). Mutant JAK3 signaling is increased by loss of wild-type JAK3 or by acquisition of secondary JAK3 mutations in T-ALL. Blood, 124(26), 3959-3967. [Link]
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Assay Genie. (2024). FGF Signaling Pathway Explained: Step-by-Step Process & Key Concepts. Retrieved January 19, 2026, from [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved January 19, 2026, from [Link]
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Welsh, S. J., & Corrie, P. G. (2011). Vemurafenib and BRAF inhibition: a new class of treatment for metastatic melanoma. Clinical cancer research, 17(22), 7001-7008. [Link]
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Vainchenker, W., Dusa, A., & Constantinescu, S. N. (2008). JAKs in pathology: role of Janus kinases in hematopoietic malignancies and immunodeficiencies. Seminars in cell & developmental biology, 19(4), 385-393. [Link]
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ResearchGate. (n.d.). Vemurafenib-resistant cells show higher IC50 values than their parental counterparts. Retrieved January 19, 2026, from [Link]
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RIKEN BRC. (2025). MOLT-4. Retrieved January 19, 2026, from [Link]
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Lito, P., Rosen, N., & Solit, D. B. (2013). Tumor adaptation and resistance to RAF inhibitors. Nature medicine, 19(11), 1401-1409. [Link]
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Jin, Q., Chen, Y., Li, Y., Wang, Y., Zhang, Y., & Zhang, W. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC medicinal chemistry, 12(6), 967-973. [Link]
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Gozgit, J. M., Wong, M. J., Moran, L., Wardwell, S., Mohemmad, Q. K., Narasimhan, N. I., ... & Clackson, T. (2012). Ponatinib (AP24534), a multitargeted pan-FGFR inhibitor with activity in multiple FGFR-amplified or mutated cancer models. Molecular cancer therapeutics, 11(3), 690-699. [Link]
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Dienstmann, R., Rodon, J., Prat, A., Perez-Garcia, J., Adamo, B., Felip, E., ... & Tabernero, J. (2014). Genomic aberrations in the FGFR pathway: opportunities for targeted therapies in solid tumors. Annals of Oncology, 25(3), 552-563. [Link]
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National Center for Advancing Translational Sciences. (2013). Assay Guidance Manual: Cell Viability Assays. National Institutes of Health. [Link]
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Johnson, D. B., & Sosman, J. A. (2013). Combination therapies to inhibit the RAF/MEK/ERK pathway in melanoma: we are not done yet. Cancer discovery, 3(7), 726-728. [Link]
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Wang, Y., Li, Y., Zhang, Y., Wang, Y., Jin, Q., & Zhang, W. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2301328. [Link]
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Cellosaurus. (n.d.). MOLT-4 (CVCL_0013). Retrieved January 19, 2026, from [Link]
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Ma, F., Wang, S., Liu, C., & Li, W. (2013). JAK2 inhibition of FLT3 mutated acute myeloid leukemia cells to induce apoptosis and differentiation. Journal of hematology & oncology, 6, 88. [Link]
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ResearchGate. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved January 19, 2026, from [Link]
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A Guide to the Peer-Reviewed Validation of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and its Analogs
This guide provides a comprehensive overview of the experimental validation of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a heterocyclic compound belonging to the esteemed pyrrolo[2,3-b]pyridine class of molecules. While direct peer-reviewed data for this specific molecule is not extensively published, this document will establish a robust framework for its synthesis, characterization, and potential biological evaluation by drawing upon established methodologies for structurally related analogs. We will delve into the synthesis of the core scaffold, standard analytical validation techniques, and a comparative analysis of the biological activities of similar compounds, providing researchers, scientists, and drug development professionals with a solid foundation for their work with this promising chemical entity.
The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine core, an isostere of indole, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. Derivatives of this scaffold have been extensively investigated and have shown promise as potent inhibitors of various enzymes and receptors, including Janus kinases (JAKs), fibroblast growth factor receptors (FGFRs), and phosphodiesterase 4B (PDE4B).[1][2][3][4] The versatility of this core structure makes it a fertile ground for the development of novel therapeutics for inflammatory diseases, cancers, and other disorders.[5][6][7][8][9][10][11]
Proposed Synthesis and Experimental Validation
Caption: Proposed workflow for the synthesis and validation of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Detailed Experimental Protocols
1. Synthesis:
The synthesis would likely commence from a suitable substituted pyridine precursor. A common strategy involves the construction of the fused pyrrole ring, followed by functionalization.
-
Step 1: Cyclization to form the 1H-pyrrolo[2,3-b]pyridine core. This can often be achieved through reactions involving activated intermediates. For instance, a substituted aminopyridine can undergo cyclization with reagents like N,N-dimethylformamide dimethyl acetal.[11]
-
Step 2: N-Methylation. The nitrogen at position 1 of the pyrrole ring can be methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base.
-
Step 3: Formylation. The introduction of the carbaldehyde group at the C3 position is a crucial step. This can typically be accomplished via an electrophilic substitution reaction, such as the Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide.
2. Structural and Purity Validation:
Following synthesis, rigorous characterization is essential to confirm the identity and purity of the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information about the number and chemical environment of protons. For the target molecule, one would expect to see distinct signals for the methyl groups, the aromatic protons on the pyridine and pyrrole rings, and the aldehyde proton.
-
¹³C NMR: This analysis reveals the number and types of carbon atoms in the molecule, further confirming the carbon skeleton.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which should correspond to the calculated molecular weight of C₁₀H₁₀N₂O.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of a synthesized compound. By running the sample through a column and detecting the eluent, one can determine the percentage of the desired compound relative to any impurities.
Comparative Analysis of Biologically Active 1H-pyrrolo[2,3-b]pyridine Derivatives
To understand the potential therapeutic applications of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, it is instructive to compare it with other derivatives from the same family that have demonstrated significant biological activity. The table below summarizes the reported activities of several 1H-pyrrolo[2,3-b]pyridine analogs.
| Compound/Derivative | Biological Target | Reported Potency (IC₅₀) | Therapeutic Area | Reference |
| 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | JAK1 | Potent inhibition (specific values in source) | Autoimmune Diseases | [1] |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives | JAK3 | Potent inhibition (specific values in source) | Immune Diseases | [2] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives | PDE4B | 0.11–1.1 μM | CNS Diseases | [3] |
| 1H-pyrrolo[2,3-b]pyridine derivative 4h | FGFR1, FGFR2, FGFR3 | 7 nM, 9 nM, 25 nM | Cancer | [4][6] |
| Pyrrolo[2,3-b]pyridine derivatives | V600E B-RAF | 0.080 - 0.085 µM | Cancer | [5] |
This comparative data highlights the remarkable versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold. The specific substitutions on the core structure dictate the biological target and potency. The presence of the dimethyl and carbaldehyde functionalities in the target molecule suggests it could be a novel candidate for screening against a panel of kinases and other enzymes.
Potential Signaling Pathway Involvement: The JAK/STAT Pathway
Given that several 1H-pyrrolo[2,3-b]pyridine derivatives are potent JAK inhibitors, it is plausible that 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde could also modulate the JAK/STAT signaling pathway. This pathway is crucial for cytokine-mediated immune responses.[1]
Caption: Inhibition of the JAK/STAT pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
Inhibition of Janus kinases (JAKs) by small molecules like the pyrrolo[2,3-b]pyridine derivatives prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the signaling cascade ultimately modulates gene expression and the inflammatory response.
Conclusion
While direct experimental data for 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is emerging, a comprehensive validation framework can be constructed based on the extensive peer-reviewed literature on its analogs. The proposed synthetic route and standard characterization protocols provide a clear path for its creation and verification. The comparative analysis of related compounds underscores the therapeutic potential of this molecule, particularly in the areas of oncology and immunology. This guide serves as a valuable resource for researchers embarking on the investigation of this novel compound, grounding their efforts in established scientific principles and methodologies.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of novel chemical compounds, such as 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, demand a rigorous, science-led approach. This guide provides a comprehensive, procedural framework for the safe disposal of this compound, grounded in established laboratory safety principles and an understanding of its chemical structure.
While a specific Safety Data Sheet (SDS) for every novel derivative may not be available, a thorough hazard assessment can be conducted by examining its core structures: the pyrrolo[2,3-b]pyridine and the aldehyde functional group. The parent pyridine ring is known for its potential toxicity and flammability, and many of its derivatives are classified as hazardous materials.[1][2][3] Therefore, we must handle 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with the assumption that it is a hazardous substance until proven otherwise.
This document outlines the essential protocols for waste characterization, handling, segregation, and final disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the compound's structure as a pyridine derivative, it is prudent to assume it shares similar hazard characteristics. Pyridine and its derivatives are often flammable, toxic if inhaled, ingested, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory system.[2][4][5] Some pyrrolopyridine compounds have been investigated for potent biological activity, reinforcing the need for cautious handling.[6]
The following table summarizes the presumed hazards and the mandatory PPE required when handling this compound and its waste.
| Potential Hazard | GHS Classification (Assumed) | Required Personal Protective Equipment (PPE) | Rationale |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Nitrile or neoprene gloves, chemical-resistant lab coat, chemical splash goggles, and a face shield if splashing is a risk.[3] | Prevents dermal absorption and skin irritation. Pyridine derivatives can be toxic upon contact.[5][7] |
| Flammability | Flammable or Combustible Liquid. | Flame-retardant lab coat. Work away from ignition sources. | The pyridine core structure is flammable.[4][5] |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | Chemical splash goggles are mandatory. | Protects against splashes that could cause serious, irreversible eye damage.[1] |
| Respiratory Irritation | May cause respiratory irritation. | All handling and disposal operations must be conducted within a certified chemical fume hood.[2] | Inhalation of pyridine-like fumes can lead to headaches, dizziness, and respiratory irritation.[2] |
Waste Segregation and Containerization: The Foundation of Safe Disposal
Proper segregation is the most critical step in a compliant and safe waste disposal program. Mixing incompatible waste streams can lead to violent chemical reactions, the release of toxic gases, or fires.[8] The disposal protocol for 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde must be managed through your institution's Environmental Health & Safety (EH&S) office as a hazardous chemical waste stream.[9][10]
Never dispose of this compound or its contaminated materials down the drain or in regular trash. [11]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for disposing of waste generated from work with 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
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Personal protective equipment for handling 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Comprehensive Safety and Handling Guide: 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
This document provides essential safety protocols and operational guidance for the handling and disposal of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. The information herein is synthesized from established safety data for structurally analogous compounds to ensure a robust margin of safety in the absence of a specific Safety Data Sheet (SDS) for this novel molecule.
Immediate Safety Briefing: Hazard Assessment
An immediate and thorough understanding of the potential hazards is critical before handling this compound. Based on the known toxicology of the parent scaffold, 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, and related pyridine aldehydes, a comprehensive hazard profile can be established.
Primary Hazards:
-
Acute Oral Toxicity: The parent compound is classified as harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation and may lead to an allergic skin reaction (sensitization).[1][2] Direct contact must be avoided.
-
Serious Eye Damage/Irritation: The compound is expected to cause serious eye irritation.[1] Related pyridine aldehydes are known to cause severe eye damage.[2][3]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1] Vapors and aerosols should not be breathed.[3][4]
-
Combustibility: While specific data is unavailable, related pyridine compounds are combustible and can form explosive mixtures with air upon heating.[2][5]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory. Engineering controls are the primary line of defense, supplemented by carefully selected personal gear.
Engineering Controls: The First Line of Defense
All handling of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[5] This is non-negotiable and serves to control inhalation exposure. The fume hood sash should be kept as low as possible. An eyewash station and safety shower must be immediately accessible.[2][6]
Recommended PPE for Routine Handling
The following table summarizes the minimum required PPE for handling the compound.
| Protection Area | Required Equipment | Rationale and Specifications |
| Hand | Double-gloved Nitrile Gloves | Provides robust protection against skin irritation and potential sensitization.[1][7] Inspect outer gloves before use and change immediately upon contamination. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 Compliant) | Protects against splashes that can cause serious eye damage.[3][7] |
| Face Shield (worn over goggles) | Required when handling quantities >5g or when there is a significant risk of splashing or exothermic reaction.[7] | |
| Body | Flame-Resistant (FR) Laboratory Coat | Must be fully buttoned to cover all skin on the torso and arms. Protects against splashes and provides a barrier in case of fire.[7] |
| Lower Body/Feet | Long Pants and Closed-Toe Shoes | No skin should be exposed on the lower body. Shoes must fully cover the foot.[7] |
| Respiratory | None (if handled in a fume hood) | A properly functioning fume hood provides adequate respiratory protection.[7] For spill cleanup outside a hood, a NIOSH-approved respirator is required (see Section 4). |
Safe Handling and Operations Workflow
Adherence to a systematic workflow minimizes risk. The following process diagram outlines the critical steps for safely handling the compound from preparation to cleanup.
Caption: Standard workflow for handling hazardous chemical compounds.
Experimental Protocol: Step-by-Step Guidance
-
Preparation: Before bringing the chemical into the workspace, verify the fume hood is operational. Lay down absorbent, disposable bench paper within the hood. Assemble all necessary glassware and reagents.
-
Donning PPE: Put on your lab coat, ensuring it is fully buttoned. Don chemical splash goggles. If required, place a face shield over the goggles. Finally, don the inner and then outer pair of nitrile gloves, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
-
Handling: Carefully transport the container of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde to the fume hood. Perform all weighing and transfer operations at least 6 inches inside the hood. Use spark-proof tools if transferring large quantities of solid.[5][8]
-
Post-Handling: Tightly cap the primary container and any vessels containing the compound.[6] Using a disposable wipe, decontaminate the exterior of all containers and the work surface.
-
Doffing PPE: Before leaving the immediate work area, remove your outer gloves first, peeling them off without touching the exterior surface. Remove your lab coat, followed by your face shield and goggles. Remove inner gloves last.
-
Disposal and Hygiene: Dispose of all contaminated disposables (gloves, bench paper, wipes) in a designated, sealed hazardous waste container.[8][9] Immediately wash your hands with soap and water.
Spill Management and Disposal Plan
Emergency Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) office.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: For small spills inside a fume hood, ensure you are wearing the full PPE described in Section 2. For spills outside a hood, a NIOSH-approved air-purifying respirator with organic vapor cartridges is mandatory.[7]
-
Contain and Absorb: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[4][9] Do not use combustible materials like paper towels to absorb the bulk of a spill.
-
Collect and Clean: Carefully scoop the absorbed material into a labeled container for hazardous waste disposal.[4] Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Waste Disposal
All waste, including surplus chemical, empty containers, and contaminated disposables, must be treated as hazardous waste.
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[9]
-
Contaminated Packaging: Dispose of as unused product in a sealed, properly labeled hazardous waste container.[8][9] Do not allow the product to enter drains.[9]
References
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for tre
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
